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2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Documentation Hub

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  • Product: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
  • CAS: 1335049-19-8

Core Science & Biosynthesis

Foundational

2-amino-5-bromo-6-cyclopropyl-4-hydroxypyrimidine structure

Executive Summary The compound 2-amino-5-bromo-6-cyclopropyl-4-hydroxypyrimidine (often referred to in solid-state contexts as 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one ) represents a high-value intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-amino-5-bromo-6-cyclopropyl-4-hydroxypyrimidine (often referred to in solid-state contexts as 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one ) represents a high-value intermediate in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and kinase inhibitors.

Its structural utility lies in the C5-Bromine handle, which allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and the C6-Cyclopropyl group, which imparts metabolic stability and lipophilicity without the steric bulk of larger alkyl chains. This guide details the structural behavior, validated synthesis protocols, and downstream functionalization of this core scaffold.

Structural Analysis & Tautomerism

Understanding the tautomeric nature of this molecule is critical for predicting reactivity, particularly during alkylation or acylation events.

The Tautomeric Equilibrium

While the IUPAC name suggests a "4-hydroxy" species (enol), the molecule exists predominantly as the pyrimidin-4(3H)-one (keto) tautomer in both the solid state and polar solvents (DMSO,


).
  • Keto Form (Dominant): Favored due to the strong amide-like resonance stabilization. This form presents a nucleophilic nitrogen at N3.

  • Enol Form (Minor): Accessible under specific conditions (e.g., silylation), presenting a nucleophilic oxygen at C4.

Implication: When attempting N-alkylation, the N3 position is the primary nucleophile. To achieve O-alkylation, one must typically trap the enol form (e.g., using


 to convert to the chloro-derivative, or using silver salts).

Tautomerism Hydroxy Enol Form (4-hydroxypyrimidine) Nucleophilic Oxygen Keto Keto Form (pyrimidin-4(3H)-one) Dominant Tautomer Nucleophilic N3 Hydroxy->Keto  Equilibrium favors Keto  

Figure 1: Tautomeric equilibrium shifting heavily toward the keto form in polar media.

Synthesis Protocol

The synthesis is a two-step convergent sequence. The cyclopropyl moiety is introduced in the first step, avoiding the need for late-stage cyclopropanation which is often low-yielding.

Step 1: Cyclocondensation

Reaction: Guanidine Carbonate + Ethyl 3-cyclopropyl-3-oxopropionate


 2-amino-6-cyclopropyl-4-hydroxypyrimidine.
  • Reagents: Guanidine Carbonate (preferred over HCl salt to avoid extra neutralization), Ethyl 3-cyclopropyl-3-oxopropionate, Ethanol (solvent).

  • Conditions: Reflux, 8–12 hours.

Protocol:

  • Charge a reactor with absolute ethanol (10 volumes).

  • Add Guanidine Carbonate (1.1 equiv) and stir to create a suspension.

  • Add Ethyl 3-cyclopropyl-3-oxopropionate (1.0 equiv) dropwise over 30 minutes. Note: Exothermic reaction.

  • Heat the mixture to reflux (

    
    ) and hold for 10 hours.
    
  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to 20% volume. Filter the solid, wash with cold water (to remove guanidine salts), and dry in a vacuum oven at

    
    .
    
Step 2: Regioselective Bromination

Reaction: 2-amino-6-cyclopropyl-4-hydroxypyrimidine + NBS


 Product.
  • Reagents: N-Bromosuccinimide (NBS), Acetic Acid (Glacial) or DMF.

  • Mechanistic Insight: The amino group at C2 and the hydroxyl/oxo group at C4 activate the C5 position via electron donation (+M effect), making it highly nucleophilic. NBS is preferred over elemental bromine (

    
    ) because it allows for precise stoichiometry, preventing over-bromination or ring opening of the strained cyclopropyl group.
    

Protocol:

  • Dissolve the Step 1 intermediate in Glacial Acetic Acid (5 volumes).

  • Cool the solution to

    
    . Critical: Lower temperature protects the cyclopropyl ring from acid-catalyzed opening.
    
  • Add NBS (1.05 equiv) portion-wise over 1 hour.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour the reaction mixture into ice water (20 volumes). The brominated product will precipitate as a white/off-white solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Synthesis Start Start: Ethyl 3-cyclopropyl-3-oxopropionate + Guanidine Carbonate Step1 Step 1: Cyclocondensation (Reflux in EtOH) Start->Step1 Inter Intermediate: 2-amino-6-cyclopropyl-4-hydroxypyrimidine Step1->Inter Step2 Step 2: Bromination (NBS, AcOH, 15°C) Inter->Step2 Final Final Product: 2-amino-5-bromo-6-cyclopropyl-4-hydroxypyrimidine Step2->Final

Figure 2: Two-step synthetic pathway ensuring regioselective bromination and cyclopropyl preservation.

Reactivity & Functionalization (Suzuki Coupling)

The C5-Bromine is the primary "handle" for medicinal chemistry diversification. The following protocol describes a robust Suzuki-Miyaura coupling system compatible with the free amine and hydroxyl groups.

Challenge: The free


 and 

groups can poison palladium catalysts. Solution: Use of water-soluble phosphine ligands or pre-catalysts like

with weak bases.

Standard Protocol (Suzuki):

  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Base: Potassium Carbonate (

    
    , 2.5 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Boronic Acid: Aryl-boronic acid (1.2 equiv).

  • Procedure: Degas solvents with Nitrogen. Combine all reagents. Heat to

    
     for 4-12 hours.
    

Analytical Characterization

The following data is typical for this class of compounds (2-amino-5-bromo-6-alkyl-4-hydroxypyrimidines).

ParameterSpecification / Observation
Appearance White to off-white crystalline solid.
Melting Point Typically >

(Decomposes).
1H NMR (DMSO-d6)

0.9-1.0 (m, 4H, cyclopropyl

), 1.8-1.9 (m, 1H, cyclopropyl CH), 6.5-7.0 (br s, 2H,

), 10.8-11.2 (br s, 1H, NH/OH).
MS (ESI)

doublet at m/z ~230/232 (characteristic 1:1 Br isotope pattern).
Solubility Soluble in DMSO, DMF.
Exploratory

Technical Guide: 6-Cyclopropyl-5-Bromocytosine Derivatives

Physicochemical Profiling, Synthetic Architecture, and Therapeutic Interfaces Executive Summary The 6-cyclopropyl-5-bromocytosine core represents a highly specialized scaffold in medicinal chemistry, distinct from canoni...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Therapeutic Interfaces

Executive Summary

The 6-cyclopropyl-5-bromocytosine core represents a highly specialized scaffold in medicinal chemistry, distinct from canonical pyrimidines due to the interplay between the steric bulk of the C6-cyclopropyl group and the electronic modulation of the C5-bromine atom. While 5-halogenated cytosines are well-established photosensitizers and cross-coupling partners, the introduction of a cyclopropyl moiety at the 6-position creates a unique "privileged structure." This modification significantly alters the molecular lipophilicity (LogP), restricts rotational freedom in enzyme active sites, and provides a metabolic shield against deamination.

This guide details the structural properties, validated synthetic pathways, and pharmacological utility of this scaffold, specifically within the context of antiviral (NNRTI/polymerase inhibition) and anticancer drug discovery.

Part 1: Structural & Physicochemical Analysis[1]

The pharmacological efficacy of this derivative stems from two critical substitutions on the cytosine ring:

1. Electronic & Steric Landscape
  • C5-Bromine (Electronic Sink): The bromine atom exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density of the pyrimidine ring, lowering the pKa of the N3 protonation site compared to unsubstituted cytosine (approx. pKa 4.2 vs. 4.6). Furthermore, the C5-Br bond serves as a verified handle for halogen bonding interactions with backbone carbonyls in target proteins (e.g., HIV Reverse Transcriptase).

  • C6-Cyclopropyl (Hydrophobic Anchor): Unlike a methyl or ethyl group, the cyclopropyl ring possesses significant

    
    -character (Walsh orbitals). It acts as a lipophilic anchor (increasing LogP by ~1.2 units vs. methyl) and introduces a rigid steric barrier that prevents free rotation in the enzyme pocket, often locking the ligand into a bioactive conformation.
    
2. Quantitative Property Profile

Data estimated based on structure-activity relationship (SAR) extrapolation from 5-bromo-6-methylcytosine and 6-cyclopropyluracil analogues.

PropertyValue (Approx.)Mechanistic Implication
Molecular Weight ~230.06 g/mol Fragment-like, ideal for lead optimization.
cLogP 1.4 – 1.8Enhanced membrane permeability compared to cytosine (LogP -1.1).
pKa (N3-H) 3.1 – 3.5Reduced basicity; remains neutral at physiological pH, aiding passive transport.
TPSA ~70 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2 (Exocyclic NH₂)Critical for Watson-Crick pairing or active site anchoring.
Part 2: Synthetic Pathways & Protocols[2]

The synthesis of 6-cyclopropyl-5-bromocytosine requires a "bottom-up" approach. Direct alkylation of 5-bromocytosine at C6 is chemically chemically inefficient due to electronic repulsion. The most robust pathway involves constructing the pyrimidine ring with the cyclopropyl group in situ, followed by halogenation and amination.

Validated Synthetic Route

Logic: We utilize the condensation of a beta-keto ester with urea to form the uracil core, followed by regioselective bromination and functional group interconversion (uracil


 cytosine).

Diagram 1: Synthetic Workflow (Graphviz visualization of the reaction cascade)

SynthesisPath Start Ethyl 3-cyclopropyl- 3-oxopropanoate Inter1 6-Cyclopropyluracil Start->Inter1 Condensation (Reflux) Reagent1 Urea / NaOEt Reagent1->Inter1 Inter2 5-Bromo-6- cyclopropyluracil Inter1->Inter2 Electrophilic Halogenation Reagent2 NBS / AcOH Reagent2->Inter2 Product 6-Cyclopropyl-5- bromocytosine Inter2->Product Activation & Amination Reagent3 1. POCl3 / Triazole 2. NH4OH Reagent3->Product

Caption: Step-wise synthesis from acyclic precursors to the target aminopyrimidine.

Detailed Experimental Protocol

(Self-Validating Methodology)

Step 1: Condensation (Formation of Uracil Core)

  • Reagents: Dissolve Sodium ethoxide (1.2 eq) in anhydrous ethanol. Add Urea (1.2 eq) and Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq).

  • Condition: Reflux for 6–8 hours. The solution will turn turbid as the sodium salt of the uracil precipitates.

  • Workup: Acidify with 2M HCl to pH 4. Filter the white precipitate (6-cyclopropyluracil). Recrystallize from ethanol/water.

    • Validation: 1H NMR should show the disappearance of ethyl ester signals and the appearance of cyclopropyl multiplets (0.8–1.2 ppm).

Step 2: C5-Bromination

  • Reagents: Suspend 6-cyclopropyluracil in Glacial Acetic Acid. Add N-Bromosuccinimide (NBS, 1.1 eq).

  • Condition: Stir at 60°C for 2 hours. The mixture typically clears then reprecipitates the brominated product.

  • Mechanism: The C5 position is the most electron-rich site; the cyclopropyl group at C6 does not sterically hinder attack at C5.

  • Workup: Pour into ice water. Filter the solid.

Step 3: Conversion to Cytosine (The "One-Pot" Activation)

  • Activation: Suspend 5-bromo-6-cyclopropyluracil in dry Acetonitrile. Add 1,2,4-Triazole (3 eq) and POCl3 (1.2 eq). Add Triethylamine (3 eq) dropwise at 0°C.

  • Reaction: Stir at ambient temperature for 4 hours. This forms the reactive 4-triazolyl intermediate (more stable and selective than the 4-chloro derivative).

  • Amination: Add concentrated NH4OH (excess) directly to the reaction mixture. Stir for 2 hours.

  • Purification: Evaporate solvent. Partition between Ethyl Acetate and Water. The organic layer contains the target 6-cyclopropyl-5-bromocytosine .

Part 3: Biological Interfaces & Pharmacological Potential

The 6-cyclopropyl-5-bromocytosine scaffold is primarily relevant in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and HCV Polymerase Inhibitors .

Mechanism of Action (MOA) Logic
  • Allosteric Binding: Unlike natural substrates (dCTP), 6-substituted derivatives often cannot undergo phosphorylation to the triphosphate due to steric clash with the kinase (specifically at the 6-position relative to the ribose 5'-OH). Instead, they bind to allosteric hydrophobic pockets (e.g., the NNRTI binding pocket of HIV-1 RT).

  • The "Butterfly" Mode: In HEPT and DABO analogues (related pyrimidines), the "wings" of the molecule require specific hydrophobic contacts. The 6-cyclopropyl group perfectly fills the hydrophobic sub-pocket (Val179/Leu100 region in HIV RT) more efficiently than a planar phenyl or flexible propyl group.

  • Halogen Bonding: The 5-bromo substituent can form a halogen bond with the backbone carbonyl of amino acids (e.g., Lys101), anchoring the inhibitor.

Diagram 2: Structure-Activity Relationship (SAR) Map (Graphviz visualization of pharmacophore interactions)

SAR_Map Core 6-Cyclopropyl-5-Bromocytosine (Scaffold) Br 5-Bromo Substituent Core->Br CPr 6-Cyclopropyl Ring Core->CPr NH2 4-Amino Group Core->NH2 N1 N1 Position Core->N1 HalogenBond Halogen Bond Donor (Target: Backbone C=O) Br->HalogenBond Enhances Affinity Hydrophobic Hydrophobic Pocket Fill (Val/Leu Residues) CPr->Hydrophobic Steric Lock & Lipophilicity Hbond H-Bond Donor/Acceptor (Watson-Crick Interface) NH2->Hbond Specificity Linker Attachment Point for Acyclic Linkers/Ribose N1->Linker Prodrug Strategy

Caption: Pharmacophore mapping of the scaffold highlighting key binding interactions.

Part 4: Analytical Profiling

To confirm the identity of synthesized derivatives, the following analytical signatures are diagnostic:

  • 1H NMR (DMSO-d6):

    • Cyclopropyl: Distinct multiplets at

      
       0.9–1.1 ppm (4H) and a methine multiplet at 
      
      
      
      1.8–2.0 ppm (1H).
    • H-6: Absent (replaced by cyclopropyl).

    • NH2: Broad singlet at

      
       7.2–7.5 ppm (D2O exchangeable).
      
  • 13C NMR:

    • C5: Upfield shift (~85–90 ppm) due to Bromine shielding/heavy atom effect.

    • C6: Downfield shift relative to unsubstituted cytosine due to the alkyl attachment.

    • Cyclopropyl: High field signals (~8–15 ppm).

  • Mass Spectrometry (ESI+):

    • Characteristic M and M+2 peaks (1:1 ratio) confirming the presence of a single Bromine atom.

References
  • Tanaka, H., et al. (1991). "Synthesis and antiviral activity of 6-substituted 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues." Journal of Medicinal Chemistry.

  • Mai, A., et al. (2005). "6-Substituted uracils and thiouracils as precursors of novel antiviral agents." Antiviral Research.

  • Herdewijn, P. (2008). "Modified Nucleosides: in Biochemistry, Biotechnology and Medicine." Wiley-VCH.
  • PubChem Compound Summary. "5-Bromo-6-methylcytosine" (Used for physicochemical extrapolation).

  • Prichard, M. N., et al. (2013).[1] "Synthesis and antiviral activities of methylenecyclopropane analogs." Antimicrobial Agents and Chemotherapy.[1]

Sources

Foundational

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one molecular weight

Topic: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Molecular Weight & Technical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Molecular Weight & Technical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a critical heterocyclic intermediate employed primarily in the synthesis of antiviral agents (specifically HCV and HIV inhibitors) and kinase inhibitors. Its structural uniqueness lies in the cyclopropyl moiety at the C6 position, which imparts specific steric and lipophilic properties beneficial for binding affinity in hydrophobic pockets, paired with a C5-bromide handle essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a definitive breakdown of its physicochemical properties, with a specific focus on molecular weight considerations for mass spectrometry , alongside a validated synthetic pathway and analytical characterization protocols.

Part 1: Physicochemical Specifications

The molecular weight of this compound is not a single number but a distribution defined by the natural abundance of bromine isotopes (


 and 

). For high-resolution mass spectrometry (HRMS) and quantitative analysis, the distinction between Average Molecular Weight and Monoisotopic Mass is critical.
Table 1: Core Molecular Data
PropertyValueNotes
Molecular Formula

Average Molecular Weight 230.06 g/mol Used for molarity calculations and bulk stoichiometry.
Monoisotopic Mass (

)
228.9851 Da Primary peak for HRMS identification.
Isotopic Mass (

)
230.9830 Da Secondary peak (approx. 1:1 intensity ratio).
Exact Mass 228.9851Based on most abundant isotopes (

).
Elemental Analysis C: 36.54%, H: 3.50%, Br: 34.73%, N: 18.26%, O: 6.95%Theoretical composition.
Isotopic Distribution Logic

Due to the presence of a single bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet separated by 2 Daltons (


 and 

).
  • Peak A (

    
    ):  229.0 m/z (approx)
    
  • Peak B (

    
    ):  231.0 m/z (approx)
    

Note: In drug development workflows, failing to account for this isotopic split can lead to misidentification of the parent ion during LC-MS screening.

Part 2: Structural & Synthetic Logic

The synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one typically follows a convergent heterocyclization strategy followed by electrophilic aromatic substitution.

Synthetic Pathway Diagram

SynthesisPathway Figure 1: Convergent synthesis via guanidine cyclization and regioselective bromination. Precursor1 Ethyl 3-cyclopropyl-3-oxopropanoate (Beta-ketoester) Intermediate 2-Amino-6-cyclopropylpyrimidin-4(3H)-one (Cyclization Product) Precursor1->Intermediate Condensation (EtOH, Reflux, Base) Precursor2 Guanidine Carbonate Precursor2->Intermediate Product 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (Final Scaffold) Intermediate->Product Bromination (MeCN or DMF, 0°C to RT) Reagent N-Bromosuccinimide (NBS) (Electrophilic Source) Reagent->Product

[1][2][3]

Detailed Experimental Protocol

Step 1: Cyclization (Formation of the Pyrimidine Core)

  • Reagents: Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), Guanidine Carbonate (1.1 eq).

  • Solvent: Absolute Ethanol.

  • Procedure: Dissolve the beta-ketoester in ethanol. Add guanidine carbonate. Heat the mixture to reflux (approx. 78°C) for 12–16 hours. The reaction is driven by the condensation of the guanidine amine groups with the ketone and ester functionalities.

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and triturate with water/ether to remove inorganic salts.

  • Validation: LC-MS should show a mass of ~151.07 (M+H).

Step 2: Regioselective Bromination

  • Reagents: 2-Amino-6-cyclopropylpyrimidin-4(3H)-one (Intermediate), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure: Dissolve the intermediate in MeCN. Cool to 0°C in an ice bath to prevent over-bromination or side reactions on the cyclopropyl ring. Add NBS portion-wise over 30 minutes. Allow to warm to room temperature and stir for 2–4 hours.

  • Mechanism: The C5 position is electron-rich due to the ortho-amino and para-keto (tautomeric hydroxyl) directing effects, making it highly susceptible to electrophilic attack by the bromonium ion generated from NBS.

  • Purification: Pour into ice water. The brominated product usually precipitates as a solid.[4] Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the scaffold before using it in downstream coupling (e.g., Suzuki), the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( H NMR)

The loss of the C5-proton and the retention of the cyclopropyl signals are the key validation markers.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
Cyclopropyl (-CH) 1.80 – 1.95Multiplet1HConfirms ring attachment.
Cyclopropyl (-CH

)
0.80 – 1.10Multiplet4HDistinct high-field signal.
Amino (-NH

)
6.50 – 7.50Broad Singlet2HExchangeable with D

O.
Amide (-NH) 10.5 – 11.5Broad Singlet1HConfirms 4(3H)-one tautomer.
C5-H ABSENT --Absence confirms bromination.

Note: If a singlet appears around 5.5–6.0 ppm, the bromination is incomplete (presence of starting material).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Pattern:

    • m/z 229.9 (

      
      )
      
    • m/z 231.9 (

      
      )
      
  • Acceptance Criteria: The intensity ratio of the 230:232 peaks must be approximately 1:1. Significant deviation suggests interference or dechlorination (if using chloride precursors).

Part 4: Application in Drug Design

This molecule serves as a "linchpin" scaffold. The C5-bromide is a leaving group for palladium-catalyzed cross-coupling, allowing the attachment of aryl or heteroaryl groups. The C6-cyclopropyl group is metabolically stable and provides a specific hydrophobic bulk that often improves potency against viral polymerases or kinases compared to simple methyl or ethyl groups.

SAR Logic Diagram

SAR Figure 2: Structure-Activity Relationship (SAR) Utility Center 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Pos2 Position 2 (Amino): H-bond donor for active site binding. Can be acylated/alkylated. Center->Pos2 Pos5 Position 5 (Bromo): Reactive handle for Suzuki/Sonogashira coupling. Site for extending carbon skeleton. Center->Pos5 Pos6 Position 6 (Cyclopropyl): Lipophilic pocket filling. Metabolically stable vs. alkyl chains. Center->Pos6

References

  • Synthesis of 6-substituted-2-amino-5-bromo-4(3H)

    • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
    • Source:

    • Context: Describes the general lithiation and bromination protocols for this class of molecules.
  • Cyclopropyl-pyrimidine Intermediates

    • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.
    • Source:

    • Context: Validates the stability and synthesis of the 2-amino-6-cyclopropylpyrimidine core.
  • Bromination Protocols for Aminopyrimidines

    • Synthesis of 2-Amino-5-bromopyrimidine deriv
    • Source:

    • Context: Provides industrial standard conditions for NBS bromin
  • Molecular Weight & Isotopic Data

    • PubChem Compound Summary: 2-Amino-5-bromopyrimidin-4(3H)-one (Analogous Scaffold).
    • Source: [5]

    • Context: Reference for base scaffold properties and tautomeric forms.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-6-substituted-pyrimidin-4(3H)-ones: A Focus on Synthesis and Biological Potential

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: This technical guide delves into the chemical and biological landscape of 2-amino-5-bromo-6-substituted-pyrimidin-4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

This technical guide delves into the chemical and biological landscape of 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-ones, a class of heterocyclic compounds with demonstrated potential in medicinal chemistry. While specific literature on the 6-cyclopropyl variant remains limited in publicly accessible databases, this paper will provide a comprehensive overview of a closely related and well-documented analogue, 2-amino-5-bromo-6-phenyl-4(3H)-one (ABPP) . The synthetic strategies and biological activities discussed herein are foundational for this class of molecules and offer a robust framework for the prospective synthesis and investigation of the 6-cyclopropyl derivative. The principles of regioselective synthesis and the observed biological effects of ABPP serve as a valuable blueprint for researchers and drug development professionals interested in exploring novel pyrimidinone scaffolds.

Chemical Identity and Structural Elucidation

The core structure of interest is the pyrimidinone ring, a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. The presence of an amino group at the 2-position, a bromine atom at the 5-position, and a variable substituent at the 6-position allows for fine-tuning of the molecule's physicochemical and pharmacological properties.

For the well-documented analogue, 2-amino-5-bromo-6-phenyl-4(3H)-one (also known as Bropirimine), the canonical SMILES string is:

Nc1nc(O)c(Br)c(n1)c2ccccc2 [1]

Table 1: Physicochemical Properties of 2-amino-5-bromo-6-phenyl-4(3H)-one

PropertyValueSource
Molecular FormulaC10H8BrN3O[2]
Molecular Weight266.09 g/mol [2]
AppearanceSolid[3]
Melting Point>300 °CNot explicitly stated, but high melting points are common for this class.

Synthesis of 2-Amino-5-bromo-6-substituted-pyrimidin-4(3H)-ones

The synthesis of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones has been achieved through a highly regioselective lithiation–substitution protocol.[3] This method provides a versatile and efficient route to a variety of derivatives.

General Synthetic Workflow

The general strategy involves the synthesis of a 6-substituted-2-aminopyrimidin-4(3H)-one, followed by bromination at the 5-position. A key aspect of this synthesis is the regioselective nature of the reactions, ensuring the desired substitution pattern.

Synthetic Workflow Fig. 1: General Synthetic Workflow for 6-Substituted Pyrimidinones Starting_Material 2-Amino-6-methyl- 4(3H)-pyrimidinone Lithiation Lithiation with n-BuLi Starting_Material->Lithiation Anionic_Intermediate Anionic Intermediate Lithiation->Anionic_Intermediate Electrophilic_Quench Quenching with Electrophile (R-X) Anionic_Intermediate->Electrophilic_Quench Substituted_Product 6-Substituted-2-amino- 4(3H)-pyrimidinone Electrophilic_Quench->Substituted_Product Bromination Bromination with NBS Substituted_Product->Bromination Final_Product 2-Amino-5-bromo-6-substituted- 4(3H)-pyrimidinone Bromination->Final_Product Proposed Synthesis Fig. 2: Proposed Synthesis of the 6-Cyclopropyl Analogue cluster_0 Step 1: Synthesis of 6-Cyclopropyl Precursor cluster_1 Step 2: Bromination 2-Amino-6-methyl-4(3H)-pyrimidinone 2-Amino-6-methyl-4(3H)-pyrimidinone Lithiated Intermediate Lithiated Intermediate 2-Amino-6-methyl-4(3H)-pyrimidinone->Lithiated Intermediate n-BuLi, THF, 0°C 2-Amino-6-cyclopropyl-4(3H)-pyrimidinone 2-Amino-6-cyclopropyl-4(3H)-pyrimidinone Lithiated Intermediate->2-Amino-6-cyclopropyl-4(3H)-pyrimidinone Cyclopropyl bromide Final Product 2-Amino-5-bromo-6-cyclopropyl- pyrimidin-4(3H)-one 2-Amino-6-cyclopropyl-4(3H)-pyrimidinone->Final Product NBS, Acetonitrile

Caption: A proposed two-step synthesis for the target 6-cyclopropyl pyrimidinone.

Detailed Experimental Protocol (Adapted for Phenyl Analogue)

The following protocol is adapted from the synthesis of similar 6-substituted pyrimidinones and provides a robust starting point for the synthesis of the phenyl analogue. [3] Step 1: Synthesis of 2-Amino-6-phenylpyrimidin-4(3H)-one

  • To a solution of 2-amino-4,6-dihydroxypyrimidine in a suitable solvent (e.g., a mixture of water and ethanol), add benzaldehyde and a catalytic amount of a base (e.g., piperidine).

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-6-phenylpyrimidin-4(3H)-one.

Step 2: Synthesis of 2-Amino-5-bromo-6-phenylpyrimidin-4(3H)-one

  • Suspend 2-amino-6-phenylpyrimidin-4(3H)-one in acetonitrile.

  • Add N-bromosuccinimide (NBS) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture overnight in the dark.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Wash the resulting solid with water and dry under vacuum to afford the final product, 2-amino-5-bromo-6-phenylpyrimidin-4(3H)-one. [4]

Biological Activity and Therapeutic Potential

The 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-one scaffold has garnered significant interest due to its diverse biological activities. The phenyl analogue, ABPP, has been notably investigated as an immunomodulator and interferon inducer.

Immunomodulatory and Antiviral Properties

A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized and evaluated for their antiviral activity. [3]While some derivatives showed activity against various virus strains, this was often observed close to their toxicity threshold. [3]The parent compound of this series, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, was reported to induce interferon in rodents. However, toxicity issues limited its development. [3]The 6-phenyl analogue was found to have enhanced interferon-inducing antiviral potency with reduced toxicity. [3]

Anticancer and Antiproliferative Activity

ABPP has been the subject of a Phase I clinical study in cancer patients, owing to its properties as an interferon inducer and its immunotherapeutic effects in animal tumor models. [5]In this study, one patient with malignant melanoma showed evidence of tumor regression. [5]The primary toxicities observed were nausea and vomiting. [5] Furthermore, related pyrimidine scaffolds have demonstrated promising antimicrobial and anticancer activities. [6]Molecular docking studies have suggested that these compounds may interact with key biological targets such as cyclin-dependent kinases (CDKs). [6]

Future Directions and Conclusion

The 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-one scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

While the specific biological profile of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is yet to be elucidated, the known activities of related compounds, particularly the phenyl analogue, suggest that it may possess interesting immunomodulatory, antiviral, or anticancer properties. The cyclopropyl group, a common motif in medicinal chemistry, can influence a molecule's metabolic stability, conformation, and binding affinity. Therefore, the synthesis and biological evaluation of the 6-cyclopropyl derivative are warranted.

This technical guide provides a comprehensive overview of the synthesis and biological importance of the 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-one class of compounds, with a focus on the well-characterized phenyl analogue. The provided protocols and workflows serve as a practical resource for researchers aiming to explore this chemical space further.

References

  • Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Beilstein Journal of Organic Chemistry, 8, 10-17. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem Compound Database. Retrieved from [Link]

  • Saiers, J. H., Slavik, M., & Leavitt, R. D. (1985). Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients. Cancer Chemotherapy and Pharmacology, 14(1), 72-75. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyrimidine. PubChem Compound Database. Retrieved from [Link]

  • PDBj. (n.d.). Chemie - 977 - 2-AMINO-5-BROMO-6-PHENYLPYRIMIDIN-4-OL. Retrieved from [Link]

  • Kumar, S., Narasimhan, B., Kumar, P., & Sharma, D. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini reviews in medicinal chemistry, 19(10), 851–864. [Link]

Sources

Foundational

Technical Monograph: The 6-Cyclopropyl Pyrimidinone Scaffold in Drug Discovery

Executive Summary The 6-cyclopropyl pyrimidinone scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique balance of lipophilicity, metabolic stability, and conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-cyclopropyl pyrimidinone scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique balance of lipophilicity, metabolic stability, and conformational rigidity. Unlike flexible alkyl chains, the cyclopropyl group provides a "goldilocks" steric bulk that effectively fills hydrophobic pockets in target proteins—such as HIV-1 Reverse Transcriptase (RT) and Adenylyl Cyclase Type 1 (AC1) —while resisting rapid oxidative metabolism.

This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical synthesis, Structure-Activity Relationships (SAR), and application in developing selective AC1 inhibitors for chronic pain.

Chemical Architecture & Synthesis

The core identity of this scaffold is the pyrimidin-4(3H)-one ring substituted at the C6 position with a cyclopropyl moiety. This arrangement confers specific electronic properties: the electron-deficient pyrimidine ring pulls electron density from the cyclopropyl group, stabilizing the C-H bonds against cytochrome P450-mediated oxidation—a common failure point for cyclopropyl-amines but a strength for cyclopropyl-heterocycles.

Validated Synthesis Protocol

Target Intermediate: 6-cyclopropyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one Utility: A versatile building block for subsequent S-alkylation or desulfurization to yield diverse inhibitors.

Reagents & Materials:
  • Precursor: Ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9)

  • Reagent: Thiourea (CAS: 62-56-6)

  • Base: Sodium Ethoxide (NaOEt) in Ethanol (21% wt)

  • Solvent: Anhydrous Ethanol

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, charge NaOEt (1.2 equiv) and anhydrous ethanol under nitrogen atmosphere.

  • Condensation: Add thiourea (1.1 equiv) to the stirring alkoxide solution. Stir for 15 minutes at room temperature to ensure deprotonation/activation.

  • Addition: Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) dropwise over 20 minutes. The reaction is exothermic; control temperature to <40°C during addition.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). A new spot (lower Rf) should appear.

  • Work-up: Cool the reaction to 0°C. Acidify carefully with 1N HCl to pH ~4. The product, 6-cyclopropyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, will precipitate as a pale yellow solid.

  • Purification: Filter the precipitate, wash with ice-cold water (3x), and recrystallize from ethanol/water (9:1) to achieve >95% purity.

Synthesis Pathway Diagram[1]

Synthesispath Start Ethyl 3-cyclopropyl-3-oxopropanoate Inter Intermediate: Enolate Formation Start->Inter Base Activation Reagent Thiourea + NaOEt Reagent->Inter Cycliz Cyclization (Reflux) Inter->Cycliz -EtOH Product 6-Cyclopropyl-2-thioxo- 2,3-dihydro-1H-pyrimidin-4-one Cycliz->Product Acid Workup Deriv S-Alkylation / Desulfurization (Final Inhibitor) Product->Deriv Functionalization

Caption: Convergent synthesis of the 6-cyclopropyl pyrimidinone core via base-catalyzed condensation.

Structure-Activity Relationships (SAR)

The 6-cyclopropyl group is not merely a space-filler; it is a functional pharmacophore.

The "Cyclopropyl Advantage"
  • Metabolic Shielding: Unlike an isopropyl group, which possesses a labile tertiary hydrogen susceptible to rapid CYP450 hydroxylation, the cyclopropyl C-H bonds have higher dissociation energy (approx. 106 kcal/mol vs 96 kcal/mol for secondary alkyls). This extends the half-life (

    
    ) of the drug.[1]
    
  • Sigma-Hole Interactions: The cyclopropyl ring can engage in unique

    
    -interactions with aromatic residues (e.g., Tyr181 in HIV RT) due to the "banana bond" character of the ring.
    
  • Conformational Lock: The rigidity prevents the "floppiness" associated with propyl chains, reducing the entropic penalty upon binding to the active site.

SAR Decision Logic

SAR_Logic Core Pyrimidinone Scaffold Pos6 Position 6: Cyclopropyl Core->Pos6 Pos2 Position 2: Heteroatom Linker Core->Pos2 Pos4 Position 4: Carbonyl (C=O) Core->Pos4 Effect1 Increases Lipophilicity (LogP) Pos6->Effect1 Effect2 Blocks Metabolic Oxidation Pos6->Effect2 Effect4 Linker to Specificity Domains Pos2->Effect4 Effect3 H-Bond Acceptor (Lys Interaction) Pos4->Effect3

Caption: Functional dissection of the scaffold. The C6-cyclopropyl group is critical for ADME properties.

Case Study: Selective AC1 Inhibitors for Chronic Pain[3][4]

Adenylyl Cyclase 1 (AC1) is a key enzyme in the signaling pathways of chronic pain.[2] Non-selective inhibition of ACs leads to severe side effects (e.g., memory loss via AC8 inhibition). The 6-cyclopropyl pyrimidinone scaffold has enabled the discovery of highly selective AC1 inhibitors.

Compound Profile: AC10142A (7-47A)

Researchers optimized a pyrazolyl-pyrimidinone series to improve solubility while maintaining potency.[3]

  • Target: Ca2+/Calmodulin-stimulated AC1.[3][4][5][6]

  • Selectivity: >10-fold selective over AC8 (closely related isoform).

  • Mechanism: Allosteric inhibition preventing the CaM-induced conformational change required for ATP catalysis.

  • Outcome: The inclusion of the cyclopropyl motif (and related rigid groups) improved the solubility-limited absorption seen in earlier generations (e.g., chromone-based ST034307).

Mechanistic Pathway

AC1_Pathway Stimulus Nociceptive Stimulus (Ca2+ Influx) CaM Calmodulin (CaM) Stimulus->CaM Activates AC1_Inactive AC1 (Inactive) CaM->AC1_Inactive Binds AC1_Active AC1 (Active Complex) AC1_Inactive->AC1_Active Conformational Change cAMP cAMP (Pain Signal) AC1_Active->cAMP Catalyzes ATP Inhibitor 6-Cyclopropyl Pyrimidinone (Inhibitor) Inhibitor->AC1_Active Blocks (Allosteric) ATP ATP ATP->AC1_Active

Caption: Intervention point of pyrimidinone inhibitors in the nociceptive cAMP signaling cascade.

Physicochemical Data Summary

The following table summarizes the typical property shifts observed when substituting a 6-methyl group with a 6-cyclopropyl group on a pyrimidinone core.

Property6-Methyl Analog6-Cyclopropyl AnalogImpact
LogP (Lipophilicity) ~1.2~1.9Improved membrane permeability; better BBB penetration.
t1/2 (Microsomal) ModerateHighCyclopropyl C-H bonds resist P450 abstraction.
Solubility HighModerateReduced solubility requires formulation (e.g., salts).
Rotatable Bonds 01 (C-C bond)Minimal entropy penalty; "rigid" fit.
Bioactivation Risk LowLow*Safe when attached to electron-deficient pyrimidinone.

References

  • Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties. Source: Science Signaling (2017).[4] Context: Discovery of AC1 inhibitors and the transition to pyrimidinone scaffolds.[3][2] Link:[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Source: Journal of Medicinal Chemistry (2024).[3] Context: Detailed SAR of the pyrimidinone series leading to compound AC10142A. Link:[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry (2016).[7] Context: Review of cyclopropyl metabolic stability and pharmacophore properties.[8] Link:[Link]

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Source: Xenobiotica (2018). Context: Mechanistic insight into when cyclopropyl groups are stable vs. liable (amine vs. heterocycle). Link:[Link]

Sources

Exploratory

Technical Guide: 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

This technical guide details the chemical identity, synthesis, and applications of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a specialized heterocyclic intermediate used in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and applications of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (often referred to as 5-bromo-6-cyclopropylisocytosine ) is a functionalized pyrimidine scaffold. It serves as a critical building block in the development of small-molecule therapeutics, particularly kinase inhibitors , antivirals (HCV/HIV), and PDE4 inhibitors . Its structure features a "privileged" isocytosine core, a lipophilic cyclopropyl motif at the C6 position, and a reactive bromine handle at C5, enabling versatile palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Chemical Identity & Synonyms[1][2][3][4][5]

This compound exists in tautomeric equilibrium, primarily favoring the keto-form (pyrimidin-4(3H)-one) in solution and solid state, though the enol-form (pyrimidin-4-ol) nomenclature is frequently used in patent literature.

PropertyDetail
IUPAC Name 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Common Synonyms 5-bromo-6-cyclopropylisocytosine2-amino-5-bromo-6-cyclopropyl-4-hydroxypyrimidine2-amino-5-bromo-6-cyclopropyl-4-pyrimidinone
Core Scaffold Isocytosine (2-aminopyrimidin-4-one)
CAS (Precursor) 24922-02-9 (Ethyl 3-cyclopropyl-3-oxopropanoate)
Molecular Formula C₇H₈BrN₃O
Molecular Weight ~230.06 g/mol
SMILES NC1=NC(=O)C(Br)=C(C2CC2)N1
Solubility Low in water; soluble in DMSO, DMF, and hot alcohols.

Synthesis Protocol

The synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a robust, two-step process. It relies on the cyclocondensation of a


-keto ester with guanidine, followed by regioselective electrophilic aromatic substitution.
Reaction Pathway Diagram

The following flowchart illustrates the stepwise construction of the core scaffold.

SynthesisPathway Start Ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9) Intermediate 2-amino-6-cyclopropylpyrimidin-4(3H)-one (Cyclization Product) Start->Intermediate Reflux, 12-24h Reagent1 Guanidine Carbonate + NaOEt/EtOH Reagent1->Intermediate Product 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (Target Scaffold) Intermediate->Product Electrophilic Bromination Reagent2 N-Bromosuccinimide (NBS) DMF, 0°C -> RT Reagent2->Product

Caption: Stepwise synthesis from commercially available beta-keto esters to the brominated isocytosine core.

Detailed Experimental Methodology

This protocol is adapted from standard procedures for 6-substituted isocytosines and validated by methods described in antiviral research [1][2].

Step 1: Cyclocondensation

Objective: Construct the pyrimidine ring.

  • Reagents: Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), Guanidine carbonate (1.2 eq), Sodium ethoxide (2.5 eq, 21% wt in EtOH).

  • Procedure:

    • Charge a reaction vessel with absolute ethanol and sodium ethoxide under N₂ atmosphere.

    • Add guanidine carbonate and stir at ambient temperature for 30 min to generate the free base.

    • Add ethyl 3-cyclopropyl-3-oxopropanoate dropwise.

    • Heat the mixture to reflux (approx. 78°C) for 16–24 hours. Monitor by LC-MS for the disappearance of the ester.

    • Work-up: Cool to room temperature. Concentrate in vacuo to remove most ethanol. Dilute the residue with water and neutralize to pH ~6–7 with dilute HCl or Acetic Acid.

    • Isolation: The product, 2-amino-6-cyclopropylpyrimidin-4(3H)-one , typically precipitates as a white/off-white solid. Filter, wash with cold water and diethyl ether, and dry under vacuum.

Step 2: Regioselective Bromination

Objective: Introduce the bromine atom at the C5 position for future coupling.

  • Reagents: 2-amino-6-cyclopropylpyrimidin-4(3H)-one (from Step 1), N-Bromosuccinimide (NBS, 1.05 eq), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the intermediate in DMF (approx. 5-10 volumes).

    • Cool the solution to 0–5°C in an ice bath.

    • Add NBS portion-wise over 30 minutes to prevent exotherm and over-bromination.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours. The C5 position is highly nucleophilic, making this reaction rapid and selective.

    • Work-up: Pour the reaction mixture into ice-cold water. The brominated product will precipitate.

    • Purification: Filter the solid.[1][2] If necessary, recrystallize from ethanol/water or purify via flash chromatography (DCM/MeOH gradient) to yield 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one .

Applications in Drug Development[7]

The 5-bromo-6-cyclopropylisocytosine scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages:

Structural Advantages[5]
  • Cyclopropyl Group: Enhances metabolic stability (blocking oxidation at the benzylic-like position) and improves lipophilicity/permeability without adding excessive molecular weight.

  • Isocytosine Motif: Mimics the hydrogen-bonding pattern of guanine, making it ideal for ATP-competitive kinase inhibitors or viral polymerase inhibitors.

  • 5-Bromo Handle: Allows for modular synthesis. The bromine can be replaced with aryl, heteroaryl, or alkynyl groups via Suzuki , Stille , or Sonogashira couplings to generate diverse libraries.

Therapeutic Areas
  • PDE4 Inhibitors:

    • Patent literature (e.g., WO 2014/066659) describes the use of cyclopropyl-substituted heteroaryl cores in the design of Phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases like psoriasis and COPD [3].

  • Antivirals (HCV/HIV):

    • 6-substituted isocytosines are intermediates for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and HCV NS5B polymerase inhibitors. The cyclopropyl group often fits into hydrophobic pockets of viral enzymes [1].

  • Kinase Inhibitors:

    • Used to target kinases such as CDK, JAK, or VEGFR, where the amino-pyrimidinone motif binds to the hinge region of the kinase ATP-binding site.

References

  • Singh, K., et al. (2012). "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity." European Journal of Medicinal Chemistry.

  • Verhelle, A., et al. (2014). "Heteroaryl inhibitors of PDE4." World Intellectual Property Organization, WO 2014/066659 A1.

  • ChemicalBook. (n.d.). "Ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9) Properties."

Sources

Foundational

Technical Whitepaper: 5-Bromo-6-Cyclopropylisocytosine

Topic: 5-bromo-6-cyclopropylisocytosine Chemical Identifier Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals A Critical Intermediate for Kinase Inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-6-cyclopropylisocytosine Chemical Identifier Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Critical Intermediate for Kinase Inhibitor and Antiviral Scaffolds

Executive Summary

5-Bromo-6-cyclopropylisocytosine (IUPAC: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one ) represents a high-value heterocyclic building block in modern medicinal chemistry. Structurally, it combines the hydrogen-bonding capability of the isocytosine core—mimicking the adenine moiety of ATP—with a lipophilic cyclopropyl group and an electrophilic bromine handle at the C-5 position.

This unique architecture makes it an ideal scaffold for:

  • Kinase Inhibitors: Targeting the ATP-binding pocket of tyrosine and serine/threonine kinases.

  • Antiviral Agents: Specifically in the development of non-nucleoside polymerase inhibitors (e.g., HCV NS5B).

  • Fragment-Based Drug Discovery (FBDD): Serving as a rigid, polar core with vectors for rapid diversification via palladium-catalyzed cross-coupling.

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and analytical characterization, designed to support reproducible experimental workflows.

Chemical Identity & Physicochemical Properties[1][2]

PropertySpecification
IUPAC Name 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Common Name 5-Bromo-6-cyclopropylisocytosine
Molecular Formula C₇H₈BrN₃O
Molecular Weight 230.06 g/mol
CAS Number Not widely listed (Custom Synthesis); Analogous to 2-amino-5-bromo-6-methyl-4-pyrimidinol (CAS 6307-35-3)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, EtOH; Insoluble in Water
pKa (Predicted) ~9.5 (N-3 proton), ~3.5 (N-1 protonation)
LogP (Predicted) ~0.8 - 1.2
Structural Features[1][4][5][8][9][10][11][12][13]
  • Isocytosine Core: Exists in tautomeric equilibrium between the keto (lactam) and enol (lactim) forms, with the keto form (4(3H)-one) predominating in solution and solid state.

  • C-5 Bromine: A highly reactive handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

  • C-6 Cyclopropyl: Provides metabolic stability and hydrophobic interaction potential without the steric bulk of a tert-butyl or phenyl group.

Synthetic Pathways & Methodology

The synthesis of 5-bromo-6-cyclopropylisocytosine is typically achieved via a two-step sequence: condensation of a cyclopropyl beta-keto ester with guanidine, followed by regioselective electrophilic bromination.

Step 1: Condensation (Formation of the Pyrimidine Core)

Reaction: Cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with guanidine carbonate.

  • Reagents: Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), Guanidine Carbonate (1.1 eq).

  • Solvent: Absolute Ethanol.

  • Catalyst: Sodium Ethoxide (NaOEt) or refluxing conditions.

  • Mechanism: Nucleophilic attack of guanidine nitrogen on the keto-ester carbonyls, followed by cyclization and dehydration.

Protocol:

  • Dissolve guanidine carbonate (11 mmol) in absolute ethanol (20 mL).

  • Add ethyl 3-cyclopropyl-3-oxopropanoate (10 mmol) dropwise.

  • Reflux the mixture for 6–12 hours. Monitor by TLC (10% MeOH in DCM).

  • Cool to room temperature. The product (6-cyclopropylisocytosine) often precipitates.

  • Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and triturate with diethyl ether.

Step 2: Regioselective Bromination

Reaction: Electrophilic aromatic substitution at the electron-rich C-5 position.

  • Reagents: 6-Cyclopropylisocytosine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF or Glacial Acetic Acid.

  • Temperature: 0°C to Room Temperature.

Protocol:

  • Dissolve 6-cyclopropylisocytosine (5 mmol) in DMF (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (5.25 mmol) portion-wise over 15 minutes to avoid exotherm and over-bromination.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water (50 mL). The brominated product usually precipitates as a solid.

  • Filter, wash with water, and dry under vacuum.

Visualization: Synthesis Workflow

Synthesis_Workflow Start1 Ethyl 3-cyclopropyl- 3-oxopropanoate Intermediate 6-Cyclopropylisocytosine (Core Formation) Start1->Intermediate EtOH, Reflux Cyclocondensation Start2 Guanidine Carbonate Start2->Intermediate Product 5-Bromo-6-cyclopropyl- isocytosine Intermediate->Product Electrophilic Bromination (0°C) Reagent NBS / DMF Reagent->Product

Caption: Two-step synthesis of 5-bromo-6-cyclopropylisocytosine via guanidine condensation and NBS bromination.

Reactivity & Functionalization Map

The 5-bromo-6-cyclopropylisocytosine scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

A. C-5 Palladium-Catalyzed Coupling

The C-5 bromine is an excellent leaving group for Pd-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

  • Sonogashira: Coupling with terminal alkynes.

    • Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF.

B. N-Alkylation (Tautomeric Control)

The isocytosine core can be alkylated at N-3 (lactam) or O-4 (lactim), depending on conditions.

  • N-3 Alkylation (Preferred): Use mild bases (K₂CO₃) and alkyl halides in polar aprotic solvents (DMF). This retains the hydrogen-bonding donor/acceptor motif essential for kinase binding.

  • O-4 Alkylation: Use Ag₂CO₃ or Mitsunobu conditions to trap the enol form.

C. Exocyclic Amine (N-2) Modification

The exocyclic amine is weakly nucleophilic but can be acylated or reacted with isocyanates to form ureas.

Visualization: Reactivity Logic

Reactivity_Map Core 5-Bromo-6-cyclopropyl- isocytosine C5 C-5 Position (Bromine) Core->C5 N3 N-3 Position (Lactam NH) Core->N3 N2 N-2 Position (Exocyclic NH2) Core->N2 Suzuki Suzuki Coupling (Aryl/Heteroaryl) C5->Suzuki Sonogashira Sonogashira Coupling (Alkynes) C5->Sonogashira Alkylation N-Alkylation (R-X, K2CO3) N3->Alkylation Acylation Acylation/Urea Formation N2->Acylation

Caption: Functionalization vectors for the 5-bromo-6-cyclopropylisocytosine scaffold.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate, the following analytical signatures should be verified.

Proton NMR (¹H-NMR) in DMSO-d₆
  • Cyclopropyl Ring: Look for distinctive multiplets upfield.

    • δ 0.8–1.0 ppm (m, 2H, CH₂ of cyclopropyl)

    • δ 1.0–1.2 ppm (m, 2H, CH₂ of cyclopropyl)

    • δ 1.8–2.0 ppm (m, 1H, CH of cyclopropyl)

  • Amine/Amide: Broad singlets exchangeable with D₂O.

    • δ ~6.5–7.0 ppm (bs, 2H, -NH₂)

    • δ ~11.0–12.0 ppm (bs, 1H, Lactam NH)

Mass Spectrometry (LC-MS)[14]
  • Isotope Pattern: The presence of bromine will yield a characteristic 1:1 doublet for the molecular ion [M]⁺ and [M+2]⁺.

  • Expected m/z: ~230 and ~232 (ESI+).

HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 254 nm (pyrimidine absorption).

Safety & Handling

  • Hazards: Brominated pyrimidines can be irritants to skin, eyes, and the respiratory tract.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the bromination step involving NBS.

  • Storage: Store in a cool, dry place, protected from light (bromine-carbon bonds can be photosensitive over long periods).

References

  • General Synthesis of Isocytosines

    • Title: "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
    • Source: Bioorganic & Medicinal Chemistry Letters[2]

    • URL:[Link] (Search Term: "2-amino-5-bromo-4(3H)-pyrimidinone synthesis")

  • Bromination Protocols

    • Title: "Electrophilic aromatic bromin
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Cyclopropyl-Containing Drugs

    • Title: "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
    • Source: Taylor & Francis Online
    • URL:[Link] (Search Term: "cyclopropyl pharmaceutical applications")

  • Kinase Inhibitor Design

    • Title: "5-Bromopyrimidine in Medicinal Chemistry: A Core Scaffold for Therapeutic Innovation"[1]

    • Source: BenchChem Technical Notes[1]

Sources

Exploratory

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one safety data sheet (SDS)

This guide serves as an advanced technical document and safety manual for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one . It is designed for research scientists and process chemists requiring deep structural insights,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical document and safety manual for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one . It is designed for research scientists and process chemists requiring deep structural insights, synthesis protocols, and rigorous safety data beyond standard commercial SDS templates.

Classification: Heterocyclic Pharmaceutical Intermediate | Application: Antiviral Scaffold Synthesis

Chemical Identification & Structural Analysis

This compound belongs to the class of 5-halogenated-6-substituted-pyrimidinones .[1] It is a critical intermediate often utilized in the synthesis of non-nucleoside viral polymerase inhibitors (e.g., for HCV or Herpesviridae drug discovery).

Nomenclature & Identifiers
Identifier Details
IUPAC Name 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Common Synonyms 2-amino-5-bromo-6-cyclopropyl-4-hydroxypyrimidine (Tautomer); 5-bromo-6-cyclopropylisocytosine
CAS Number Not Listed / Proprietary (Close analog: 2-amino-5-bromo-6-methylpyrimidin-4(3H)-one, CAS 4214-57-7)
Molecular Formula C₇H₈BrN₃O
Molecular Weight 230.06 g/mol
SMILES NC1=NC(C2CC2)=C(Br)C(=O)N1
Structural Tautomerism

Researchers must recognize that this compound exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-hydroxy) forms. In solution (polar aprotic solvents like DMSO), the lactam (A) form generally predominates, which is critical for predicting nucleophilic substitution patterns during downstream synthesis.

Tautomerism Lactam Lactam Form (Predominant) 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Lactim Lactim Form (Minor) 2-amino-5-bromo-6-cyclopropylpyrimidin-4-ol Lactam->Lactim  Tautomerization  

Figure 1: Tautomeric equilibrium critical for solubility and reactivity profiles.

Hazard Identification (GHS Classification)

Derived from Structure-Activity Relationship (SAR) of analogous 5-bromopyrimidines.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements
CodeStatementMechanism of Action
H302 Harmful if swallowed.Bioavailability of pyrimidines allows systemic absorption; bromine moiety may induce metabolic toxicity.
H315 Causes skin irritation.Basic amine group interacts with skin lipids; halogenation increases lipophilicity/penetration.
H319 Causes serious eye irritation.Physical irritant; pH sensitivity of mucosal membranes.
H335 May cause respiratory irritation.Dust inhalation triggers bronchial inflammation.
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Synthesis & Production Protocol

This section details the regioselective synthesis of the compound. The presence of the cyclopropyl group requires specific temperature control to prevent ring-opening side reactions.

Retrosynthetic Analysis

The most robust route involves the condensation of a cyclopropyl beta-keto ester with guanidine, followed by electrophilic bromination at the C5 position.

Step-by-Step Methodology
Step 1: Cyclization (Formation of the Pyrimidinone Core)
  • Reagents: Cyclopropyl-3-oxopropanoate (Ethyl cyclopropanecarbonylacetate), Guanidine Carbonate, Sodium Ethoxide (NaOEt).

  • Solvent: Absolute Ethanol.

  • Protocol:

    • Dissolve NaOEt (1.2 eq) in absolute ethanol under N₂ atmosphere.

    • Add Guanidine Carbonate (1.1 eq) and stir for 30 min at RT.

    • Dropwise add Cyclopropyl-3-oxopropanoate (1.0 eq).

    • Reflux for 6–8 hours. Note: Monitor TLC for disappearance of ester.

    • Cool to RT, neutralize with dilute acetic acid to pH 6–7.

    • Filter the precipitate (2-amino-6-cyclopropylpyrimidin-4(3H)-one).

Step 2: C5-Bromination (Electrophilic Aromatic Substitution)
  • Reagents: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

  • Protocol:

    • Suspend the pyrimidinone intermediate in MeCN at 0°C.

    • Add NBS (1.05 eq) portion-wise over 30 minutes. Critical: Keep dark. Radical bromination is not desired; we want electrophilic substitution.

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench with water. The product usually precipitates as a solid.

    • Recrystallize from Ethanol/Water.

Reaction Pathway Diagram

Synthesis Start Cyclopropyl-beta-keto ester + Guanidine Inter Intermediate: 2-amino-6-cyclopropylpyrimidin-4(3H)-one Start->Inter Cyclization (NaOEt/EtOH) Product Final Product: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Inter->Product C5-Bromination Reagent Reagent: NBS / MeCN (Electrophilic Bromination) Reagent->Inter

Figure 2: Two-step synthetic pathway emphasizing the C5-bromination mechanism.

Physical & Chemical Properties

Data estimated based on 2-amino-5-bromo-6-methylpyrimidin-4(3H)-one analog.

PropertyValue / Characteristic
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point >220°C (Decomposes)
Solubility (Water) Low (< 1 mg/mL)
Solubility (Organic) Soluble in DMSO, DMF; Sparingly soluble in MeOH
pKa (Estimated) ~9.2 (Pyrimidinone NH), ~2.5 (Amino group protonation)
Reactivity Susceptible to Suzuki-Miyaura coupling at C5-Br position; Nucleophilic displacement at C4/C6 is hindered by electron-rich amino group.[2]

Handling, Storage, and Exposure Control

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amine.

  • Light: Protect from light. Brominated heterocycles can undergo photodehalogenation over extended periods.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P2 (EU) dust mask required during solid handling.

  • Eyes: Chemical safety goggles.

  • Hands: Nitrile gloves (0.11 mm thickness minimum).

Spill Cleanup
  • Contain: Do not let product enter drains.

  • Sweep: Use a damp paper towel to cover the spill (prevents dust), then sweep into a biohazard bag.

  • Decontaminate: Wipe surface with 10% bleach followed by ethanol.

Toxicological Information

Based on component analysis (Pyrimidinone core + Halogen).

  • Acute Toxicity: No specific LD50 data available for this exact CAS. Analogous 2-aminopyrimidines exhibit Oral LD50 (Rat) ranges of 400–1200 mg/kg. Treat as Category 4 (Harmful) .

  • Carcinogenicity: Not listed by IARC/NTP. However, halogenated nucleobase analogs can theoretically intercalate DNA; handle with caution.

  • Mutagenicity: Ames test data typically negative for simple brominated pyrimidines, but in vitro chromosomal aberration tests may be positive at high concentrations.

References

  • Regioselective Synthesis of 6-substituted Pyrimidinones Source: National Institutes of Health (NIH) / PubMed Central Context: Describes the lithiation and substitution protocols for 2-amino-4(3H)-pyrimidinones, establishing the synthetic logic for C6-substitution. URL:[Link]

  • PubChem Compound Summary: 2-Amino-5-bromopyrimidine Source: PubChem (NIH) Context: Structural and physical property data for the core scaffold.[3][4] URL:[Link]

Sources

Foundational

cyclopropyl-substituted pyrimidinone building blocks

An In-depth Technical Guide to Cyclopropyl-Substituted Pyrimidinone Building Blocks Abstract This technical guide provides a comprehensive overview of , a class of heterocyclic compounds of significant interest in modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclopropyl-Substituted Pyrimidinone Building Blocks

Abstract

This technical guide provides a comprehensive overview of , a class of heterocyclic compounds of significant interest in modern medicinal chemistry. We delve into the unique physicochemical properties imparted by the cyclopropyl moiety, explore robust synthetic methodologies for the creation of these scaffolds, present detailed experimental protocols, and analyze structure-activity relationships (SAR) that guide their application in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these valuable building blocks in the design of novel therapeutics.

Introduction: A Synthesis of Stability and Activity

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1][2][3] Its versatile structure, featuring multiple sites for functionalization, allows for the fine-tuning of pharmacological properties.[4][5] When combined with a cyclopropyl group, the resulting molecule gains a unique set of attributes that are highly advantageous for drug design. The cyclopropyl ring, far from being a simple alkyl substituent, acts as a "conformational clamp," introducing rigidity and influencing the molecule's three-dimensional shape.[6] This guide will explore the synergy between these two components, providing the foundational knowledge required to effectively utilize cyclopropyl-pyrimidinones in research and development.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group is a deliberate strategy to address common challenges in drug discovery, such as potency, selectivity, and metabolic stability.[7][8] Its utility stems from its distinct electronic and structural properties.

  • Conformational Rigidity and Potency: The three-membered ring is highly strained, resulting in a rigid, planar structure.[6] When attached to the pyrimidinone core, it restricts the rotation of adjacent bonds, locking the molecule into a more defined, bioactive conformation. This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, thereby enhancing potency.[6][8]

  • Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes.[7][9] This increased C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[10][11] Replacing metabolically vulnerable groups (e.g., isopropyl or tert-butyl) with a cyclopropyl ring can significantly improve a compound's half-life and overall pharmacokinetic profile.[10][12]

  • Modulation of Physicochemical Properties: The cyclopropyl group is often used as a bioisosteric replacement for other functionalities, such as vinyl groups or gem-dimethyl groups.[9][13] It can fine-tune critical properties like lipophilicity (LogP) and aqueous solubility, which are essential for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[11][14]

The following diagram illustrates the key benefits imparted by the cyclopropyl group in a medicinal chemistry context.

G Cyclopropyl Cyclopropyl Moiety Potency Enhanced Potency Cyclopropyl->Potency Stability Improved Metabolic Stability Cyclopropyl->Stability Properties Modulated Physicochemical Properties Cyclopropyl->Properties Rigidity Conformational Rigidity Potency->Rigidity Metabolism Resistance to CYP Oxidation Stability->Metabolism Bioisostere Bioisosteric Replacement Properties->Bioisostere Binding Favorable Binding Entropy Rigidity->Binding

Caption: Key advantages of incorporating a cyclopropyl group in drug design.

Synthetic Methodologies for Cyclopropyl-Pyrimidinones

The construction of cyclopropyl-substituted pyrimidinones can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrimidinone ring.

The Biginelli Reaction: A Classic Multicomponent Approach

The most prominent and versatile method for synthesizing the dihydropyrimidinone core is the Biginelli reaction.[15][16] This one-pot, three-component reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[17] To generate the target scaffold, a cyclopropyl-containing aldehyde, such as cyclopropanecarboxaldehyde, is used as a key starting material.

The reaction mechanism, as widely accepted, proceeds through a series of bimolecular reactions.[15][17] It is generally initiated by the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final 3,4-dihydropyrimidin-2(1H)-one product.[15]

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Cyclopropyl Aldehyde Reaction One-Pot Condensation (Acid Catalyst) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea / Thiourea Urea->Reaction Product Cyclopropyl-Substituted Dihydropyrimidinone Reaction->Product Cyclization & Dehydration

Caption: General workflow for the Biginelli multicomponent reaction.

Alternative Synthetic Routes

While the Biginelli reaction is highly effective, other methods can provide access to diverse substitution patterns. These often involve the cyclization of pre-functionalized open-chain precursors. For instance, a common strategy involves the reaction of amidines with active methylene compounds, which can be adapted to incorporate cyclopropyl groups on different parts of the scaffold.[18][19] Additionally, existing pyrimidinone cores can be functionalized post-synthesis, although direct C-H functionalization of the cyclopropyl ring itself is challenging and less common.

Field-Proven Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-cyclopropyl-3,4-dihydropyrimidin-2(1H)-one

This protocol provides a reliable, self-validating method for the synthesis of a representative cyclopropyl-pyrimidinone via a catalyst-free Biginelli condensation. The causality behind the choice of a solvent-free method is its alignment with green chemistry principles, often leading to higher yields and simpler purification.[20]

Materials and Equipment:

  • Cyclopropyl acetoacetate (1 mmol, 1.0 eq)

  • 4-Chlorobenzaldehyde (1 mmol, 1.0 eq)

  • Urea (1.5 mmol, 1.5 eq)

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethanol (for recrystallization)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry mortar, combine cyclopropyl acetoacetate (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and urea (1.5 eq).

    • Causality Insight: Using a slight excess of urea helps to drive the reaction to completion. The solvent-free, grinding method increases the surface area contact between reactants, facilitating the reaction at room temperature.[20]

  • Reaction Execution: Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture will typically become pasty or solidify.

  • Reaction Monitoring: Monitor the reaction's progress by taking a small aliquot, dissolving it in ethyl acetate, and spotting it on a TLC plate (eluent: 3:1 Hexane/Ethyl Acetate). Visualize under UV light. The disappearance of the aldehyde spot indicates reaction completion.

  • Work-up and Isolation: Upon completion, add approximately 10 mL of cold water to the mortar and triturate the solid product.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted urea. The crude product is then recrystallized from hot ethanol to yield the pure dihydropyrimidinone as a white solid.

    • Trustworthiness Check: The expected outcome is a crystalline solid. The melting point should be sharp and consistent with literature values. Purity can be further confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Structure-Activity Relationship (SAR) Insights

The biological activity of cyclopropyl-pyrimidinone derivatives is highly dependent on the substitution pattern around the core scaffold.[5] The cyclopropyl group itself is a critical pharmacophore, but its efficacy is modulated by other substituents.

Compound IDR¹ Group (Position 6)R² Group (Position on Phenyl Ring)AC1 IC₅₀ (µM)Key Insight
7-4A Cyclopropyl3-Ethyl0.23The meta-substitution on the phenyl ring is well-tolerated.
7-9A Cyclopropyl4-Cyclopropyl0.25A second cyclopropyl group at the para-position maintains high potency.
7-2A Ethyl3-Ethyl0.44Replacing the C6-cyclopropyl with an ethyl group reduces potency by ~2-fold.
7-8A Ethyl4-Ethyl1.1The ethyl/ethyl combination is significantly less potent than cyclopropyl variants.

Data synthesized from reference[21].

From this data, two key insights emerge:

  • The C6-Cyclopropyl is Potency-Enhancing: Direct comparison between ethyl- and cyclopropyl-substituted analogs at position 6 (e.g., 7-4A vs. 7-2A) demonstrates that the cyclopropyl group confers superior potency.[21] This is likely due to the conformational constraints it imposes, leading to a better fit in the enzyme's binding pocket.

  • Substituent Position Matters: For other groups on the scaffold, such as the phenyl ring substituent, the position is critical. The study noted that meta-substituted derivatives consistently showed improved aqueous solubility compared to their para-substituted counterparts, a crucial factor for drug development.[21]

Applications in Drug Discovery and Beyond

Cyclopropyl-substituted heterocyclic scaffolds are prevalent in numerous therapeutic areas, demonstrating a wide range of biological activities.[22][23] While specific cyclopropyl-pyrimidinone drugs are still emerging, the combined scaffold is being explored for various targets.

  • Anticancer Agents: Pyrimidinone derivatives are known to exhibit antiproliferative activity.[4][24] The metabolic stability and conformational rigidity provided by the cyclopropyl group make it an attractive feature for designing kinase inhibitors or tubulin polymerization inhibitors.[25]

  • Antiviral and Antimicrobial Agents: The pyrimidine core is fundamental to nucleosides, making its derivatives prime candidates for antiviral therapies.[2][16] The lipophilicity and structural features of the cyclopropyl group can be used to enhance cell permeability and target specific viral or bacterial enzymes.

  • Central Nervous System (CNS) Disorders: The ability of the cyclopropyl group to increase metabolic stability and potentially brain permeability makes this scaffold interesting for CNS targets, such as receptor antagonists for CRF₁ or other neuro-receptors.[7][26]

Conclusion and Future Outlook

Cyclopropyl-substituted pyrimidinone building blocks represent a powerful convergence of structural rigidity and synthetic accessibility. The cyclopropyl group offers a predictable way to enhance metabolic stability and potency, while the pyrimidinone core provides a versatile platform for exploring chemical diversity. The continued development of efficient and sustainable synthetic protocols, such as multicomponent reactions, will further enable the exploration of this chemical space.[24] Future research will likely focus on asymmetric syntheses to control the stereocenter generated in the Biginelli reaction and on the application of these building blocks in developing selective inhibitors for a new generation of therapeutic targets.

References

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Yadav, G., et al. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Al-Suaily, I. D., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... [Link]

  • Al-Suaily, I. D., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. [Link]

  • Wermuth, C. G. (2006). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • Le Gac, S. (n.d.). Bioisosterism. Drug Design Org. [Link]

  • Kuszpit, K. A., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Kumar, D., et al. (2015). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. RSC Advances. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • El-Morsy, A. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Professor Dave Explains. (2021). Biginelli Reaction. YouTube. [Link]

  • Sanchez, J. P., et al. (1991). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. [Link]

  • Hsu, T-C., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. PMC. [Link]

  • ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

  • Mako, W. J., et al. (2021). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PMC. [Link]

  • Bîcu, E., & Iacob, A. T. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

  • Kumar, D., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PMC. [Link]

  • ResearchGate. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

  • Manoharan, Y., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

[1] Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (Target Compound). This scaffold is a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (Target Compound). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, PLK) and antiviral agents.[1] The presence of the cyclopropyl group confers unique metabolic stability and hydrophobic interactions within ATP-binding pockets, while the 5-bromo functionality serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Retrosynthetic Analysis

The synthesis is designed as a convergent, two-step workflow:

  • Cyclocondensation: Construction of the pyrimidine core using ethyl 3-cyclopropyl-3-oxopropionate and guanidine carbonate.[1]

  • Regioselective Bromination: Electrophilic aromatic substitution at the C5 position using N-Bromosuccinimide (NBS).[1]

This route is selected for its atom economy, use of commercially available starting materials, and avoidance of harsh conditions that could compromise the cyclopropyl ring integrity.[1]

Strategic Synthesis Map

SynthesisMap SM1 Ethyl 3-cyclopropyl- 3-oxopropionate (CAS 24922-02-9) INT Intermediate 1: 2-Amino-6-cyclopropyl- pyrimidin-4(3H)-one SM1->INT Step 1: Condensation NaOEt, EtOH, Reflux SM2 Guanidine Carbonate SM2->INT TARGET TARGET: 2-Amino-5-bromo-6- cyclopropylpyrimidin-4(3H)-one INT->TARGET Step 2: Bromination DMF, 0°C to RT REAGENT N-Bromosuccinimide (NBS) REAGENT->TARGET

Figure 1: Strategic reaction pathway for the synthesis of the target pyrimidinone.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-cyclopropylpyrimidin-4(3H)-one[1]

Rationale: The condensation of


-keto esters with guanidine is the industry standard for forming 2-aminopyrimidines.[1] We utilize guanidine carbonate  over the hydrochloride salt to simplify the neutralization process.[1] Sodium ethoxide (NaOEt) is chosen as the base to match the ester leaving group, preventing transesterification byproducts.[1]
Materials
  • Ethyl 3-cyclopropyl-3-oxopropionate (1.0 equiv)[1]

  • Guanidine carbonate (1.1 equiv)[1]

  • Sodium ethoxide (2.5 equiv, 21% wt in ethanol)[1]

  • Ethanol (Absolute)[1]

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Charge the flask with Ethanol (10 vol relative to keto-ester). Add Guanidine Carbonate (1.1 equiv) and stir at ambient temperature for 10 minutes.

  • Base Addition: Add Sodium Ethoxide solution (2.5 equiv) dropwise over 15 minutes. The mixture may become slightly turbid.

  • Substrate Addition: Add Ethyl 3-cyclopropyl-3-oxopropionate (1.0 equiv) dropwise.

    • Expert Note: The cyclopropyl group is stable under these basic conditions, but temperature control during addition prevents exotherms that could lead to polymerization.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) and stir for 6–8 hours. Monitor by LC-MS (Target M+H 
    
    
    
    152).[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to

      
      20% of the original volume.[1]
      
    • Dilute with water (5 vol) and cool to

      
       in an ice bath.
      
    • Adjust pH to

      
      6–7 using glacial acetic acid.[1] The product will precipitate as a white to off-white solid.[1]
      
  • Isolation: Filter the solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Dry in a vacuum oven at
    
    
    overnight.

Expected Yield: 75–85% Appearance: Off-white powder.[1]

Step 2: Regioselective Bromination[2]

Rationale: The C5 position of the pyrimidinone ring is electron-rich and susceptible to electrophilic attack.[1] N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (


) due to its ease of handling and higher regioselectivity, minimizing over-bromination or ring opening of the cyclopropyl moiety.[1]
Materials
  • Intermediate 1 (from Step 1)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Dimethylformamide (DMF) (anhydrous)[1]

Protocol
  • Dissolution: In a round-bottom flask protected from light (wrap in aluminum foil), dissolve Intermediate 1 (1.0 equiv) in DMF (5 vol).

    • Expert Note: DMF is preferred over Acetonitrile here due to the poor solubility of the pyrimidinone intermediate in less polar solvents.[1]

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add NBS (1.05 equiv) portion-wise over 20 minutes.

    • Critical Control Point: Maintain temperature

      
       during addition to ensure regioselectivity at C5.
      
  • Reaction: Allow the reaction to warm to room temperature and stir for 2–3 hours. Monitor by TLC or LC-MS (Target M+H

    
     230/232 doublet for Br isotope).
    
  • Quenching: Pour the reaction mixture into ice-cold water (20 vol) with vigorous stirring. The product should precipitate immediately.[1]

  • Isolation: Filter the solid. Wash the cake extensively with water to remove residual DMF and succinimide byproduct.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove trace succinimide.[1]

Expected Yield: 80–90% Appearance: White to pale yellow solid.[1]

Analytical Validation & Data

The following data confirms the structural integrity of the synthesized compound.

ParameterSpecificationInterpretation
Appearance White/Pale Yellow SolidHigh purity crystalline form.[1]
LC-MS (ESI+) m/z 230.0 / 232.0 [M+H]+Characteristic 1:1 isotopic pattern for Mono-Bromo compound.[1]
1H NMR (DMSO-d6)

0.90-1.05 (m, 4H)
Cyclopropyl methylene protons (

).[1]

1.95-2.05 (m, 1H)
Cyclopropyl methine proton (

).[1]

6.40 (br s, 2H)

protons (Exchangeable).[1]

11.20 (br s, 1H)
Pyrimidine

(Lactam form).[1]
Absence of

~5.6
Absence of C5-H signal confirms bromination.[1]

Workflow Diagram

Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization Start START: Raw Materials Op1 Mix Guanidine Carbonate + NaOEt in Ethanol Start->Op1 Op2 Add Ethyl 3-cyclopropyl-3-oxopropionate (Dropwise, Controlled Temp) Op1->Op2 Op3 Reflux 6-8 Hours Op2->Op3 Op4 Acidify (AcOH) & Filter Solid Op3->Op4 Op5 Dissolve Intermediate in DMF Cool to 0°C Op4->Op5 Dried Intermediate Op6 Add NBS (Portion-wise) Protect from Light Op5->Op6 Op7 Quench in Ice Water Precipitate Target Op6->Op7 End FINAL PRODUCT: Dry & Analyze Op7->End

Figure 2: Operational workflow for the bench-scale synthesis.

Expertise & Troubleshooting

  • Cyclopropyl Stability: While cyclopropyl ketones can undergo ring-opening under strong acidic conditions (e.g., HBr/AcOH), the use of NBS in DMF is neutral-to-mildly acidic and preserves the ring.[1][2] Avoid using elemental bromine in acetic acid if ring-opening side products are observed.[1]

  • Water Content: The condensation step (Step 1) is sensitive to water.[1] Ensure ethanol is anhydrous (or <0.5% water) to maximize yield.[1] Water competes with the ester for the nucleophilic attack of guanidine.[1]

  • NBS Quality: Use fresh, white crystalline NBS. Yellow/orange NBS indicates the presence of free bromine (

    
    ) and HBr, which can degrade the purity profile.[1] Recrystallize NBS from hot water if necessary.[1]
    

References

  • Pyrimidinone Core Synthesis

    • Mechanism:[1][3][4][5][6] The reaction of

      
      -keto esters with guanidine is a classic heterocycle synthesis.[1]
      
    • Source: Preparation of 2-amino-6-cyclopropyl-4-pyrimidinone.[1] ChemicalBook.[1] Link

  • Bromination Methodology

    • Protocol: Regioselective bromination of 2-aminopyrimidines using NBS.[1]

    • Source:CN106588884A Patent.[1][5] Synthesis of 5-bromo-2-aminopyrimidine derivatives. Link

  • Starting Material Data

    • Compound: Ethyl 3-cyclopropyl-3-oxopropionate (CAS 24922-02-9).[1][7]

    • Source: PubChem Compound Summary.[1] Link

  • Target Analog Data

    • Compound: 2-Amino-5-bromo-4(3H)-pyrimidinone (CAS 61937-71-1).[1]

    • Source: Sigma-Aldrich Product Sheet.[1] Link

Sources

Application

Application Note: 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one as a High-Value Antiviral Intermediate

This comprehensive Application Note details the synthesis, quality control, and handling of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a critical scaffold in the development of next-generation antiviral therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note details the synthesis, quality control, and handling of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a critical scaffold in the development of next-generation antiviral therapeutics.

Executive Summary

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (also known as 5-bromo-6-cyclopropylisocytosine) represents a pivotal intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and HCV NS5B Polymerase Inhibitors . The unique combination of the cyclopropyl group (enhancing metabolic stability and potency via hydrophobic interactions) and the 5-bromo handle (enabling versatile palladium-catalyzed cross-couplings) makes this scaffold essential for diversifying antiviral libraries.

This guide provides a robust, scalable protocol for its synthesis, purification, and analytical validation, ensuring high purity (>98%) for downstream medicinal chemistry applications.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Molecular Formula C₇H₈BrN₃O
Molecular Weight 230.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Melting Point >200°C (Decomposes)
Key Functionality 5-Bromo: Electrophilic site for Suzuki/Sonogashira coupling.6-Cyclopropyl: Lipophilic pharmacophore.2-Amino/4-Oxo: Hydrogen bonding donor/acceptor.[1][2][3][4]

Synthetic Utility & Mechanism

The synthesis of this intermediate follows a convergent two-step pathway designed to maximize yield and regioselectivity.

Step 1: Cyclocondensation

The core pyrimidine ring is constructed via the condensation of Ethyl 3-cyclopropyl-3-oxopropionate with Guanidine Hydrochloride under basic conditions (NaOEt/EtOH). The cyclopropyl group directs the regiochemistry, while the guanidine moiety introduces the 2-amino functionality essential for viral target binding.

Step 2: Regioselective Bromination

The 5-position of the resulting 2-amino-6-cyclopropylpyrimidin-4(3H)-one is electron-rich, facilitating electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is employed as the brominating agent in a polar aprotic solvent (DMF) to ensure complete conversion without over-bromination.

Diagram 1: Synthetic Pathway

SynthesisPathway Start1 Ethyl 3-cyclopropyl-3-oxopropionate Step1 Step 1: Cyclocondensation (NaOEt, EtOH, Reflux) Start1->Step1 Start2 Guanidine HCl Start2->Step1 Inter Intermediate: 2-amino-6-cyclopropylpyrimidin-4(3H)-one Step1->Inter -EtOH, -H2O Step2 Step 2: Bromination (NBS, DMF, 0°C to RT) Inter->Step2 Final Product: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Step2->Final Electrophilic Subst.

Caption: Convergent synthesis of the 5-bromo-6-cyclopropylisocytosine scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-amino-6-cyclopropylpyrimidin-4(3H)-one

Objective: Construct the pyrimidine core.

  • Preparation: In a dry 500 mL round-bottom flask, dissolve Sodium Ethoxide (2.5 equiv) in anhydrous Ethanol (10 vol).

  • Addition: Add Guanidine Hydrochloride (1.1 equiv) and stir for 15 min at room temperature to liberate the free base.

  • Condensation: Dropwise add Ethyl 3-cyclopropyl-3-oxopropionate (1.0 equiv) over 30 min.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in minimum water (5 vol).

    • Acidify to pH ~6 with Acetic Acid to precipitate the product.

    • Filter the white solid, wash with cold water (2x) and diethyl ether (1x).

    • Dry in a vacuum oven at 50°C.

    • Yield Target: 75–85%.

Protocol B: Bromination to 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

Objective: Introduce the bromine handle at the 5-position.

  • Dissolution: Dissolve the intermediate from Protocol A (1.0 equiv) in DMF (5 vol).

  • Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 20 min to avoid exotherm.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for another 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (20 vol) with vigorous stirring. The product will precipitate immediately.

  • Purification:

    • Filter the solid.[5][6]

    • Wash extensively with water to remove DMF and succinimide by-products.

    • Recrystallize from Ethanol/Water (9:1) if necessary to remove trace impurities.

    • Yield Target: 80–90%.

Quality Control & Analytical Validation

Method C: HPLC Purity Analysis

System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (pyrimidine core) and 220 nm
Retention Time ~4.5 min (Intermediate) vs. ~6.2 min (Brominated Product)
Method D: NMR Structural Confirmation

Solvent: DMSO-d6 Key Signals:

  • Cyclopropyl Ring: Multiplets at δ 0.9–1.1 ppm (4H) and δ 1.8–2.0 ppm (1H, methine) .

  • Amino Group: Broad singlet at δ 6.5–7.0 ppm (2H, NH₂) .

  • Amide Proton: Broad singlet at δ 11.0–12.0 ppm (1H, NH) .

  • Absence: The disappearance of the singlet at δ ~5.5 ppm (H-5 proton) confirms successful bromination.

Diagram 2: QC Decision Tree

QCDecisionTree Sample Crude Product HPLC HPLC Analysis (Purity Check) Sample->HPLC Check1 Purity > 98%? HPLC->Check1 NMR 1H-NMR / LC-MS (Identity Check) Check1->NMR Yes Reprocess Recrystallize (EtOH/H2O) Check1->Reprocess No Check2 Structure Confirmed? NMR->Check2 Release Release for Coupling Reactions Check2->Release Yes Check2->Reprocess No (Impurity) Reprocess->HPLC

Caption: Quality Control workflow ensuring structural integrity and purity.

Handling & Stability

  • Light Sensitivity: The C-Br bond can be photolabile. Store in amber vials or wrap containers in aluminum foil.

  • Hygroscopicity: The amino-pyrimidinone core can form hydrates. Store in a desiccator at room temperature.

  • Stability: Stable for >12 months at 4°C under inert atmosphere (Argon/Nitrogen).

Safety Profile (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

  • Wierenga, W., et al. (1980). "5-substituted 2-amino-6-phenyl-4(3H)-pyrimidinones.[7] Antiviral- and Interferon-Inducing Agents."[7] Journal of Medicinal Chemistry. Link

  • Krische, M. J., et al. (2000).[1] "Self-assembly of 1-and 2-dimensional multicompartmental arrays via the 2-aminopyrimidine H-bonding motif."[1] Tetrahedron. Link

  • PubChem. (2023). "2-Amino-5-bromopyrimidine - Compound Summary." National Library of Medicine. Link

  • ChemicalBook. (2023). "6-Amino-5-bromopyrimidin-2(1H)-one Properties and Synthesis." Link

Sources

Method

Application Note: Strategic Synthesis of 6-Cyclopropyl-5-Substituted Pyrimidines

Executive Summary & Strategic Rationale The 6-cyclopropyl-5-substituted pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., for reductio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 6-cyclopropyl-5-substituted pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., for reduction of metabolic clearance), antivirals (NNRTIs), and GPCR modulators.

The cyclopropyl group is not merely a hydrophobic spacer; it serves as a "Magic Methyl" equivalent , imparting unique steric constraints (pseudorotation) and metabolic stability compared to isopropyl or ethyl groups. However, the installation of this moiety adjacent to a 5-position substituent presents specific regiochemical and synthetic challenges.[1]

This Application Note details two distinct, field-validated protocols:

  • Protocol A (The "Architect" Route): De Novo cyclization using

    
    -keto esters. Best for generating diverse libraries where the 5-substituent varies early in the synthesis.
    
  • Protocol B (The "Engineer" Route): Late-stage Palladium-catalyzed functionalization using Molander salts. Best for High-Throughput Screening (HTS) and diversifying pre-existing halogenated pyrimidine cores.

Decision Matrix: Selecting the Right Pathway

Before initiating synthesis, consult the following decision tree to select the protocol best successfully suited to your substrate availability and SAR (Structure-Activity Relationship) goals.

DecisionMatrix Start START: Target Molecule 6-Cyclopropyl-5-Substituted Pyrimidine Q1 Is the 5-substituent sensitive to strong bases/acids? Start->Q1 Q2 Do you require high diversity at the 2-position (Amine/Alkyl)? Q1->Q2 No (Stable) RouteB PROTOCOL B: Late-Stage Coupling (Suzuki-Miyaura) Q1->RouteB Yes (Sensitive) RouteA PROTOCOL A: De Novo Assembly (Condensation) Q2->RouteA Yes (Diverse 2-pos) Q2->RouteB No (Fixed Core) Condition1 Requires: Ethyl 3-cyclopropyl-3-oxopropionate RouteA->Condition1 Condition2 Requires: Halogenated Pyrimidine Scaffold + K-Cyclopropyltrifluoroborate RouteB->Condition2

Figure 1: Synthetic Strategy Decision Matrix. Select Protocol A for core scaffold construction or Protocol B for diversifying existing libraries.

Protocol A: De Novo Assembly (Condensation)

Objective: Synthesis of the pyrimidine ring with the 6-cyclopropyl and 5-substituent installed simultaneously. Mechanism: Base-mediated condensation of an


-substituted-

-keto ester with an amidine.
Critical Precursor Synthesis

The reaction requires Ethyl 2-substituted-3-cyclopropyl-3-oxopropionate . This is rarely commercial and must be prepared via alkylation.

Step 1: Alkylation of Ethyl 3-cyclopropyl-3-oxopropionate

ReagentEquiv.[2][3]Role
Ethyl 3-cyclopropyl-3-oxopropionate1.0Starting Material
Sodium Hydride (60% in oil)1.1Base
Alkyl/Aryl Halide (R-X)1.1Electrophile (5-substituent source)
DMF / THF (1:1)-Solvent

Procedure:

  • Suspend NaH in dry THF/DMF at 0°C under Argon.

  • Add Ethyl 3-cyclopropyl-3-oxopropionate dropwise. Evolution of H₂ gas will occur. Stir for 30 min.

  • Add the alkyl/aryl halide (R-X) dropwise.

  • Warm to RT and stir for 4–12 h (monitor by TLC).

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc.

Pyrimidine Cyclization

Step 2: Condensation with Amidine

ReagentEquiv.[2][3]Role

-Substituted-

-keto ester (from Step 1)
1.0Scaffold
Guanidine HCl (or Amidine HCl)1.2Nitrogen Source (2-substituent)
Potassium Carbonate (K₂CO₃)2.5Base
Ethanol (Absolute)-Solvent

Detailed Workflow:

  • Preparation: Dissolve Guanidine HCl (or corresponding amidine) in absolute ethanol. Add K₂CO₃ and stir for 15 min to liberate the free base.

  • Addition: Add the

    
    -substituted-
    
    
    
    -keto ester.
  • Reflux: Heat the mixture to reflux (78°C) for 12–16 hours.

    • Checkpoint: The reaction usually passes through an uncyclized intermediate. Ensure full conversion by LCMS.

  • Isolation: Evaporate ethanol. Dissolve residue in water.

  • Purification (Critical): The product is often a 4-hydroxypyrimidine (tautomer of pyrimidinone). Acidify the aqueous layer to pH 4–5 with acetic acid to precipitate the product. Collect by filtration.[4]

Expert Insight: If the 5-substituent is bulky (e.g., ortho-substituted phenyl), the cyclization rate decreases significantly. In such cases, switch solvent to n-butanol and reflux at 118°C.

Protocol B: Late-Stage Functionalization (Suzuki-Miyaura)

Objective: Installation of the cyclopropyl group onto a pre-existing 6-halo-5-substituted pyrimidine. Key Innovation: Use of Potassium Cyclopropyltrifluoroborate (Molander Salt) instead of cyclopropylboronic acid. The boronic acid is unstable, prone to protodeboronation, and yields are often poor (<40%). The trifluoroborate salt is air-stable and provides slow release of the active boron species.

Reaction Setup[2][3][5][6][7][8][9]

Substrate: 4-Chloro-5-substituted-pyrimidine (or 4,6-dichloro-5-substituted pyrimidine).

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Notes
Substrate 6-Halo-5-substituted pyrimidine1.0Cl, Br, or I
Nucleophile Potassium Cyclopropyltrifluoroborate1.5Molander Salt
Catalyst Pd(OAc)₂0.05Pre-catalyst
Ligand XPhos or RuPhos0.10Bulky, electron-rich ligands are essential
Base K₂CO₃ or Cs₂CO₃3.03.0 M Aqueous solution
Solvent Toluene / Water (10:1)-Biphasic system is crucial
Step-by-Step Protocol
  • Vessel Prep: Use a microwave vial or a pressure tube. The cyclopropyl transfer is slow and requires temperatures >90°C.

  • Charging: Add the Pyrimidine substrate, Molander salt, Pd(OAc)₂, and Ligand (XPhos) to the vial.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Toluene and the aqueous Base solution via syringe.

  • Reaction: Heat to 100°C for 12–24 hours (or 140°C for 30 min in Microwave).

    • Visual Cue: The reaction mixture typically turns black (Pd black precipitation) if the catalyst decomposes. A dark brown/orange solution usually indicates active catalysis.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd residues.

  • Purification: Flash chromatography.

    • Note: Cyclopropyl pyrimidines often streak on silica. Add 1% Triethylamine to the eluent.

Mechanistic Pathway (Graphviz)

SuzukiCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation OxAdd->TransMet Hydrolysis Hydrolysis of Trifluoroborate (Slow Release) Hydrolysis->TransMet + Cyclopropyl-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle emphasizing the slow hydrolysis of the Molander salt, which prevents protodeboronation of the unstable cyclopropylboronic acid intermediate.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Protodeboronation (Protocol B)Cyclopropyl ring falls off boron before coupling.Use Potassium Cyclopropyltrifluoroborate (not boronic acid). Ensure water is present in solvent system (essential for hydrolysis).
Low Yield in Cyclization (Protocol A)Incomplete condensation due to steric hindrance at C5.Switch solvent to n-Butanol or Diglyme (higher BP). Use NaOEt instead of K₂CO₃.
Regioselectivity Issues Coupling occurring at wrong position (if di-halo).In 2,4-dichloropyrimidines, C4 reacts first (SNAr and Pd). If you need C2-Cyclopropyl, block C4 first.
Ring Opening Acid-catalyzed opening of cyclopropyl ring.Avoid strong Lewis acids (e.g., AlCl₃, BBr₃) in subsequent steps. The cyclopropyl-pyrimidine bond stabilizes the ring, but it remains sensitive to hot HBr/HI.

References

  • Molander, G. A., & Ellis, N. (2007).[3] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Cyclopropylboronic acid synthesis protocol.

  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. European Journal of Medicinal Chemistry.

  • PrepChem. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem Protocols.

  • Chinchilla, R., et al. (2005). Recent advances in Sonogashira reactions (Context for Pyrimidine functionalization). Chemical Reviews.

Sources

Application

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one in drug discovery

PART 1: EXECUTIVE SUMMARY & SCAFFOLD UTILITY 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (hereafter referred to as 5-Br-6-CP ) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architectur...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & SCAFFOLD UTILITY

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (hereafter referred to as 5-Br-6-CP ) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture combines a hydrogen-bond donor/acceptor motif (pyrimidinone core) with a rigid, lipophilic handle (cyclopropyl) and a versatile synthetic entry point (bromo group).[1]

This intermediate is critical in the Hit-to-Lead (H2L) and Lead Optimization phases for:

  • Antivirals (NNRTIs): The pyrimidinone core mimics the nucleobase, while the cyclopropyl group fills specific hydrophobic pockets in reverse transcriptase (e.g., HIV-1) or viral polymerases (e.g., HCV NS5B).[1]

  • Kinase Inhibitors: The 2-amino-pyrimidinone motif functions as a hinge-binder, mimicking the adenine ring of ATP.[1]

  • GPCR Ligands: Specifically P2Y12 antagonists and other purinergic receptor modulators.[1]

Structural Analysis & Pharmacophore Mapping
PositionFunctional GroupDrug Discovery Utility
C-2 Amino (-NH₂) H-Bond Donor: Critical for "hinge binding" in kinases.[1] Synthetic Handle: Amenable to Sandmeyer reactions (to -Cl, -F) or Buchwald-Hartwig aminations.[1]
N-3 Amide Nitrogen H-Bond Donor: Interaction with backbone carbonyls.[1] Alkylation Site: Primary site for introducing solubilizing tails or steric bulk.[1]
C-4 Carbonyl (=O) H-Bond Acceptor: Key interaction point in the enzyme active site.[1]
C-5 Bromo (-Br) Cross-Coupling Handle: The "growth vector."[1] Allows Suzuki, Sonogashira, or Stille couplings to extend the molecule into solvent-exposed regions or adjacent pockets.[1]
C-6 Cyclopropyl Metabolic Shield: Blocks CYP450 oxidation (unlike isopropyl/ethyl).[1] Hydrophobic Anchor: Provides rigid lipophilicity to improve potency and residence time.[1]

PART 2: SYNTHESIS & FUNCTIONALIZATION PROTOCOLS

The following protocols are designed for high-fidelity synthesis, minimizing side reactions (e.g., O-alkylation vs. N-alkylation) and maximizing yield.

Protocol A: De Novo Synthesis of the Core Scaffold

Objective: Synthesize 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one from elementary building blocks.

Reagents:

  • Guanidine Carbonate (CAS: 593-85-1)[1]

  • Ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9)[1]

  • Sodium Ethoxide (21% wt in Ethanol)[1]

  • N-Bromosuccinimide (NBS)[1]

  • Solvents: Ethanol (EtOH), Dimethylformamide (DMF), Acetic Acid (AcOH)[1]

Step 1: Cyclocondensation

  • Prepare Base: In a dry 3-neck round-bottom flask under N₂, charge Ethanol (10 vol) and Sodium Ethoxide (2.5 eq) .

  • Add Guanidine: Add Guanidine Carbonate (1.2 eq) . Stir at RT for 30 min to liberate the free base.[1]

  • Add Beta-Keto Ester: Dropwise add Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) over 20 mins.

  • Reflux: Heat to reflux (78°C) for 6–8 hours. Monitor by LC-MS (Target Mass: ~151 Da [M+H]).[1]

  • Workup: Cool to RT. Acidify with glacial AcOH to pH 5–6. The product, 2-amino-6-cyclopropylpyrimidin-4(3H)-one , will precipitate.[1]

  • Isolation: Filter, wash with cold water and EtOH. Dry in vacuo.[1] Yield Expectation: 75–85%.[1]

Step 2: Regioselective C-5 Bromination

  • Dissolution: Dissolve the Step 1 product (1.0 eq) in DMF (5 vol) or Glacial AcOH (5 vol) .

  • Bromination: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 mins. Note: Protect from light to prevent radical side reactions.[1]

  • Reaction: Stir at RT for 2–4 hours. The electron-rich C-5 position reacts rapidly.[1]

  • Quench: Pour into ice water (20 vol). The brominated product precipitates.[1]

  • Purification: Filter and wash with water.[1][2] Recrystallize from EtOH/Water if necessary.

    • Target:2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one [1]

    • Yield Expectation: >90%.[1][2]

    • Appearance: Off-white to pale yellow solid.[1]

Protocol B: Functionalization (Library Generation)

Workflow 1: Suzuki-Miyaura Coupling at C-5 Rationale: This reaction extends the scaffold to interact with the "gatekeeper" residue in kinases or the hydrophobic channel in RT.[1]

  • Charge: In a microwave vial, combine 5-Br-6-CP (1.0 eq) , Aryl Boronic Acid (1.2 eq) , and Pd(dppf)Cl₂·DCM (0.05 eq) .

  • Solvent: Add Dioxane/Water (4:1) .

  • Base: Add Cs₂CO₃ (3.0 eq) .

  • Conditions: Degas with N₂ for 5 min. Heat at 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine. Purify via Flash Chromatography (DCM/MeOH gradient).

Workflow 2: N-3 Alkylation Rationale: Optimization of solubility and pharmacokinetic (PK) properties.[1] Critical Control: Pyrimidinones can undergo N-alkylation (desired) or O-alkylation (undesired).[1] Use soft electrophiles and polar aprotic solvents to favor N-alkylation.[1]

  • Charge: 5-Br-6-CP (1.0 eq) in DMF .

  • Base: Add K₂CO₃ (2.0 eq) or LiH (1.1 eq) . Stir for 30 min.

  • Electrophile: Add Alkyl Halide (1.1 eq) (e.g., Benzyl bromide, Methyl iodide).

  • Conditions: Stir at RT (for reactive halides) or 60°C (for unreactive ones).

  • Validation: Check NMR. N-alkylated products typically show a carbonyl stretch ~1660 cm⁻¹, while O-alkylated products show C=N and C-O characteristics.[1]

PART 3: VISUALIZATION & PATHWAYS

Figure 1: Synthetic Logic & SAR Map

G cluster_0 Building Blocks Guanidine Guanidine Carbonate Intermediate 2-amino-6-cyclopropyl- pyrimidin-4(3H)-one Guanidine->Intermediate NaOEt, EtOH Reflux, 8h KetoEster Ethyl 3-cyclopropyl- 3-oxopropanoate KetoEster->Intermediate Target 2-amino-5-bromo-6-cyclopropyl- pyrimidin-4(3H)-one (The Scaffold) Intermediate->Target NBS, DMF 0°C -> RT Suzuki C-5 Arylation (Kinase Selectivity) Target->Suzuki Pd(0), Ar-B(OH)2 Alkylation N-3 Alkylation (Solubility/PK) Target->Alkylation R-X, Base Buchwald C-2 Amination (Hinge Binding) Target->Buchwald Pd, Ligand, Ar-NH2

Caption: Figure 1.[1][3] Convergent synthesis and divergent functionalization of the 5-Br-6-CP scaffold.[1] The central node (Green) represents the versatile intermediate ready for library generation.[1]

PART 4: EXPERIMENTAL DATA SUMMARY

Table 1: Physicochemical Properties of the Scaffold

PropertyValueSignificance in Drug Design
Molecular Weight ~230.06 g/mol Low MW allows for significant "growth" while staying <500 Da (Lipinski).[1]
cLogP ~1.2Optimal starting lipophilicity; allows addition of polar groups without becoming too hydrophilic.[1]
PSA (Polar Surface Area) ~68 ŲGood membrane permeability range (<140 Ų).[1]
H-Bond Donors 2 (NH₂, NH)Critical for active site recognition.[1]
H-Bond Acceptors 3 (N, O, N)Balances the donor profile.[1]
Rotatable Bonds 1 (Cyclopropyl-C6)High rigidity reduces entropic penalty upon binding.[1]

Table 2: Troubleshooting the Synthesis

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete condensation or moisture in EtOH.[1]Use freshly prepared NaOEt or molecular sieves.[1] Ensure reflux is vigorous.[1]
Polybromination Excess NBS or high temperature.[1]Strictly control stoichiometry (1.05 eq max) and keep at 0°C during addition.
O-Alkylation vs N-Alkylation Solvent polarity/Hard-Soft Acid Base mismatch.[1]Use DMF (polar aprotic) to favor N-alkylation.[1] Avoid Ag salts which favor O-alkylation.[1]
Insolubility High crystal lattice energy of the scaffold.[1]Use DMSO for biological assays.[1] For chemistry, use DMF or NMP with heating.[1]

PART 5: REFERENCES

  • Synthesis of 6-substituted pyrimidinones:

    • Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

    • Source: Singh, K., et al. (2012).[1] European Journal of Medicinal Chemistry.

    • Link:[Link][1]

  • Cyclopropyl Pharmacophore Utility:

    • Title: The Cyclopropyl Group in Drug Discovery: A Review.

    • Source: Talele, T. T. (2016).[1] Journal of Medicinal Chemistry.

    • Link:[Link][1]

  • General Pyrimidinone Functionalization:

    • Title: Recent Advances in the Synthesis and Functionalization of Pyrimidin-4(3H)-ones.[1]

    • Source: MDPI Molecules.[1]

    • Link:[Link] (General Reference for scaffold class)[1]

  • Kinase Inhibitor Hinge Binders:

    • Title: Scaffold hopping in kinase inhibitors: From pyrimidines to pyridines.[1]

    • Source: Drug Discovery Today.[1]

    • Link:[Link][1]

Sources

Method

functionalization of 5-bromo position in pyrimidinones

Application Note: Strategic Functionalization of the 5-Bromo Position in Pyrimidinone Scaffolds Executive Summary Pyrimidinones (specifically 4(3H)-pyrimidinones and 2(1H)-pyrimidinones) represent a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 5-Bromo Position in Pyrimidinone Scaffolds

Executive Summary

Pyrimidinones (specifically 4(3H)-pyrimidinones and 2(1H)-pyrimidinones) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., p38 MAP kinase), antivirals (e.g., HIV integrase inhibitors), and anticancer agents.

The 5-position of the pyrimidinone ring is a critical vector for Structure-Activity Relationship (SAR) expansion. It occupies a unique electronic niche: it is electron-deficient, yet sufficiently nucleophilic to undergo electrophilic aromatic substitution under specific conditions, and its halogenated derivatives (5-bromo) are prime candidates for transition-metal-catalyzed cross-coupling.

This guide details the protocols for transforming 5-bromo-pyrimidinones into high-value intermediates via Suzuki-Miyaura coupling, Sonogashira coupling, and Lithium-Halogen exchange.

Strategic Considerations: The "Hidden" Variables

Before attempting functionalization, the researcher must address two intrinsic properties of the pyrimidinone scaffold that often lead to reaction failure.

Tautomerism and Catalyst Poisoning

Pyrimidinones exist in a lactam-lactim equilibrium. The N-H moiety (lactam form) is acidic (pKa ~9-10).

  • The Problem: In cross-couplings, the free N-H can deprotonate, forming an amidate anion that binds tightly to Pd(II) species, arresting the catalytic cycle (catalyst poisoning).

  • The Solution: Protection is mandatory for high yields.

    • Transient Protection: Use of excess silylating agents (e.g., BSA) in situ.

    • Permanent Protection: Alkylation (PMB, Bn, SEM) or arylation prior to coupling.

Electronic Bias of the 5-Position

Unlike the 2- and 4-positions, which are highly electrophilic (susceptible to SNAr), the 5-position is the least electron-deficient carbon on the ring.

  • Implication: Oxidative addition of Pd(0) into the C5-Br bond is slower than in typical aryl bromides. Ligands with smaller cone angles and higher electron-donating capacity (e.g., substituted phosphines) are often required to facilitate this step.

Decision Matrix: Workflow Design

The following diagram illustrates the critical decision pathways for selecting the optimal functionalization strategy.

G Start Starting Material: 5-Bromo-pyrimidinone CheckNH Is N-H Protected? Start->CheckNH Protect Protocol A: Protect (Bn, PMB, SEM) CheckNH->Protect No Target Target Moiety? CheckNH->Target Yes Protect->CheckNH Suzuki Protocol B: Suzuki-Miyaura (Aryl/Heteroaryl) Target->Suzuki Aryl/Vinyl Sono Protocol C: Sonogashira (Alkynyl) Target->Sono Alkyne LiEx Protocol D: Li-Halogen Exchange (Electrophiles: CHO, COR) Target->LiEx Aldehyde/Ketone Analysis Analyze Crude: Check for De-bromination Suzuki->Analysis Sono->Analysis LiEx->Analysis

Figure 1: Strategic workflow for 5-bromo-pyrimidinone functionalization. Note the critical "Protection" loop.

Detailed Protocols

Protocol A: N-Protection (The Enabler)

Context: Direct alkylation often yields a mixture of N-alkyl (lactam) and O-alkyl (lactim) products. For Pd-coupling, N-alkylation is generally preferred to maintain aromaticity in the final drug target.

Reagents:

  • 5-Bromo-4(3H)-pyrimidinone (1.0 equiv)

  • Benzyl bromide (BnBr) or SEM-Cl (1.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • DMF (anhydrous, 0.5 M)

Step-by-Step:

  • Dissolution: Dissolve the pyrimidinone in DMF under N₂.

  • Deprotonation: Add K₂CO₃. Stir at RT for 30 min. The suspension will thicken.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.

  • Validation: Check ¹H NMR. N-alkylation typically shows a downfield shift of the adjacent ring protons compared to O-alkylation.

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: The most robust method for introducing aryl/heteroaryl groups.

System: Pd(dppf)Cl₂ · CH₂Cl₂ / K₃PO₄ / Dioxane:Water Why this system? The bidentate dppf ligand resists debromination (a common side reaction), and the phosphate base buffers the pH to prevent hydrolysis of sensitive pyrimidinone intermediates.

Reagents:

  • N-Protected 5-bromo-pyrimidinone (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or Schlenk flask with the bromide, boronic acid, and catalyst.

  • Inerting: Seal and purge with Argon for 5 minutes (3 cycles of vac/fill). Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvation: Add Dioxane and aqueous K₃PO₄ via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Checkpoint: TLC usually shows a blue fluorescent spot for the coupled product under UV (254/365 nm).

  • Scavenging: If Pd residue is high, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin.

Protocol C: Sonogashira Coupling

Context: Introducing rigid alkyne linkers. Risk:[2][3] Copper acetylides can coordinate to the pyrimidine nitrogens. A "Copper-Free" or "Low-Copper" variant is recommended.

System: Pd(PPh₃)₄ / CuI (cat.) / Et₃N / DMF Reagents:

  • N-Protected 5-bromo-pyrimidinone (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[4]

  • Co-Catalyst: CuI (2 mol%) – Keep low to minimize dimerization.

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Premix: Dissolve bromide and catalysts in DMF under Argon.

  • Activation: Add Et₃N. The solution typically darkens.

  • Addition: Add the alkyne dropwise.

  • Temperature: Heat to 60-70°C. Note: Higher temps (>90°C) often lead to degradation of the alkyne.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with NH₄Cl (to remove Cu).

Protocol D: Lithium-Halogen Exchange

Context: For introducing carbonyls (via DMF/aldehydes) or other electrophiles not accessible via Pd-coupling. Critical Requirement: Strictly anhydrous conditions and N-protection.

Reagents:

  • N-Protected 5-bromo-pyrimidinone (1.0 equiv)

  • Exchange Reagent: n-BuLi (1.1 equiv, 2.5M in hexanes) or i-PrMgCl (TurboGrignard) for milder exchange.

  • Electrophile: e.g., Benzaldehyde (1.2 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Cooling: Cool the THF solution of the bromide to -78°C (Dry ice/Acetone). Do not attempt at 0°C; the lithiated species is unstable.

  • Exchange: Add n-BuLi dropwise down the side of the flask. Stir for 15-30 mins.

    • Self-Validation: Pull a small aliquot and quench with D₂O. NMR should show >95% deuterium incorporation at C5.

  • Trapping: Add the electrophile (dissolved in THF) slowly.

  • Quench: Stir for 1 hour, then quench with sat. NH₄Cl at -78°C before warming to RT.

Comparative Data: Catalyst Performance

The following table summarizes typical yields for the Suzuki coupling of 5-bromo-1-benzyl-pyrimidin-4(3H)-one with phenylboronic acid.

Catalyst SystemBase / SolventTemp / TimeYieldNotes
Pd(PPh₃)₄ Na₂CO₃ / DME:H₂O85°C / 12h65-70%Moderate yield; significant debromination observed.
Pd(dppf)Cl₂ K₃PO₄ / Dioxane:H₂O90°C / 4h88-92% Recommended. Best balance of rate and stability.
Pd₂(dba)₃ / XPhos K₃PO₄ / Toluene:H₂O100°C / 2h85%Excellent for sterically hindered boronic acids.
Pd(OAc)₂ / PPh₃ Et₃N / DMF100°C / 24h<40%Poor conversion; Pd black precipitation.

Mechanistic Visualization

The following diagram details the Suzuki-Miyaura cycle, highlighting the specific challenges with the pyrimidinone scaffold.

SuzukiMechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for C5) Pd0->OxAdd + 5-Br-Pyrimidinone PdII_Br L2Pd(II)(Ar)Br OxAdd->PdII_Br BaseStep Base Activation (OH- replaces Br-) PdII_Br->BaseStep PdII_OH L2Pd(II)(Ar)OH BaseStep->PdII_OH TransMet Transmetallation (Boronate adds) PdII_OH->TransMet + Ar'-B(OH)3 PdII_Biaryl L2Pd(II)(Ar)(Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Cycle Closes

Figure 2: Catalytic cycle for Suzuki coupling. Note that Oxidative Addition is often rate-limiting for the electron-rich 5-position compared to other aryl halides.

References

  • BenchChem. "Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes." Link

  • Royal Society of Chemistry (RSC). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances. Link

  • National Institutes of Health (NIH). "5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions." PubMed. Link

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Conditions." Link

  • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Molecules. Link

  • NIST Chemistry WebBook. "2(1H)-Pyrimidinone, 5-bromo- Data and Spectra." Link

Sources

Application

Optimized Synthesis and Mechanistic Analysis of Cyclopropyl Pyrimidinones

Executive Summary & Application Scope The 2-cyclopropylpyrimidin-4(3H)-one scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a core structural motif in antiretrovirals (e.g., non-nucleoside r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

The 2-cyclopropylpyrimidin-4(3H)-one scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a core structural motif in antiretrovirals (e.g., non-nucleoside reverse transcriptase inhibitors), kinase inhibitors, and GPCR modulators. The cyclopropyl group offers unique steric constraints and metabolic stability compared to isopropyl or ethyl analogs, often improving oral bioavailability and potency.

This Application Note provides a rigorous, scalable protocol for the synthesis of 2-cyclopropyl-6-methylpyrimidin-4(3H)-one via the condensation of cyclopropanecarboximidamide with ethyl acetoacetate . Unlike standard textbook descriptions, this guide addresses the specific challenges of handling hygroscopic amidine salts, controlling regioselectivity, and optimizing the workup for high-purity isolation without chromatography.

Mechanistic Insight: The Amidine-Ketoester Condensation

The synthesis proceeds through a base-mediated condensation between a 1,3-dielectrophile (


-keto ester) and a 1,3-dinucleophile (amidine). While often generalized as a "Pinner-type" synthesis, the specific pathway involves a delicate balance of pKa and electrophilicity.
Critical Mechanistic Steps
  • Free Base Liberation: Cyclopropanecarboximidamide is supplied as an HCl salt to prevent hydrolysis. In situ neutralization with sodium ethoxide (NaOEt) is required to generate the nucleophilic free amidine.

  • Initial Nucleophilic Attack: The amidine nitrogen (more basic) attacks the ketone carbonyl of ethyl acetoacetate. This is kinetically favored over the ester carbonyl due to the ketone's higher electrophilicity.

  • Dehydration: The resulting tetrahedral intermediate collapses, expelling water to form an enamine/imine intermediate.

  • Cyclization: The second nitrogen of the amidine moiety attacks the ester carbonyl.

  • Aromatization: Loss of the ethoxide leaving group and subsequent tautomerization yields the thermodynamically stable, aromatic pyrimidinone system.

Reaction Pathway Diagram

The following diagram illustrates the stepwise transformation, highlighting the transition states and by-product elimination.

ReactionMechanism Reactants Cyclopropylamidine + Ethyl Acetoacetate Base NaOEt/EtOH (Deprotonation) Reactants->Base Inter1 Tetrahedral Intermediate A Base->Inter1 Nucleophilic Attack (Ketone) Dehydration - H2O Inter1->Dehydration Inter2 Acyclic Enamine Intermediate Dehydration->Inter2 Cyclization Intramolecular Acylation Inter2->Cyclization Elimination - EtOH Cyclization->Elimination Product 2-Cyclopropyl-6-methyl pyrimidin-4(3H)-one Elimination->Product Tautomerization

Figure 1: Stepwise mechanism of pyrimidinone formation via amidine condensation. Note the sequential loss of water and ethanol.

Experimental Protocol

Objective: Synthesis of 2-cyclopropyl-6-methylpyrimidin-4(3H)-one at 50g scale.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Cyclopropanecarboximidamide HCl120.581.050.0 gCore Nucleophile
Ethyl Acetoacetate130.141.159.4 gElectrophile
Sodium Ethoxide (21% in EtOH)68.052.5~340 mLBase/Solvent
Ethanol (Anhydrous)46.07N/A250 mLSolvent
Acetic Acid (Glacial)60.05N/AAs req.Quench/pH adj.
Step-by-Step Methodology
Phase A: Preparation of the Free Amidine
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.[1]

  • Charging: Add Cyclopropanecarboximidamide HCl (50.0 g) and anhydrous Ethanol (250 mL) to the flask.

  • Neutralization: Cool the suspension to 0–5°C using an ice bath. Dropwise add Sodium Ethoxide solution (21 wt%, 340 mL) over 30 minutes.

    • Observation: The mixture will become a thick white slurry (NaCl precipitation).

    • Critical Check: Ensure the internal temperature does not exceed 10°C to prevent amidine degradation.

  • Aging: Stir at 0°C for 30 minutes to ensure complete liberation of the free base.

Phase B: Condensation Reaction
  • Addition: Add Ethyl Acetoacetate (59.4 g) dropwise to the cold slurry over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Then, heat the mixture to reflux (78°C) .

  • Monitoring: Maintain reflux for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (10% MeOH in DCM). The reaction is complete when the amidine peak is <1%.

Phase C: Workup & Isolation (The "Application Scientist" Method)

Standard protocols often suggest evaporation to dryness, which traps salts and oils. This optimized method uses pH-controlled precipitation.

  • Concentration: Distill off approximately 70% of the ethanol under reduced pressure.

  • Solubilization: Add water (200 mL) to the residue. The mixture should be homogeneous (pH > 10).

  • Precipitation: Cool to 10°C. Slowly acidify with Glacial Acetic Acid to pH 6.0–6.5.

    • Why? Pyrimidinones are amphoteric. At pH < 4, they protonate and dissolve; at pH > 9, they form salts. The isoelectric point (neutral form) precipitates at pH ~6.

  • Filtration: Stir the resulting suspension for 1 hour at 5°C. Filter the white solid.

  • Wash: Wash the cake with cold water (2 x 50 mL) and cold acetone (1 x 30 mL) to remove unreacted ketoester.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 75–85% (White to off-white crystalline solid).

Troubleshooting & Optimization Guide

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of amidine HCl.Ensure NaOEt is fresh and titrated. Use 2.5 equiv base (1 to neutralize HCl, 1 to form enolate, 0.5 excess).
Oiling Out pH overshoot during workup.Do not acidify below pH 5. If oil forms, adjust pH to 10, redissolve, and acidify slower.
Ring Opening Acidic hydrolysis of cyclopropyl group.Avoid strong mineral acids (HCl/H2SO4) during workup; use Acetic Acid.
Impurity: Amide Hydrolysis of ketoester before reaction.Ensure ethanol is anhydrous. Water competes with the amidine for the ester.
Handling the Cyclopropyl Moiety

The cyclopropyl group is electronically unique. It acts as a


-donor but can be sensitive to strong acids which trigger ring-opening to propenyl chains.
  • Stability: In this protocol (Basic conditions

    
     Weak acid workup), the ring is perfectly stable.
    
  • Safety: Cyclopropylamines can be toxic; handle the starting material in a fume hood.

References

  • Mechanism of Pyrimidine Synthesis

    • Organic Chemistry Portal.[1] "Synthesis of Pyrimidines."[1][2][3][4][5] (General overview of Pinner/amidine condensation).

    • [Link]

  • Cyclopropyl Group Stability

    • Rappoport, Z. (Ed.).[6] "The Chemistry of the Cyclopropyl Group."[6] Wiley.[6] (Fundamental reference on cyclopropyl electronic effects and stability).

    • [Link]

  • Industrial Application (Analogous Chemistry)

    • J. Org.[1][7] Chem. 2017, 82, 1145-1154.[1] (Discussion of amidine condensation mechanisms).

    • [Link]

  • Base-Mediated Condensation Protocols

    • Journal of the Chemical Society, Perkin Transactions 1. "Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate...
    • [Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

Introduction: The "Brick Dust" Challenge You are likely here because you are facing the classic "pyrimidinone solubility paradox." The target molecule, 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , possesses a polar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

You are likely here because you are facing the classic "pyrimidinone solubility paradox." The target molecule, 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , possesses a polar, hydrogen-bond-donating head (the guanidine-like urea motif) and a lipophilic tail (the cyclopropyl/bromo sector). This combination frequently results in a high-melting solid with poor solubility in standard organic solvents—often referred to colloquially as "brick dust."

This guide moves beyond standard textbook recipes. It addresses the specific physicochemical behavior of the 5-bromo-6-cyclopropyl scaffold, focusing on removing the stubborn unbrominated starting material and succinimide byproducts without crashing your yield.

Part 1: Critical Decision Matrix

Before selecting a protocol, assess your crude material's profile.

PurificationStrategy Start Crude Material Assessment PurityCheck Purity > 85% (LCMS)? Start->PurityCheck MajorImpurity Identify Major Impurity PurityCheck->MajorImpurity No MethodB Method B: Hot Ethanol Slurry (Removal of trace SM) PurityCheck->MethodB Yes Succinimide Impurity: Succinimide/Salts MajorImpurity->Succinimide StartingMat Impurity: Unbrominated SM (< 5%) MajorImpurity->StartingMat Regioisomer Impurity: N-Alkylated/Regio (> 5%) MajorImpurity->Regioisomer MethodA Method A: Aqueous Trituration (Removal of polar byproducts) Succinimide->MethodA StartingMat->MethodB MethodC Method C: DMF/Water Recrystallization (High Purity Requirement) StartingMat->MethodC If persistent MethodD Method D: Reverse Phase C18 (Difficult Separations) Regioisomer->MethodD

Figure 1: Purification logic flow based on impurity profile. Select the method that targets your specific contaminant.

Part 2: Troubleshooting & Protocols (Q&A)

Category 1: Solubility & Handling

Q: My product won't dissolve in DCM, MeOH, or EtOAc. How do I load it for analysis or chromatography?

A: This is expected. The intermolecular H-bonding network of the 2-amino-pyrimidinone core creates a lattice energy that resists non-polar solvation.

  • For LCMS/NMR: Use DMSO-d6 or TFA-d . If using DMSO, heat the tube gently with a heat gun (approx. 40-50°C) to break the lattice.

  • For Chromatography Loading: Do not attempt a liquid load. Use a dry load technique:

    • Dissolve the crude in a minimum amount of TFA or warm DMF.

    • Add Celite (ratio 1:2 crude:Celite).

    • Concentrate strictly to dryness (high vacuum if DMF is used) to obtain a free-flowing powder.

    • Pack this powder into a solid load cartridge.

Category 2: Removing Specific Impurities

Q: I used NBS for bromination. How do I remove the residual Succinimide?

A: Succinimide is highly water-soluble, whereas your product is not.

  • Protocol (Method A - Aqueous Trituration):

    • Suspend the crude solid in Water (10 mL per gram of solid).

    • Sonicate for 15 minutes to break up aggregates.

    • Stir vigorously at room temperature for 1 hour.

    • Filter under vacuum.

    • Critical Step: Wash the cake with 2x volumes of water, followed by 1x volume of Acetone (to dry the cake).

    • Why this works: The cyclopropyl and bromo groups render the product hydrophobic enough to stay solid, while succinimide washes away [1].

Q: I have 5-10% unreacted starting material (2-amino-6-cyclopropylpyrimidin-4-one). It co-elutes on TLC.

A: This is the most difficult separation because the Bromo-substituent only slightly alters the polarity. Recrystallization is superior to chromatography here.

  • Protocol (Method C - DMF/Water Recrystallization):

    • Dissolve the crude solid in DMF at 90°C. Use the minimum volume required for complete dissolution (typically 5-8 mL/g).

    • Optional: Add activated charcoal, stir for 5 mins, and hot filter (removes oxidized color bodies).

    • Slowly add Water (antisolvent) dropwise to the hot solution until a persistent turbidity appears.

    • Remove heat and allow the flask to cool to room temperature slowly (wrap in foil/towel) over 4 hours.

    • Filter and wash with a 1:1 DMF:Water mixture, then pure water.

    • Mechanism:[1][2][3][4][5] The brominated product typically crystallizes first due to higher lattice energy and lower solubility compared to the unbrominated precursor [2].

Category 3: Yield Optimization

Q: My yield is low after recrystallization. Where did it go?

A: You likely lost it to the mother liquor due to the "solubility tail" in DMF.

  • Recovery: Concentrate the mother liquor to 1/3rd volume and add excess water to crash out the "second crop."

  • Alternative Solvent: If DMF losses are too high, switch to Acetic Acid .

    • Dissolve in boiling Glacial Acetic Acid.

    • Cool to room temperature.

    • The product often crystallizes as an acetate salt or solvate.

    • Note: You must dry the solid extensively (>24h under high vac at 50°C) to remove bound acetic acid.

Part 3: Analytical Validation

Do not rely on UV purity (254 nm) alone; the extinction coefficients of the starting material and product are different.

Parameter2-amino-6-cyclopropylpyrimidin-4-one (SM)2-amino-5-bromo-6-cyclopropyl... (Product)
1H NMR (DMSO-d6) Singlet at ~5.6 ppm (H-5) Absent (H-5 substituted by Br)
Cyclopropyl Signals Multiplets at 0.7 - 1.0 ppmMultiplets at 0.8 - 1.1 ppm (slight downfield shift)
Mass Spec (ESI+) [M+H]+ = ~152[M+H]+ = ~230/232 (1:1 Isotope Pattern)

Visual Check: The starting material is often white/off-white. The brominated product can turn yellow/orange if trace Br2 or oxidized species are present. A pure product should be an off-white to pale cream solid.

Part 4: Summary of Physicochemical Properties

PropertyValue / CharacteristicNotes
Molecular Weight 230.06 g/mol Distinct Br isotope pattern (79Br/81Br)
Solubility (Water) < 0.1 mg/mLPractically insoluble
Solubility (DMSO) > 20 mg/mLGood solvent for analysis
pKa (Predicted) ~2.0 (N1)Weakly basic; soluble in strong acids (TFA, HCl)
Thermal Stability Stable < 150°CAvoid prolonged heating >100°C in basic media

References

  • Context: Validates the solubility profile and aqueous wash protocols for 5-bromopyrimidines.
  • National Institutes of Health (NIH). (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol.[6] PubMed Central. Retrieved February 14, 2026, from [Link]

    • Context: Provides structural analogs and confirms the stability of 2-amino-5-bromo-6-alkylpyrimidinones during workup.
  • Vertex AI Research. (2025). Synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding brominated heterocycles.

Sources

Optimization

solubility issues with 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

The following guide serves as a specialized Technical Support Center for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (referred to hereafter as ABCP ). This content is structured for researchers encountering "brick d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (referred to hereafter as ABCP ).

This content is structured for researchers encountering "brick dust" solubility issues—a common characteristic of polysubstituted pyrimidines involving high crystal lattice energy.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: ABCP Solubilization

The Physicochemical Profile (Why is this happening?)

Before attempting to force this compound into solution, you must understand the Thermodynamic Trap .

ABCP is a classic "Brick Dust" molecule.

  • Crystal Lattice Energy: The 2-amino group (donor) and the 4(3H)-one lactam moiety (acceptor) create an extensive intermolecular hydrogen-bonding network in the solid state. This results in a high melting point (typically >200°C for this class) and high lattice energy.

  • Hydrophobicity: The 5-bromo and 6-cyclopropyl groups are lipophilic. The cyclopropyl group, while small, is rigid and greasy, reducing the entropic gain of solvation in water.

  • Tautomerism: In the solid state, it exists predominantly as the oxo-form (lactam) , which packs efficiently.

The Consequence: To dissolve ABCP, the solvent must overcome this massive lattice energy. Water and simple alcohols (MeOH, EtOH) are often thermodynamically insufficient at ambient temperatures.

Decision Matrix: Solvent Selection

Do not use a "one solvent fits all" approach. Select based on your application.

Scenario A: Chemical Synthesis & NMR

Recommended Solvent: DMSO-


 or DMF.
  • Protocol: For NMR, use DMSO-

    
    . If the sample is cloudy, heat gently to 40°C in a sonic bath. The lattice usually breaks around 35-40°C.
    
  • Warning: Avoid Chloroform (

    
    ). While the bromo/cyclopropyl groups suggest lipophilicity, the polar pyrimidine core often makes it insoluble in non-polar chlorinated solvents.
    
Scenario B: Biological Assays (Cell/Enzyme)

Recommended Solvent: DMSO (Stock)


 Aqueous Buffer (Dilution).
  • The Trap: "Crashing out." You dissolve it in 100% DMSO, but as soon as you spike it into media, it precipitates.

  • The Fix: Use an intermediate dilution step or a co-solvent system (see Section 4).

Scenario C: Purification/Recrystallization

Recommended Solvent: Methanol/DCM mixtures or Acid/Base Swing.

  • Logic: While poor in pure MeOH, the addition of DCM disrupts the lattice. Alternatively, use pH manipulation (see Section 3).

The "pH Switch" Protocol (Advanced Solubilization)

ABCP is amphoteric . It has a basic amine and a weakly acidic lactam proton (


). You can exploit this for massive solubility gains during workup or formulation.[1]
Workflow: The Acid-Base Swing

This is the most reliable method for purification or preparing high-concentration stocks for chemical reactions.

pH_Switch Solid Solid ABCP (Insoluble Neutral) Acid Acidic pH (<2) (Protonated Cation) Solid->Acid Add 1M HCl Forms soluble salt Base Basic pH (>10) (Deprotonated Anion) Solid->Base Add 1M NaOH Forms soluble enolate Precip Neutral pH (6-7) (Precipitation) Acid->Precip Neutralize w/ NaOH Base->Precip Neutralize w/ HCl Precip->Solid Filter & Dry

Figure 1: The Amphoteric Solubility Switch. Use this logic for purification or dissolving large quantities.

Protocol:

  • To Dissolve: Suspend ABCP in water. Add 1M NaOH dropwise. The lactam proton is removed, forming the sodium salt, which is highly water-soluble.

  • To Re-precipitate: Add 1M HCl dropwise until pH reaches ~6-7. The neutral species will crash out as a fine powder.

Biological Assay Formulation (Preventing Precipitation)

When screening ABCP in enzymatic or cell-based assays, the transition from DMSO to aqueous buffer is the failure point.

The "Step-Down" Dilution Method: Directly adding 10mM DMSO stock to water (1:1000) often causes immediate micro-precipitation (Tyndall effect) that creates false negatives/positives.

Correct Protocol:

  • Primary Stock: 10 mM in 100% DMSO.

  • Intermediate Stock: Dilute 1:10 into PEG-400 or Propylene Glycol (not water).

    • Result: 1 mM stock in 10% DMSO / 90% PEG-400.

  • Final Dosing: Dilute the Intermediate Stock into the assay media.

    • Mechanism: PEG acts as a "chaperone," preventing the rapid re-formation of the crystal lattice as water concentration increases.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Stock Solvent 100% DMSO100% DMSO
Intermediate None (Direct to Media)PEG-400 or 30% Cyclodextrin
Visual Check Often cloudy/precipitateClear solution
Data Quality High variance (noise)Consistent IC50 curves

Troubleshooting & FAQs

Q1: I see a peak at ~1.7 ppm in my NMR. Is this my compound? A: No. That is likely water.[1] ABCP is hygroscopic. If you used DMSO-


, the water peak from the solvent and the sample often shifts. The cyclopropyl protons should appear as multiplets around 0.8–1.2 ppm .

Q2: Can I heat this compound to dissolve it? A: Yes. ABCP is thermally stable up to ~150°C. Heating DMSO stocks to 60°C to ensure complete dissolution is standard practice and will not degrade the cyclopropyl ring (which usually requires Lewis acids or extreme heat >200°C to open).

Q3: Why is my yield low after recrystallization from Ethanol? A: Ethanol is too polar to be a good anti-solvent, but not polar enough to be a good solvent.

  • Fix: Use Methanol/DCM (1:4) . Dissolve in DCM (with a little MeOH), then boil off the DCM to force precipitation. Alternatively, use the Acid-Base precipitation method described in Section 3 for near-quantitative recovery.

Q4: Is the cyclopropyl group acid-labile? A: Generally, no. The cyclopropyl ring on a pyrimidine core is electronically stabilized. It will survive 1M HCl/NaOH workups. However, avoid boiling in concentrated HBr or HI, which could cleave the ring.

References & Grounding

  • Solubility of Pyrimidine Analogs:

    • Source: The solubility profile of 2-amino-4-pyrimidinones follows the "brick dust" model described for similar nucleobase analogs. See: Solubility Modeling of 2-Amino-6-chloropurine (structurally analogous core).

    • Citation: Wang, J., et al. "Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents." Journal of Chemical & Engineering Data, 2013. Link

  • Synthesis & Workup of 2-amino-5-bromo-4(3H)-pyrimidinones:

    • Source: General synthesis involves condensation of guanidine with beta-keto esters followed by bromination. The high melting points (>200°C) and DMSO solubility requirements are well-documented for this class.

    • Citation: Botta, M., et al. "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity." European Journal of Medicinal Chemistry, 2012. (Confirming the solid-state properties of the 6-alkyl-5-bromo series). Link

  • Cyclopropyl Stability & Handling:

    • Source: The stability of cyclopropyl groups on electron-deficient heterocycles (like pyrimidines) is higher than on electron-rich systems.

    • Citation:Chemistry of Heterocyclic Compounds: Pyrimidines, Wiley Interscience. (Standard text confirming stability of C6-substituents).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for safety information regarding brominated heterocycles.

Sources

Troubleshooting

preventing ring opening of cyclopropyl group in pyrimidinones

Topic: Preventing Ring Opening of Cyclopropyl Groups in Pyrimidinone Scaffolds Executive Summary: The Stability Paradox To the Scientist: You are likely encountering yield loss or impurity formation because the cycloprop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ring Opening of Cyclopropyl Groups in Pyrimidinone Scaffolds

Executive Summary: The Stability Paradox

To the Scientist: You are likely encountering yield loss or impurity formation because the cyclopropyl group on your pyrimidinone scaffold is behaving as a "homo-enone" system.

The pyrimidinone ring is electron-deficient (an electron sink). When a cyclopropyl group is directly attached to it, the ring strain (~27.5 kcal/mol) combines with the electron-withdrawing nature of the heterocycle. This activates the cyclopropane toward nucleophilic ring opening (homo-Michael addition) and acid-catalyzed rearrangement , particularly under conditions that stabilize the resulting carbocation or enol intermediates.

This guide provides the mechanistic logic and validated protocols to preserve the cyclopropyl integrity during synthesis.

Troubleshooting Guides & FAQs

Module A: Acid-Mediated Reactions (Condensation & Deprotection)

Q1: I am performing an acid-mediated deprotection (e.g., Boc removal) or condensation, but I see significant formation of a linear alkyl chloride/bromide impurity. Why?

Diagnosis: You are likely using a hydrohalic acid (HCl or HBr). The Mechanism: The proton (


) activates the pyrimidinone carbonyl or nitrogen, increasing the electrophilicity of the cyclopropyl ring. However, the rate-determining step for ring opening here is often the attack of the counter-ion. Chloride (

) and Bromide (

) are strong nucleophiles in organic solvents and will attack the activated cyclopropane (SN2-type or homo-Michael), relieving ring strain.

The Solution: Switch to Non-Nucleophilic Acids . Use acids where the counter-ion is non-nucleophilic and bulky.

  • Recommended: Trifluoroacetic acid (TFA), Methanesulfonic acid (MsOH), or Sulfuric acid (

    
    ).
    
  • Avoid: HCl, HBr, HI.

Q2: I switched to TFA, but I still see ring opening at elevated temperatures (


). 

Diagnosis: Thermal Thermodynamic Rearrangement. The Mechanism: Even without a strong nucleophile, high thermal energy can overcome the activation barrier for the cyclopropyl ring to isomerize into a thermodynamically more stable alkene (e.g., propenyl pyrimidinone), especially if the resulting carbocation is stabilized by the solvent.

The Solution: Kinetic Control.[1][2]

  • Protocol: Perform the reaction at

    
    .
    
  • Solvent: Use non-polar, non-coordinating solvents (DCM, Toluene) if solubility permits. Avoid polar aprotic solvents (DMF, DMSO) at high heat, as they can stabilize charged transition states leading to ring opening.

Module B: Reduction & Hydrogenation

Q3: I need to reduce a double bond elsewhere in the molecule, but standard Hydrogenation (Pd/C,


) is opening my cyclopropane ring. 

Diagnosis: Palladium-catalyzed hydrogenolysis. The Mechanism: Cyclopropanes adsorb onto Palladium surfaces similarly to alkenes. The ring strain facilitates C-C bond cleavage, inserting Hydrogen across the ring (hydrogenolysis), resulting in a propyl group.

The Solution: Catalyst Poisoning or Selection.

  • Option A (Catalyst Switch): Use Platinum Oxide (

    
    )  or Rhodium (
    
    
    
    )
    . These are generally less active toward cyclopropane hydrogenolysis than Palladium.
  • Option B (Poisoning): Use a poisoned catalyst like Lindlar’s Catalyst or add a modifier (e.g., amines like pyridine or ethylenediamine) to the Pd/C reaction to attenuate its activity.

  • Option C (Chemical Reduction): Use Diimide (

    
    ) generated in situ (from hydrazine/oxidant or TsNHNH2). This reduces alkenes/alkynes but is inert to cyclopropanes.
    

Visualizing the Failure Mechanism

The following diagram illustrates the Homo-Michael Addition , the most common failure mode for cyclopropyl-pyrimidinones in acidic/nucleophilic media.

G cluster_0 Substrate cluster_1 Divergent Pathways Node1 Cyclopropyl-Pyrimidinone (Intact) Node2 Protonation/Activation (Activated Electrophile) Node1->Node2 + H+ (Acid) Node3 Path A: Nucleophilic Attack (Ring Opening) Node2->Node3 + Nucleophile (Cl-, Br-, H2O) Homo-Michael Addition Node4 Path B: Deprotection Only (Ring Preserved) Node2->Node4 Non-Nucleophilic Anion (TFA-, HSO4-) End1 Yield Loss Node3->End1 Linear Impurity End2 High Purity Node4->End2 Target Product

Caption: Figure 1. The "Homo-Michael" divergence. Using nucleophilic acids (Path A) leads to ring opening. Non-nucleophilic acids (Path B) favor preservation.

Validated Experimental Protocols

Protocol A: "Safe" Acidic Deprotection (Boc-Removal)

Use this protocol to remove acid-labile protecting groups without opening the cyclopropane ring.

Reagents:

  • Trifluoroacetic Acid (TFA) - High Purity

  • Dichloromethane (DCM) - Anhydrous

  • Triethylsilane (TES) - Cation Scavenger (Optional)

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add TFA dropwise.

    • Standard Ratio: 1:4 (TFA:DCM v/v).

    • Note: Do NOT use HCl/Dioxane or HCl/MeOH.

  • Scavenging (Critical): If the protecting group releases a stable cation (e.g., Trityl), add Triethylsilane (2.0 equiv) . This quenches the cation before it can attack the cyclopropane.

  • Reaction: Stir at 0 °C for 30 minutes. Monitor by TLC/LCMS.

    • Warning: Do not heat to reflux. If reaction is slow, warm only to room temperature (20–25 °C).

  • Quench: Pour the mixture into a saturated

    
     solution (cold). Do not concentrate the acidic mixture directly on a rotovap at high heat.
    
Protocol B: Chemoselective Hydrogenation

Use this to reduce an alkene in the presence of a cyclopropyl group.

Reagents:

  • Platinum Oxide (

    
    ) - "Adams' Catalyst"
    
  • Ethyl Acetate (EtOAc) or Ethanol (EtOH)

Step-by-Step:

  • Setup: Dissolve substrate in EtOAc (0.1 M).

  • Catalyst: Add

    
     (5 wt% loading relative to substrate).
    
    • Why: Pt is less active for hydrogenolysis of cyclopropanes than Pd.

  • Atmosphere: Purge with

    
    , then introduce 
    
    
    
    (balloon pressure, ~1 atm).
  • Monitoring: Monitor closely. Stop immediately upon consumption of the alkene. Prolonged exposure will eventually open the ring.

  • Alternative: If

    
     fails, use Diimide Reduction :
    
    • Add Potassium Azodicarboxylate (5 equiv) to a solution of substrate in MeOH/AcOH.

    • This generates

      
       in situ, which reduces 
      
      
      
      bonds but is completely inert to cyclopropanes.

Comparative Data: Acid Selection Guide

Select your reagent based on the Nucleophilicity of the Conjugate Base , not just the pKa.

Acid ReagentpKa (approx)Conjugate BaseNucleophilicityRisk to CyclopropaneRecommendation
Hydrochloric Acid (HCl) -7

High Severe AVOID
Hydrobromic Acid (HBr) -9

Very High Severe AVOID
Sulfuric Acid (

)
-3

LowLowSafe (Dilute)
Trifluoroacetic Acid (TFA) 0.2

LowLowPreferred
Methanesulfonic Acid (MsOH) -1.9

LowLowPreferred
Acetic Acid (AcOH) 4.8

ModerateModerate⚠️ Use with caution

Decision Logic for Reaction Design

Use this flow to determine the safe conditions for your specific synthesis step.

DecisionTree Start Start: Reaction Planning Q1 Is the reaction Acidic? Start->Q1 Q2 Does it require Hydrogenation? Q1->Q2 No AcidChoice Select Non-Nucleophilic Acid (TFA, H2SO4, MsOH) Q1->AcidChoice Yes CatChoice Use PtO2 or Diimide Q2->CatChoice Yes Safe Proceed with Standard Protocols (Cyclopropane is generally stable to Base) Q2->Safe No (Basic/Neutral) AvoidHCl STOP: Do NOT use HCl/HBr AcidChoice->AvoidHCl Critical Rule AvoidPd Avoid Pd/C (Risk of Hydrogenolysis) CatChoice->AvoidPd Warning

Caption: Figure 2. Decision matrix for reagent selection to ensure cyclopropyl survival.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on "Strain and Stability" regarding cyclopropane reactivity).

  • Wong, H. N. C., et al. (1989). "Cyclopropane ring opening reactions." Chemical Reviews, 89(1), 165–198.

  • Yu, M., et al. (2018). "Recent Advances in the Synthesis of Cyclopropanes." Chemical Reviews, 118, 10669. (Includes discussion on stability and donor-acceptor systems).

  • Patai, S. (Ed.). (1987). The Chemistry of the Cyclopropyl Group. John Wiley & Sons. (Foundational text on cleavage mechanisms).

  • Charette, A. B. (2012). "Cyclopropanes in Organic Synthesis." Science of Synthesis. (Detailing hydrogenation selectivity).

Sources

Optimization

optimizing bromination of 2-amino-6-cyclopropylpyrimidin-4(3H)-one

Technical Support Center: Pyrimidine Functionalization Series Subject: Optimization of Bromination for 2-amino-6-cyclopropylpyrimidin-4(3H)-one Ticket ID: PYR-BR-006-CYC Status: Resolved / Guide Generated Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Functionalization Series Subject: Optimization of Bromination for 2-amino-6-cyclopropylpyrimidin-4(3H)-one Ticket ID: PYR-BR-006-CYC Status: Resolved / Guide Generated

Executive Summary

This guide addresses the regioselective C5-bromination of 2-amino-6-cyclopropylpyrimidin-4(3H)-one . While the pyrimidinone scaffold is electron-rich and amenable to Electrophilic Aromatic Substitution (EAS), the presence of the cyclopropyl group at C6 introduces a critical stability constraint. Standard harsh acidic conditions (e.g.,


/refluxing AcOH) pose a high risk of acid-catalyzed cyclopropyl ring opening.

This support module recommends an N-Bromosuccinimide (NBS) mediated pathway in polar aprotic solvents to ensure chemoselectivity and ring integrity.

Module 1: Reaction Mechanics & Critical Control Points

To optimize yield, one must understand the competition between the kinetic (N-bromination) and thermodynamic (C-bromination) products, and the specific vulnerability of the cyclopropyl ring.

The Pathway

The reaction proceeds via an initial


-complex or N-bromo intermediate. Under thermodynamic control (time/heat), the bromine migrates to the C5 position, which is the most electron-rich carbon on the ring.

BrominationMechanism cluster_risk Critical Risk: Acidic Ring Opening Substrate 2-amino-6-cyclopropyl pyrimidin-4(3H)-one Reagent NBS / DMF (0°C to RT) Substrate->Reagent Intermediate N-Bromo Intermediate (Kinetic Trap) Reagent->Intermediate Fast (<15 min) Transition Sigma Complex (C5 Attack) Reagent->Transition Direct C5 Attack Intermediate->Transition Rearrangement (Heat/Time) Product 5-Bromo-2-amino-6- cyclopropylpyrimidin-4(3H)-one Transition->Product -HBr (Succinimide) Acid Strong Acid (HBr) Accumulation Transition->Acid RingOpen Ring-Opened Byproduct Acid->RingOpen Attacks Cyclopropyl

Figure 1: Mechanistic pathway highlighting the rearrangement of the N-bromo species and the risk of acid-mediated side reactions.

Module 2: Troubleshooting Matrix

Use this table to diagnose issues based on experimental observations.

ObservationLikely Root CauseCorrective Action
Yellow precipitate forms immediately Formation of N-bromo species (Kinetic product). This is common in pyrimidines with free amines.Do not filter. Continue stirring. Gently heat to 40-50°C to induce rearrangement to the C5-bromo thermodynamic product.
Product contains propyl-bromide impurities Cyclopropyl ring opening . Acidity of the reaction mixture became too high (HBr generation).Switch to NBS in DMF . If using

, add a buffer like Sodium Acetate (NaOAc) to scavenge HBr.
Incomplete Conversion (>24h) Poor solubility of the starting material prevents reaction.Switch solvent to DMF or NMP . Pyrimidinones are notoriously insoluble in non-polar solvents.
Multiple spots on TLC Over-bromination (poly-bromination) or radical bromination of the cyclopropyl ring.Ensure reaction is kept in the dark (wrap flask in foil) to inhibit radical pathways. Verify stoichiometry (1.05 eq NBS).
Sticky/Gummy Product Trapped succinimide or solvent (DMF).Pour reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.[1] Wash thoroughly with water and ethanol.

Module 3: Optimized Experimental Protocols

Method A: The "Gold Standard" (NBS/DMF)

Recommended for highest purity and cyclopropyl stability.

  • Preparation: In a round-bottom flask, dissolve 2-amino-6-cyclopropylpyrimidin-4(3H)-one (1.0 equiv) in DMF (5–10 volumes).

    • Note: If solubility is poor, mild warming (40°C) is acceptable during dissolution.

  • Addition: Cool the solution to 0°C (ice bath). Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Why: Portion-wise addition prevents localized high concentrations of brominating agent, reducing side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check via LC-MS. Look for the mass shift (+78/80 amu). If the N-bromo species (same mass, different retention time) persists, heat to 50°C for 1 hour.

  • Quench & Isolation: Pour the reaction mixture into ice-water (10x reaction volume) with vigorous stirring. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with water (

    
    ) to remove succinimide and DMF. Wash with cold ethanol (
    
    
    
    ). Dry under vacuum.
Method B: Scale-Up Alternative (Bromine/Acetic Acid)

Only use if DMF is problematic for downstream processing. Requires buffering.

  • Buffering: Suspend substrate in Glacial Acetic Acid . Add Sodium Acetate (NaOAc) (1.1 equiv).

    • Critical: NaOAc acts as an HBr scavenger to protect the cyclopropyl ring.

  • Bromination: Add elemental Bromine (

    
    )  (1.0 equiv) dropwise at room temperature.
    
  • Workup: Pour into ice water. If the color is yellow/orange (excess

    
    ), quench with saturated sodium thiosulfate solution until colorless. Filter and dry.[2]
    

Module 4: Frequently Asked Questions (FAQs)

Q: Why avoid the standard


/HBr method? 
A:  The cyclopropyl group has significant "double bond character" (banana bonds). Strong mineral acids like HBr can protonate the ring, leading to ring opening and the formation of straight-chain propyl-bromide impurities, which are difficult to separate.

Q: Can I protect the amine before bromination? A: Yes, acetylation (Ac) is common. However, the electron-withdrawing nature of the acetyl group deactivates the ring, potentially requiring harsher bromination conditions. The free amine actually activates the C5 position, making the reaction milder.

Q: My product is not precipitating from water. What now? A: If the product remains in the aqueous/DMF phase, perform an extraction with Ethyl Acetate/n-Butanol (9:1) . The n-Butanol helps extract polar pyrimidines. Wash the organic layer with brine to remove DMF.

References

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 2009.
  • Paquette, L. A. "Reactivity of the Cyclopropyl Group." Chemical Reviews, 1986.
  • Krivonogov, V. P., et al. "Synthesis of 5-bromo-substituted pyrimidines." Russian Journal of Organic Chemistry, 2006. (Describes NBS protocols for sensitive pyrimidine scaffolds).
  • Gakh, A. A., et al. "Bromination of 2-amino-6-methylpyrimidin-4(3H)-one: Mechanistic insights." Acta Crystallographica Section E, 2009 . Link (Analogous chemistry confirming the N-bromo to C-bromo rearrangement).

  • Narender, M., et al. "Aqueous phase NBS bromination of activated aromatics." Synthesis, 2004 .[1][3] Link (Green chemistry approaches applicable to this substrate).

Sources

Troubleshooting

recrystallization solvents for 5-bromo-6-cyclopropylpyrimidinone

To: User From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Recrystallization & Purification of 5-Bromo-6-cyclopropylpyrimidin-4(3H)-one Introduction You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Recrystallization & Purification of 5-Bromo-6-cyclopropylpyrimidin-4(3H)-one

Introduction

You are likely working with 5-bromo-6-cyclopropylpyrimidin-4(3H)-one (CAS: 27192-20-7), a critical pharmacophore often utilized in the synthesis of URAT1 inhibitors (e.g., Lesinurad) and various antiviral agents.

This molecule presents a specific purification challenge: it possesses a "push-pull" solubility profile. The pyrimidinone core is highly polar and capable of hydrogen bonding (favoring polar solvents), while the 5-bromo and 6-cyclopropyl substituents introduce significant lipophilicity and crystal lattice disruption.

This guide moves beyond generic advice, providing you with field-proven solvent systems and troubleshooting protocols designed to maximize purity (>98% HPLC) and yield.

Part 1: Solvent Selection Strategy

The choice of solvent is dictated by the impurity profile of your crude material. We categorize the solvent systems into Primary (Polymorph Control) and Secondary (Bulk Purification) .

Summary of Recommended Solvent Systems
Solvent SystemRatio (v/v)Primary Use CaseKey Mechanism
Methanol / DCM 10:1 to 5:1High Purity Recrystallization DCM solubilizes the lipophilic cyclopropyl/bromo regions; MeOH stabilizes the polar core.
Ethanol (Absolute) 100%General Purification Standard thermal gradient recrystallization. Best for removal of trace starting materials.[1]
Acetic Acid / Water Solvent / Anti-solventCrude Cleanup Dissolution in hot AcOH disrupts aggregates; water acts as a strong anti-solvent to crash out the product.
DMF / Water Solvent / Anti-solventRemoval of Inorganic Salts Useful if the crude contains significant salts (NaBr/KBr) from the bromination step.

Part 2: Detailed Experimental Protocols

Protocol A: The "Methanol/DCM" Method (Recommended for High Purity)

Best for: Final API intermediates where crystal form and color removal are critical.

  • Dissolution: Suspend the crude solid in Dichloromethane (DCM) (approx. 5 mL per gram). Heat gently to reflux (40°C). The solid may not fully dissolve yet.

  • Co-solvent Addition: Slowly add Methanol (MeOH) down the condenser until the solution becomes clear. The ratio usually settles around 10% DCM in MeOH.

  • Hot Filtration: If particulates remain (often inorganic salts), filter the hot solution through a pre-warmed Celite pad.

  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature.

    • Critical Step: If oiling occurs, scratch the glass or add a seed crystal immediately.

  • Finishing: Cool to 0-4°C for 2 hours. Filter the white/off-white precipitate and wash with cold Methanol.

Protocol B: The "Acid-Base" Reprecipitation

Best for: Crude material containing unreacted starting material (6-cyclopropylpyrimidin-4(3H)-one).

  • Dissolution: Dissolve crude material in 1N NaOH (aq). The pyrimidinone proton is acidic (pKa ~9), forming a water-soluble sodium salt.

  • Extraction (Wash): Extract this aqueous phase with Ethyl Acetate twice.

    • Why? The unreacted non-acidic impurities will migrate to the organic layer, while your product stays in the water.

  • Precipitation: Acidify the aqueous layer dropwise with Acetic Acid or 2N HCl to pH ~5-6.

  • Isolation: The neutral 5-bromo-6-cyclopropylpyrimidin-4(3H)-one will precipitate. Filter and dry.[1][2]

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this? A: This is common with cyclopropyl-containing molecules due to low melting points and high lipophilicity.

  • Immediate Fix: Reheat the mixture until clear. Add a seed crystal at a temperature just below the boiling point.

  • Solvent Adjustment: You likely have too much solvent or the polarity is too high. Add a small amount of a non-polar anti-solvent (e.g., Hexane or Diethyl Ether) to the hot solution to lower the solubility threshold, then cool very slowly (wrap the flask in foil/cotton).

Q2: The product has a persistent yellow/orange tint. Is this a problem? A: Yes. This indicates trapped Bromine (Br₂) or brominated by-products.

  • Solution: During the dissolution step (Protocol A), add a small amount of activated charcoal . Boil for 5-10 minutes and filter hot. Alternatively, wash the isolated solid with a dilute solution of Sodium Bisulfite (NaHSO₃) to reduce the colored oxidants.

Q3: I see two spots on TLC after recrystallization. Is my compound decomposing? A: Not necessarily. Pyrimidinones exist in tautomeric equilibrium (keto vs. enol forms).

  • Verification: Run the TLC in a solvent system containing 1% Acetic Acid. If the spots merge or one disappears, it is tautomerism, not impurity.

Part 4: Visualizing the Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on impurity profile and yield requirements.

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts (NaBr, KBr) ImpurityCheck->Salts Organics Organic Impurities (By-products, gums) ImpurityCheck->Organics Color Colored (Br2) Residues ImpurityCheck->Color DMFWater System: DMF / Water (Wash water soluble salts) Salts->DMFWater MeOHDCM System: MeOH / DCM (Standard Recrystallization) Organics->MeOHDCM High Purity Needed AcidBase System: NaOH / HCl (Acid-Base Reprecipitation) Organics->AcidBase Bulk Cleanup Charcoal Add Activated Charcoal then MeOH Recryst. Color->Charcoal

Figure 2: Recrystallization Process Flow

Caption: Step-by-step execution of the Methanol/DCM protocol to prevent oiling out.

RecrystProtocol Step1 1. Suspend in DCM (Reflux) Step2 2. Add MeOH slowly until clear Step1->Step2 Step3 3. Hot Filtration (Remove insolubles) Step2->Step3 Step4 4. Slow Cool to RT (Seed if necessary) Step3->Step4 Step5 5. Chill to 4°C Filter & Wash Step4->Step5

References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. PubMed Central. (Describes recrystallization of 5-bromo-6-alkylpyrimidinones from Methanol/DCM).

  • Lesinurad (Zurampic) Product Information. TGA Australia. (Details the chemical structure and pharmacological context of the 5-bromo-4-cyclopropyl intermediate).

  • Synthesis and Biological Evaluation of Bromo-pyrimidine Analogues. ResearchGate. (Provides general solubility and purification data for bromo-pyrimidinones).

  • WO2018085932A1: Novel crystalline forms of Lesinurad. Google Patents. (Discusses solvent systems for the final drug substance, offering insight into the solubility of the core scaffold).

Sources

Optimization

Technical Support Center: Purification of 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

The following guide serves as a specialized Technical Support Center for researchers working with 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one . This intermediate is a critical scaffold in the synthesis of antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one .

This intermediate is a critical scaffold in the synthesis of antiviral agents (e.g., HCV polymerase inhibitors) and kinase inhibitors. Its purification is notoriously difficult due to the high lattice energy of the pyrimidinone core and the similar physicochemical properties of its unbrominated precursor.[1]

Case ID: PUR-CYP-BR-005 Status: Active Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization[1][2][3]

Diagnostic Triage: Identify Your Impurity

Before attempting purification, identify the specific nature of the contamination using this symptom matrix.

SymptomProbable CauseDiagnostic CheckImmediate Action
Persistent peak at RRT ~0.85-0.90 Unreacted Starting Material (SM): 2-amino-6-cyclopropylpyrimidin-4(3H)-oneLC-MS (M-1 mass difference of ~79/81 amu)STOP. Do not work up.[1][2][3] Drive reaction to completion (See Section 2).
Yellow/Brown Discoloration Free Bromine (

) or Oxidative Coupling
Visual InspectionWash with 5% Sodium Bisulfite (

).[2]
Melting Point Depression (<220°C) Inorganic Salts (Succinimide/HBr salts) or Solvent Inclusion

H NMR (broad peaks) or Residue on Ignition
Hot water reslurry or Acid/Base reprecipitation.[2][3]
Extra peaks in Aliphatic Region Ring-opened cyclopropyl byproducts

H NMR (0.5–1.2 ppm region distortion)
Check bromination conditions (avoid radical initiators/light).

Critical Troubleshooting Guides

Issue A: The "Unreacted Starting Material" Trap

The Problem: The unbrominated precursor (2-amino-6-cyclopropylpyrimidin-4(3H)-one) co-crystallizes with the product.[1][2] Because the bromine atom is lipophilic but the core is highly polar, the solubility difference between SM and Product is often insufficient for efficient separation by standard recrystallization.[1]

The Solution: Prevention is the only robust cure.[1]

  • In-Process Control (IPC): You must monitor the reaction by HPLC.[2] Do not rely on TLC, as the spots often overlap.

  • The "Push" Strategy: If SM > 2% remains:

    • Add 0.1–0.2 eq of NBS (N-bromosuccinimide).[1][2]

    • Increase temperature slightly (e.g., from 25°C to 35°C), but do not exceed 50°C to prevent cyclopropyl ring opening.

    • Expert Tip: If using

      
       in Acetic Acid, ensure the system is anhydrous.[3] Water deactivates the electrophile.[2]
      
Issue B: Removing Inorganic Salts & Succinimide

The Problem: Pyrimidinones are H-bond donors/acceptors that trap salts (succinimide from NBS or HBr salts) in the crystal lattice.[2] The Solution: The "Hot Slurry" Protocol.[1]

  • The product is sparingly soluble in water, while succinimide and inorganic salts are highly soluble.

  • Protocol: Suspend the crude solid in water (10 vol). Heat to 80°C for 1 hour with vigorous stirring. Filter hot. This typically raises purity from ~85% to >95%.

Issue C: Colored Oxidative Impurities

The Problem: Bromination often leaves trace


 or generates oxidized oligomers (yellow/orange).[3]
The Solution:  Reductive Quench.
  • Always quench the reaction mixture (or wash the filter cake) with aqueous Sodium Bisulfite (5% w/v) or Sodium Thiosulfate .[2] This reduces colored

    
     to colorless bromide ions (
    
    
    
    ), which wash away in water.[2]

Validated Purification Protocols

Protocol 1: Acid-Base Reprecipitation (The "Reset" Button)

Best for: Removing non-basic impurities and occluded salts.[1][2]

  • Dissolution: Suspend crude material in 1M HCl (5–8 volumes). Heat to 50°C. The product should dissolve as the hydrochloride salt.[1]

    • Note: If solids remain, filter them off (these are likely non-basic impurities).

  • Precipitation: Cool the filtrate to 10°C. Slowly add 28% Ammonium Hydroxide (

    
    )  or 2M NaOH until pH reaches 8–9.
    
  • Aging: Stir the resulting thick slurry for 1 hour at 0–5°C to mature the crystal form.

  • Isolation: Filter, wash with water (3x), then Acetone (1x) to aid drying.[3]

Protocol 2: Recrystallization (Solvent Selection)

Best for: Final polishing of material with >95% purity.[1][2][3]

Due to the cyclopropyl group , this molecule is slightly more lipophilic than its methyl analog, allowing the use of alcohol-based systems.[1]

Solvent SystemRatio (v/v)Temperature ProfileComments
DMF / Water 1:1 to 1:2Dissolve at 90°C in DMF; add hot water; cool to 0°C.Gold Standard. Excellent recovery.[1][2][3] Requires thorough drying to remove DMF.[2]
Acetic Acid / Water 2:1Dissolve at reflux; add water; cool slowly.[2][3]Good for removing unreacted amines.[2]
Ethanol / Water 3:1Reflux to dissolve; cool to -10°C.Lower recovery (solubility is low), but produces very clean material.[2][3]

Visual Troubleshooting Workflow

PurificationWorkflow Start Crude Reaction Mixture CheckIPC IPC: Check HPLC for Unreacted Starting Material (SM) Start->CheckIPC HighSM SM > 2% CheckIPC->HighSM Yes Quench Quench with NaHSO3 (aq) CheckIPC->Quench No (Complete) AddReagent Add 0.1 eq NBS/Br2 Stir 2h HighSM->AddReagent AddReagent->CheckIPC Filter Filter Crude Solid Quench->Filter CheckColor Is Solid Colored (Yellow/Brown)? Filter->CheckColor BisulfiteWash Reslurry in 5% NaHSO3 CheckColor->BisulfiteWash Yes CheckSalts Check Ash/Residue (Inorganic Salts?) CheckColor->CheckSalts No BisulfiteWash->CheckSalts WaterSlurry Hot Water Slurry (80°C) Remove Succinimide/Salts CheckSalts->WaterSlurry Yes FinalPurity Final Purity Check CheckSalts->FinalPurity No WaterSlurry->FinalPurity Recryst Recrystallize: DMF/H2O or AcOH/H2O FinalPurity->Recryst < 98% Done Pure Product (>98%, White Solid) FinalPurity->Done > 98% Recryst->Done

Figure 1: Decision tree for the isolation and purification of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to purify this compound? A: It is not recommended for scale-up.[1][2] The compound is highly polar and sparingly soluble in standard organic eluents (Hexane/EtOAc).[2] It often streaks on silica.[2] If you must use chromatography, use a reverse-phase C18 column or a highly polar mobile phase (e.g., DCM:MeOH:NH4OH 90:10:1).[2]

Q: Why is my yield lower than the literature (e.g., <70%)? A: Loss often occurs during the mother liquor filtration if the solvent is too polar (product dissolves in water) or during the "Acid-Base" purification if the pH isn't adjusted correctly.[2][3] The isoelectric point is roughly pH 7–8; ensure you precipitate exactly in this range.[2]

Q: Is the cyclopropyl ring stable to the bromination conditions? A: Generally, yes.[1][3] However, avoid radical conditions (intense light, peroxides, or refluxing in


).[2] Electrophilic bromination (NBS/DMF at RT) leaves the cyclopropyl ring intact [1, 2].[2]

References

  • Regioselective Synthesis of C6-substituted Pyrimidinones: Singh, K., et al. (2012).[2][3] Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry.

  • Bromination Methodologies for Aminopyrimidines: Sandosham, J., & Undheim, K. (1994).[3] Synthesis of 5-bromopyrimidines. Heterocycles.

  • Impurity Removal in Pyrimidine Synthesis (General Guide): Moynihan, H. A., & Horgan, D. E. (2017).[3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [2][4]

  • Solubility & Physical Properties of 2-Amino-6-methylpyrimidin-4-one (Analogous Scaffold): PubChem Compound Summary.

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

Executive Summary Compound: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Primary Risks: Photolytic dehalogenation, acid-catalyzed cyclopropyl ring opening, and tautomeric equilibrium shifts in solution. Storage: Soli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Primary Risks: Photolytic dehalogenation, acid-catalyzed cyclopropyl ring opening, and tautomeric equilibrium shifts in solution. Storage: Solid state at -20°C (desiccated, dark). Solution stability is limited (<24 hours in protic solvents at RT).

Module 1: Solubilization & Solvent Compatibility

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility-stability paradox of aminopyrimidinones. This class of molecules often requires polar aprotic solvents for dissolution, which can inadvertently accelerate specific degradation pathways.

Recommended Solvent Systems

The 2-amino-4(3H)-one motif creates a strong hydrogen-bonding network in the solid state, resulting in high lattice energy and poor aqueous solubility.

SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM)Moderate (Oxidation)Preferred. Use anhydrous DMSO. Store aliquots at -80°C to prevent hygroscopic water absorption.
DMF High (>50 mM)Moderate (Hydrolysis)Acceptable. DMF decomposes to dimethylamine over time, which can react with the 5-bromo position. Use fresh.
Methanol/Ethanol Low (<5 mM)LowPoor solubility limits utility. Heating to dissolve may trigger cyclopropyl ring stress.
Water (pH 7) NegligibleN/ARequires pH adjustment (see Section 1.2).
Aqueous Buffer Preparation (The "Salting In" Protocol)

To introduce this compound into aqueous biological assays, do not attempt direct dissolution.

  • Dissolve the compound in DMSO to 100x the final concentration.

  • Slowly add the DMSO stock to a buffer (PBS or HEPES) while vortexing.

  • Critical Check: If the final concentration exceeds 100 µM, visual precipitation is likely.

Technical Insight: The pKa of the N3-proton is approximately 9.5–10.0. Dissolution in basic buffers (pH > 10) creates the anionic species, drastically increasing solubility but exposing the cyclopropyl ring to nucleophilic attack.

Module 2: Stability & Degradation Mechanisms

Understanding the why behind instability allows you to predict failure points. This molecule has three distinct "kill switches" in solution.

Photolytic Dehalogenation (The 5-Bromo Weakness)

The carbon-bromine (C-Br) bond on the pyrimidine ring is susceptible to homolytic cleavage upon UV exposure (λ < 300 nm).

  • Mechanism: UV light excites the

    
     transition, leading to C-Br bond rupture. This generates a reactive radical species that abstracts hydrogen from the solvent, resulting in the des-bromo impurity (2-amino-6-cyclopropylpyrimidin-4(3H)-one).
    
  • Prevention: All solutions must be handled under amber light or in amber glass vials.

Cyclopropyl Ring Opening (Acid Sensitivity)

While the pyrimidine ring stabilizes the cyclopropyl group electronically, the ring strain (~27.5 kcal/mol) makes it vulnerable to acid-catalyzed opening.

  • Risk Factor: In acidic media (pH < 4), protonation of the N1 or exocyclic amine can activate the system, allowing nucleophiles (like Cl⁻ or H₂O) to attack the cyclopropyl ring, leading to linear chain byproducts.

Tautomeric Equilibrium (Analytical Artifacts)

In solution, this molecule exists in a dynamic equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms.

  • Impact: This often manifests as "split peaks" or broad tailing in HPLC if the mobile phase pH is near the pKa or if the flow rate is too fast for the equilibrium to re-establish.

Visualization: Degradation Pathways

DegradationPathways Intact Intact Molecule (2-amino-5-bromo-6-cyclopropyl...) Radical Radical Intermediate (C-Br Cleavage) Intact->Radical UV Light (hν) RingOpen Ring-Opened Byproducts Intact->RingOpen Strong Acid (pH < 2) + Nucleophile Tautomer Lactim Tautomer (Reversible) Intact->Tautomer Solvent Polarity Change DesBromo Des-Bromo Impurity (Permanent Loss) Radical->DesBromo H-Abstraction (from Solvent)

Caption: Figure 1. Primary degradation pathways. Red paths indicate irreversible chemical changes; blue paths indicate reversible physical states.

Module 3: Troubleshooting & FAQs

Q1: My HPLC chromatogram shows two fused peaks. Is my compound impure?

Diagnosis: Likely tautomerism , not impurity. The Fix:

  • Check UV Spectra: If both peaks have identical UV spectra (maxima), it is tautomerism.

  • Adjust Mobile Phase: Acidify the mobile phase (0.1% Formic Acid or TFA). This forces the equilibrium toward the protonated cation, collapsing the split peaks into a single sharp peak.

  • Temperature: Running the column at 40°C–50°C increases the rate of tautomeric interconversion, often merging the peaks.

Q2: The compound turned yellow in DMSO overnight.

Diagnosis: Photodegradation or Oxidation . The Fix:

  • Brominated pyrimidines often yellow upon liberating Br₂ or forming radical byproducts.

  • Action: Check LC-MS for a mass shift of -79/81 Da (loss of Br) or +1 Da (replacement with H).

  • Prevention: Store DMSO stocks in amber vials wrapped in foil at -20°C.

Q3: Can I use this compound in an assay with 10% HCl stop solution?

Diagnosis: High Risk. The Fix:

  • Strong acid can open the cyclopropyl ring.

  • Alternative: Use a stop solution based on EDTA or a milder acid (e.g., 1% Acetic Acid) if the assay endpoint allows. If strong acid is mandatory, analyze immediately; do not let samples sit in acid for >1 hour.

Troubleshooting Workflow

Troubleshooting Start Issue Detected Precipitation Precipitation in Aqueous Buffer Start->Precipitation SplitPeaks Split Peaks in HPLC Start->SplitPeaks Yellowing Solution Yellowing Start->Yellowing CheckConc Conc > 100µM? Precipitation->CheckConc CheckAcid Mobile Phase Acidic? SplitPeaks->CheckAcid CheckLight Stored in Light? Yellowing->CheckLight Dilute Dilute or add Cyclodextrin CheckConc->Dilute Yes AddTFA Add 0.1% TFA Increase Temp CheckAcid->AddTFA No WrapFoil Protect from UV Check Des-bromo CheckLight->WrapFoil Yes

Caption: Figure 2. Decision tree for common stability and handling issues.

Module 4: Standard Operating Procedure (SOP) for Stock Preparation

To ensure reproducibility across experiments, follow this validated protocol.

  • Weighing: Weigh the solid quickly. The cyclopropyl moiety is generally stable to air, but the amine can pick up CO₂ over long periods.

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Dissolution:

    • Target Concentration: 10 mM to 50 mM.

    • Vortex for 30 seconds.

    • Note: Sonicate only if necessary and for <1 minute to avoid heating (which accelerates degradation).

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL).

    • Container: Amber polypropylene tubes or amber glass vials.

    • Temperature: -20°C for up to 3 months; -80°C for up to 1 year.

    • Freeze-Thaw: Avoid >3 cycles.

References

  • Tautomerism of 2-amino-pyrimidin-4-ones: Hall, V. M., et al.[1] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[1][2] Acta Crystallographica Section C, 2016.[1]

  • Photostability of Bromopyrimidines: Bolognesi, P., et al. "Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy." International Journal of Molecular Sciences, 2021.

  • Cyclopropyl Ring Stability & Metabolism: Shanu-Wilson, J.[3] "Metabolism of cyclopropyl groups."[3] Hypha Discovery, 2021.

  • DMSO Solubility & Stability: Vorberg, R., et al. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 2021.

Sources

Optimization

Technical Support Center: 6-Cyclopropyl Pyrimidinone Chemistry

The following guide is designed as a high-level Technical Support Center entry. It bypasses generic advice to address the specific electronic and steric anomalies introduced by the cyclopropyl moiety on the pyrimidine co...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level Technical Support Center entry. It bypasses generic advice to address the specific electronic and steric anomalies introduced by the cyclopropyl moiety on the pyrimidine core.

Topic: Overcoming Steric & Electronic Barriers in Synthesis and Functionalization Ticket ID: #CY-PYR-006 Status: Resolved / Expert Guide Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary: The "Cyclopropyl Effect"

The 6-cyclopropyl group is not merely a "bulky" substituent; it is an electronic hybrid. Due to the Walsh orbitals (bent bonds) of the cyclopropyl ring, it exhibits


-donating character similar to a vinyl group but with the steric bulk closer to an isopropyl group.

In 6-cyclopropyl pyrimidin-4(3H)-ones, this creates two distinct challenges:

  • Steric Shielding at N1: The cyclopropyl ring at C6 projects a "cone of shielding" over the adjacent N1 position, making direct alkylation there nearly impossible without regioselective control.

  • Electronic Deactivation at C5: The subtle electron-donating effect increases electron density at C5, altering reactivity toward electrophiles compared to standard alkyl-pyrimidines.

Interactive Troubleshooting Modules

Module A: Ring Construction (The "Installation" Phase)[1]

User Query: "My condensation yield between the cyclopropyl


-keto ester and amidine is stuck at 30-40%. I see unreacted ester."

Root Cause: The cyclopropyl group increases the rotational barrier of the


-keto ester, locking it in a conformation that disfavors nucleophilic attack by the amidine. Furthermore, water generated during the reaction hydrolyzes the intermediate imine.

The Protocol (Self-Validating System): Do not rely on standard reflux. You must drive the equilibrium aggressively.

  • Solvent Switch: Replace Ethanol with n-Butanol or Chlorobenzene . The higher boiling point is required to overcome the steric activation energy.

  • Water Scavenging: Add 4Å Molecular Sieves (powdered) or use a Dean-Stark trap.

  • Base Selection: Use Sodium Ethoxide (freshly prepared) . Avoid bulky bases like t-BuOK which clash with the cyclopropyl ester.

Step-by-Step Workflow:

  • Dissolve amidine hydrochloride (1.2 eq) in n-Butanol.

  • Add NaOEt (1.2 eq) and stir at RT for 30 min (Free base generation).

  • Add cyclopropyl

    
    -keto ester (1.0 eq) + 4Å MS.
    
  • Reflux (118°C) for 12-16 hours.

  • Validation: TLC should show disappearance of the highly non-polar ester spot.

Module B: N-Alkylation & Regioselectivity (The "Connectivity" Phase)

User Query: "I am trying to alkylate N3, but I keep getting O-alkylation or mixtures. Also, N1 alkylation seems impossible."[1]

Technical Insight: The pyrimidinone core is an ambident nucleophile.

  • N1: Sterically blocked by 6-cyclopropyl.

  • N3: The thermodynamic product, but less nucleophilic.[1]

  • O4: The kinetic product (O-alkylation), favored by "Hard" electrophiles (HSAB theory).[1]

Decision Matrix: Which Path to Take?

SynthesisStrategy Start Target: N-Alkylated 6-Cyclopropyl Pyrimidinone Decision Which position must be alkylated? Start->Decision N1 Position N1 (Adjacent to Cyclopropyl) Decision->N1 High Steric Clash N3 Position N3 (Distal to Cyclopropyl) Decision->N3 Lower Barrier RouteA ROUTE A: Pre-Functionalization (Must use N-substituted Amidine) N1->RouteA Direct alkylation fails RouteB ROUTE B: Post-Functionalization (Direct Alkylation) N3->RouteB Method1 Use Mitsunobu Conditions (Favors N over O) RouteB->Method1 Primary Alcohols Method2 Use Soft Electrophiles (Alkyl Bromides in DMF) RouteB->Method2 Halides

Figure 1: Strategic Decision Tree for N-Functionalization. Note that direct alkylation at N1 is discouraged due to the cyclopropyl steric wall.

Protocol: Regioselective N3 Alkylation (The "Soft" Approach) To avoid O-alkylation, we must stabilize the N-anion and use a soft electrophile.

ParameterRecommendationReason
Base

or

Cesium "naked" effect improves solubility in polar aprotic solvents.[1]
Solvent DMF or NMP High dielectric constant dissociates the ion pair, favoring N-attack.
Temperature 60-80°CSufficient heat to overcome sterics, but below O-alkylation threshold.[1]
Additives LiCl (0.1 eq)Can help coordinate the carbonyl oxygen, blocking it from reaction.[1]

Troubleshooting Steps:

  • If O-alkylation persists (>10%), switch to Mitsunobu conditions (PPh3, DIAD, Alcohol).[1] The mechanism proceeds via an oxy-phosphonium intermediate that strongly favors N-alkylation due to steric bulk at the oxygen.

Module C: C5 Functionalization (The "Upgrade" Phase)

User Query: "I need to put a halogen on C5 for a Suzuki coupling, but I'm worried about opening the cyclopropyl ring."

Technical Insight: Cyclopropyl rings are sensitive to radical halogenation and strong acids. Standard electrophilic aromatic substitution (EAS) works, but you must avoid generating free radicals which would attack the cyclopropyl "banana bonds."[1]

The "Safe" Protocol: C5-Iodination Use N-Iodosuccinimide (NIS) in Acetonitrile/TFA .

  • Solvent: Acetonitrile (polar, non-radical promoting).[1]

  • Reagent: NIS (1.1 eq).

  • Catalyst: TFA (0.1 eq) — Do not use mineral acids like HCl/H2SO4.

  • Conditions: Stir at RT in the dark (to prevent radical initiation).

Mechanism Visualization:

StericMap cluster_shield Steric Shielding Zone C6 C6 C5 C5 (Target) N1 N1 Cyclopropyl Cyclopropyl Group Cyclopropyl->C6 Cyclopropyl->C5 Electronic Donation Cyclopropyl->N1 Steric Blockade

Figure 2: Steric and Electronic Influence Map. The cyclopropyl group physically blocks N1 while electronically activating C5.

References & Authority

  • BenchChem Technical Guides. (2025). Overcoming Side Reactions in Pyrimidine Synthesis. Retrieved from BenchChem.[2][3] (General pyrimidinone condensation troubleshooting and solvent swap protocols).

  • Beilstein J. Org. Chem. (2021).[4][5] Synthesis of O6-alkylated preQ1 derivatives. (Detailed experimental protocols for handling regioselectivity in purine/pyrimidine-like systems).

  • MDPI Molecules. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. (Analogous heterocyclic chemistry demonstrating steric control over N-alkylation).

  • Organic Chemistry Portal. (2023). Claisen and Dieckmann Condensation Mechanisms. (Fundamental mechanistic grounding for the

    
    -keto ester formation).
    
  • RSC Advances. (2019). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (Evidence of steric influence on pyrimidine reactivity).

End of Technical Support Guide #CY-PYR-006. For further assistance, contact the Process Chemistry Division.

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Verification of 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

The following technical guide provides an in-depth spectral analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , designed for researchers validating synthetic intermediates in drug discovery (e.g., kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectral analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , designed for researchers validating synthetic intermediates in drug discovery (e.g., kinase inhibitors or antiviral nucleoside analogs).

Executive Summary & Application Context

In medicinal chemistry, 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one serves as a critical scaffold.[1] The introduction of the bromine atom at the C-5 position is a pivotal step, often enabling subsequent Suzuki-Miyaura couplings or nucleophilic substitutions.

This guide compares the Target Product (Brominated) against its Precursor (Non-brominated) . The primary "performance" metric in this context is the spectral purity and the quantitative disappearance of the C-5 proton signal, confirming successful halogenation without ring degradation.

Structural Analysis & Tautomerism

Before interpreting the spectrum, one must acknowledge the tautomeric equilibrium. While often drawn as the 4-hydroxy form, in polar aprotic solvents like DMSO-d6, the molecule predominantly adopts the 4(3H)-one (keto) tautomer.

  • Key Feature: The C-6 position bears a cyclopropyl group, providing unique high-field multiplets that serve as an internal integration standard.

  • Critical Change: The substitution of the C-5 Hydrogen with Bromine removes a diagnostic aromatic singlet, creating a "silent region" in the spectrum.

Experimental Protocol: Sample Preparation

To ensure reproducibility and comparable chemical shifts, follow this standardized protocol.

  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 due to the poor solubility of polar pyrimidinones in chloroform.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

  • Reference: Residual DMSO quintet set to 2.50 ppm.

Comparative Data: Precursor vs. Product

The following table contrasts the 1H NMR profile of the starting material (2-amino-6-cyclopropylpyrimidin-4(3H)-one ) with the brominated product.

AssignmentProton TypePrecursor Shift (δ ppm)Product Shift (δ ppm)Δ (Shift Change)Signal Multiplicity
Cyclopropyl-CH2 Aliphatic0.85 – 1.100.90 – 1.15+0.05Multiplet (4H)
Cyclopropyl-CH Methine1.80 – 1.951.95 – 2.10+0.15Multiplet (1H)
H-5 (Ring) Aromatic 5.59 – 5.65 ABSENT N/A Singlet (1H)
-NH2 (Exch.) Amine6.50 – 6.807.20 – 7.50+0.70Broad Singlet (2H)
N3-H (Exch.) Amide10.50 – 11.0011.10 – 11.50+0.50Very Broad (1H)
Key Spectral Observations
  • The "Silent" Region (5.0 – 6.0 ppm):

    • Precursor: Shows a sharp singlet at ~5.60 ppm corresponding to the proton at position 5.

    • Product: This region must be completely clear . Any residual signal here indicates incomplete bromination (starting material contamination).

  • Deshielding of the Amino Group:

    • The electron-withdrawing nature of the Bromine atom at C-5 pulls electron density from the ring, causing the C-2 amino protons (-NH2) to shift downfield (from ~6.6 ppm to ~7.3 ppm).

  • Cyclopropyl Integrity:

    • The cyclopropyl signals remain distinct and intact, confirming that the bromination conditions (often NBS or Br2) did not open the sensitive cyclopropyl ring.

Detailed Signal Assignment (Product)

  • δ 0.90 – 1.15 ppm (4H, m): The methylene protons of the cyclopropyl ring. These appear as two distinct multiplets or a complex overlapping cluster depending on the resolution.

  • δ 1.95 – 2.10 ppm (1H, m): The methine proton of the cyclopropyl group. It is deshielded relative to the methylenes due to its proximity to the electron-deficient pyrimidine ring.

  • δ 7.20 – 7.50 ppm (2H, br s): The exocyclic amine (-NH2).[2] This signal is typically broad due to quadrupole broadening from the nitrogen and chemical exchange. Note: Adding D2O will cause this signal to disappear.

  • δ ~11.3 ppm (1H, br s): The N3-H amide proton. This signal is often very broad and may merge with the baseline if the sample is wet or acidic.

Logic Flow for Structural Verification

The following diagram illustrates the decision-making process for validating the synthesis of the target molecule.

G Start Crude Product Isolated NMR_Run Acquire 1H NMR (DMSO-d6) Start->NMR_Run Check_H5 Check Region 5.5 - 5.7 ppm NMR_Run->Check_H5 Decision_H5 Is Singlet Present? Check_H5->Decision_H5 Fail_SM Incomplete Reaction (Contains Precursor) Decision_H5->Fail_SM Yes (Signal Exists) Check_Cyc Check Cyclopropyl Region (0.8 - 2.0 ppm) Decision_H5->Check_Cyc No (Silent) Decision_Cyc Integrals Correct (4:1)? Check_Cyc->Decision_Cyc Fail_Ring Ring Opening/Degradation Decision_Cyc->Fail_Ring No Success VALIDATED STRUCTURE 2-amino-5-bromo-6-cyclopropyl... Decision_Cyc->Success Yes

Figure 1: Decision logic for validating the bromination of 2-amino-6-cyclopropylpyrimidin-4(3H)-one via 1H NMR.

Troubleshooting & Tips

  • Broad Signals: If the -NH2 or N3-H signals are too broad to integrate, trace amounts of acid may be present. Neutralize the sample by filtering through a small plug of basic alumina or adding a trace of solid K2CO3 to the NMR tube (filter before running).

  • Water Peak: DMSO-d6 is hygroscopic. A water peak at ~3.33 ppm is common. Ensure this does not overlap with the methine signal of the cyclopropyl group (though usually, the methine is upfield at ~2.0 ppm).

  • Solubility: If the compound does not dissolve completely in DMSO, gentle heating (up to 40 °C) is permissible, but avoid higher temperatures to prevent degradation of the bromo-pyrimidine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 231310, 2-Amino-5-bromopyrimidine. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: 13C NMR Structural Elucidation of 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

Part 1: Executive Summary & Strategic Context In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other antiviral agents, the 2-amino-4(3H)-pyrimidinone scaffold is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other antiviral agents, the 2-amino-4(3H)-pyrimidinone scaffold is a critical pharmacophore. The introduction of a cyclopropyl group at the C-6 position, combined with a 5-bromo substituent, creates a unique electronic and steric profile that enhances lipophilicity and metabolic stability compared to flexible alkyl chains.

However, the synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one presents a specific analytical challenge: distinguishing the intact cyclopropyl ring from potential ring-opened byproducts (n-propyl derivatives) generated under acidic bromination conditions or during metabolic degradation.

This guide provides a definitive 13C NMR comparative analysis , establishing the 5-bromo-6-cyclopropyl compound against its primary structural alternatives: the 5-H precursor and the ring-opened n-propyl analogue .

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution, the following protocol is standardized for pyrimidinone derivatives, which often exhibit tautomerism (keto-enol) that can broaden NMR signals.

Sample Preparation[1]
  • Solvent: DMSO-

    
     (99.9% D) is required. Chloroform-d is unsuitable due to the poor solubility of the polar pyrimidinone core.
    
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Temperature: 298 K (25 °C). Note: If C-2 or C-4 signals are broad due to restricted rotation or tautomerism, elevate T to 353 K (80 °C).

Instrument Parameters (500 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans (NS): Minimum 1024 to resolve quaternary carbons (C-2, C-4, C-5, C-6).

  • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of quaternary C-Br).

  • Spectral Width: 0–200 ppm.

Part 3: 13C NMR Data Analysis & Comparison

The following data compares the target molecule against its critical "false positive" alternative (the n-propyl analogue) and its precursor.

Table 1: Comparative 13C NMR Chemical Shifts ( , ppm) in DMSO- [1][2]
Carbon AssignmentTarget: 5-Br-6-Cyclopropyl (Predicted/Observed Range)Alternative A: 5-Br-6-Propyl (Ring-Opened Byproduct)Alternative B: 5-H-6-Cyclopropyl (Unbrominated Precursor)Diagnostic Feature
C-Cyclopropyl (CH) 14.0 – 17.5 Absent13.5 – 16.0Key Identity Marker
C-Cyclopropyl (CH₂) 9.0 – 11.5 Absent8.0 – 10.0High-field doublet (in DEPT)
C-Propyl (CH₃) Absent13.3 AbsentDistinguishes ring opening
C-Propyl (CH₂) Absent20.1, 35.4 AbsentAliphatic chain markers
C-5 (C-X) 92.0 – 99.0 (C-Br) 98.9 (C-Br) 95.0 – 100.0 (C-H) C-Br is quaternary; C-H is methine
C-2 (Guanidine) 153.0 – 155.0152.0153.0 – 155.0Broad due to NH₂ exchange
C-6 (Enamine) 158.0 – 162.0157.3160.0 – 165.0Deshielded by cyclopropyl
C-4 (Carbonyl) 160.0 – 165.0157.3 (Overlap possible)162.0 – 168.0Most downfield signal

> Note: Data for Alternative A is sourced from experimental literature on 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one [1]. Target shifts are derived from chemometric analysis of substituent effects on the pyrimidinone core.

Structural Logic & Causality
  • The "Cyclopropyl Fingerprint": The most definitive proof of the target structure is the presence of high-field signals between 9–17 ppm . If the cyclopropyl ring opens (e.g., during acid-mediated bromination), these signals disappear and are replaced by three aliphatic peaks (13, 20, 35 ppm) characteristic of a propyl chain.

  • The "Heavy Atom" Effect (C-5): Bromination at C-5 converts a methine carbon (C-H) to a quaternary carbon (C-Br). While the chemical shift change is subtle (~2-5 ppm upfield or downfield depending on solvent), the DEPT-135 spectrum is conclusive: C-5 disappears in the brominated product (quaternary) but remains positive (CH) in the precursor.

  • Tautomeric Ambiguity: In DMSO, the oxo form (pyrimidin-4(3H)-one) dominates over the hydroxy form (pyrimidin-4-ol). This is confirmed by the C-4 carbonyl shift >160 ppm.[1][2] If the hydroxy form were dominant, C-4 would appear further upfield (~160 ppm) and C-5/C-6 would show greater aromatic character.

Part 4: Decision & Validation Workflow

Use the following logic flow to validate your synthesis product.

NMR_Validation Start Crude Product (DMSO-d6) Check_HighField Check 5 - 20 ppm Region Start->Check_HighField Has_Cyclo Peaks at ~10 & ~15 ppm? Check_HighField->Has_Cyclo Cyclo_Confirmed Cyclopropyl Intact Has_Cyclo->Cyclo_Confirmed Yes Has_Propyl Peaks at 13, 20, 35 ppm? Has_Cyclo->Has_Propyl No Check_C5 Check C-5 (~95-100 ppm) DEPT-135 Cyclo_Confirmed->Check_C5 Ring_Opened FAILURE: Ring Opened (Propyl Analogue) Has_Propyl->Ring_Opened Yes Has_Propyl->Check_C5 No (Unknown Impurity) Is_Quaternary Signal Absent in DEPT? Check_C5->Is_Quaternary Success CONFIRMED TARGET: 2-amino-5-bromo-6-cyclopropyl... Is_Quaternary->Success Yes (C-Br) Failed_Br FAILURE: Unreacted Precursor (C-H Present) Is_Quaternary->Failed_Br No (C-H)

Figure 1: Step-by-step NMR logic for distinguishing the target compound from ring-opened byproducts and unreacted starting material.

Part 5: References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. Source: National Institutes of Health (NIH) / PubMed Central. Data Validation: Contains full experimental spectral data for the n-propyl analogue (Compound 14a) used as the comparative standard in this guide. URL:[Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-Propylphosphonates. Source: MDPI. Data Validation: Provides reference shifts for cyclopropyl-ring vs open-chain propyl systems in nitrogen-containing heterocycles. URL:[Link][1][3]

  • 13C NMR Prediction and Database (NMRShiftDB). Source: NMRShiftDB.org.[4] Data Validation: Used to corroborate the predicted chemical shift ranges for the cyclopropyl-pyrimidinone junction. URL:[Link]

Sources

Validation

Comparative Mass Spectrometry Profiling of 5-Bromo-6-Cyclopropylpyrimidin-4(3H)-one

Ionization Dynamics, Fragmentation Logic, and Structural Elucidation Executive Summary & Analytical Context 5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a critical pharmacophore often utilized as a scaffold in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Ionization Dynamics, Fragmentation Logic, and Structural Elucidation

Executive Summary & Analytical Context

5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a critical pharmacophore often utilized as a scaffold in the synthesis of antiviral and anticancer agents. Its structural integrity relies on two distinct features: the bromine substituent (providing electronic modulation) and the cyclopropyl ring (providing steric constraint).

In drug development, the primary analytical challenge is not merely detection, but differentiation . Synthetic routes often yield n-propyl isomers or debrominated impurities. This guide compares ionization techniques (ESI vs. APCI vs. EI) and establishes a definitive MS/MS fragmentation logic to validate the compound's identity against these structural mimics.

Theoretical Framework: The Isotopic Anchor

Before analyzing fragmentation, the presence of the bromine atom provides an immediate "anchor" for spectral interpretation. Unlike standard organic molecules, this compound will not present a single molecular ion peak.

  • Isotopic Pattern: Natural bromine exists as

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Spectral Signature: The Mass Spectrum will exhibit a 1:1 doublet at

    
     and 
    
    
    
    .
  • Calculated Monoisotopic Mass (

    
    ):  ~214.98 Da (
    
    
    
    )
  • Calculated Monoisotopic Mass (

    
    ):  ~216.98 Da
    

Diagnostic Rule: If the M+2 peak is less than 90% of the M peak height, the sample has undergone debromination or significant contamination.

Comparative Guide: Ionization Techniques

The choice of ionization source dictates the sensitivity and the preservation of the labile cyclopropyl ring.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Suitability Optimal AlternativeStructural Confirmation Only
Mechanism Soft ionization (Solution phase). Protonation of N3 or Carbonyl O.Gas-phase ion-molecule reactions. "Harder" than ESI.High-energy electron bombardment (70 eV).
Cyclopropyl Stability High. Ring remains intact in MS1.Moderate. Thermal energy may induce ring opening.Low. Significant fragmentation of the strained ring.
Sensitivity High for polar pyrimidinone tautomers.Good for non-polar impurities.[1][2]Lower sensitivity; requires GC introduction.
Recommendation Primary Method for quantitation and purity.Use only if matrix suppression affects ESI.Use for library matching against NIST databases.
Fragmentation Logic & Structural Elucidation (MS/MS)

To distinguish the cyclopropyl group from an isomeric n-propyl chain, one must analyze the fragmentation energy and pathways. A cyclopropyl ring is strained (~27.5 kcal/mol); its fragmentation is driven by the relief of this strain, often resulting in specific radical losses that differ from the alkyl chain losses of n-propyl isomers.

Mechanism of Action
  • Precursor Selection: Isolate

    
     215 (
    
    
    
    isotope) to simplify the spectrum.
  • Primary Loss (CO): Pyrimidinones characteristically lose carbon monoxide (CO, 28 Da) from the ring, contracting to a 5-membered species.

  • Secondary Loss (Cyclopropyl vs. Propyl):

    • Cyclopropyl: Tends to lose the cyclopropyl radical (

      
      , 41 Da) or ethylene (
      
      
      
      , 28 Da) via ring opening.
    • n-Propyl: Tends to lose an ethyl group (

      
      , 29 Da) or propene (
      
      
      
      , 42 Da) via McLafferty rearrangement.
Visualized Pathway (Graphviz)

FragmentationPathway cluster_legend Pathway Logic Parent Parent Ion [M+H]+ m/z 215 (79-Br) (Intact Pyrimidinone) Inter1 Fragment A [M+H - CO]+ m/z 187 (Ring Contraction) Parent->Inter1 - CO (28 Da) Neutral Loss Inter3 Fragment C [M+H - Cyclopropyl Radical]+ m/z 174 (Ring Loss) Parent->Inter3 - C3H5• (41 Da) Radical Loss Inter2 Fragment B [M+H - CO - HBr]+ m/z 107 (Debromination) Inter1->Inter2 - HBr (80 Da) Acid Elimination desc The loss of CO is the diagnostic step for pyrimidinones. Subsequent Br loss confirms the halogen presence.

Figure 1: Proposed MS/MS fragmentation pathway for 5-bromo-6-cyclopropylpyrimidin-4(3H)-one (ESI+).[3][4][5]

Experimental Protocol: Self-Validating System

This protocol includes "System Suitability Tests" (SST) to ensure data trustworthiness.

A. Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient to prevent peak broadening of the polar compound).

  • Flow Rate: 0.4 mL/min.

B. Mass Spectrometry Parameters (ESI+)
  • Mode: Positive Ion (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C (High enough to desolvate, low enough to preserve the Br-C bond).

  • Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation of the cyclopropyl ring).

C. Validation Steps (SST)
  • Isotope Ratio Check: The intensity of

    
     215 must equal 
    
    
    
    217 (
    
    
    ). Deviation indicates interference or detector saturation.
  • Retention Time Lock: The cyclopropyl derivative elutes earlier than the n-propyl isomer due to the compact, more polar nature of the strained ring.

  • Carryover Check: Inject a blank solvent after the highest standard. Signal at

    
     215 must be <0.1% of the standard.
    
Comparison with Structural Analogs

Distinguishing the target from likely synthetic byproducts is crucial.

AnalyteParent Ion (

)
Retention Time (Relative)Key Diagnostic Fragment
Target (Cyclopropyl) 215 / 217 1.00 (Ref) 174 (Loss of cyclopropyl radical)
Isomer (n-Propyl) 215 / 2171.15 (Later)173 (Loss of propene via McLafferty)
Debrominated Impurity 1370.40 (Earlier)109 (Loss of CO)
Chloro-Analog 171 / 1730.95 (Similar)3:1 Isotope Ratio (Cl signature)
Analytical Workflow Diagram

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC UHPLC Separation (C18 Column) Sample->LC Source ESI Source (+) (Soft Ionization) LC->Source Q1 Q1 Filter Select m/z 215 & 217 Source->Q1 Collision Collision Cell (CID with N2) Q1->Collision Q1->Collision Isolate 79-Br Detector Detection (Fragment Analysis) Collision->Detector

Figure 2: Linear Ion Trap/Triple Quadrupole Workflow for specific identification.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., & Jirásko, R. (2020). Mass Spectrometry of Heterocycles. In Advances in Heterocyclic Chemistry. Academic Press.

  • Agilent Technologies. (2022). Optimizing ESI and APCI Parameters for Small Molecule Analysis. Application Note 5990-1234EN.

  • Herbert, C. G., & Johnstone, R. A. (2002). Mass Spectrometry Basics. CRC Press.

Sources

Comparative

HPLC Method Guide: 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Purity

[1] Executive Summary The Molecule: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a critical intermediate in the synthesis of the antiviral drug Letermovir (Prevymis) .[1] Its analysis presents a "perfect storm" of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Molecule: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a critical intermediate in the synthesis of the antiviral drug Letermovir (Prevymis) .[1] Its analysis presents a "perfect storm" of chromatographic challenges: the basicity of the 2-amino group, the lipophilicity of the 5-bromo and 6-cyclopropyl moieties, and the inherent keto-enol tautomerism of the 4(3H)-one core.[1]

The Solution: This guide compares a standard "Generic Gradient" (often utilized in early R&D) against a "Process-Optimized Method" derived from late-stage pharmaceutical development. While generic methods often suffer from peak tailing and tautomeric splitting, the optimized protocol utilizes specific buffering and stationary phase selection to "lock" the tautomer and ensure GMP-compliant reproducibility.

Part 1: The Analytical Challenge

To develop a robust method, one must first understand the physicochemical behavior of the analyte.

Keto-Enol Tautomerism

The 4(3H)-one moiety exists in equilibrium between the keto (lactam) and enol (lactim) forms.[1] In unbuffered systems or at neutral pH, this interconversion can occur on the timescale of the chromatographic run, leading to peak splitting or severe band broadening.

  • Solution: Maintain a mobile phase pH < 3.0 to protonate the system and stabilize the equilibrium, or use high ionic strength buffers.

Basicity & Silanol Interaction

The 2-amino group is basic (pKa ~4.0–5.0).[1] On older or non-endcapped C18 columns, the protonated amine interacts with residual silanols, causing asymmetric tailing (Tf > 1.5) .

  • Solution: Use of "Base Deactivated" (BDS) columns or sterically protected stationary phases.

Hydrophobicity of Impurities

While the core is polar, the bromine and cyclopropyl groups add significant hydrophobicity. Critical impurities often include the de-brominated analog (more polar) and regioisomers (similar polarity), requiring high selectivity (


).

Part 2: Method Comparison

We compared three distinct approaches to analyzing this intermediate.

Table 1: Performance Comparison Matrix
FeatureMethod A: Generic Acidic Method B: HILIC Method C: Optimized RP-HPLC (Recommended)
Stationary Phase Standard C18 (5 µm)Bare Silica / AmidePhenyl-Hexyl or High-Strength Silica C18
Mobile Phase 0.1% Formic Acid / MeCNAmmonium Acetate / MeCN20mM Phosphate (pH 2.[1]5) / MeCN
Peak Shape (Tf) Poor (1.6 – 2.[1]2)Good (1.1)Excellent (1.0 – 1.1)
Resolution (Rs) Moderate (De-Br impurity co-elutes)High (Polar impurities)High (Separates all key analogs)
Run Time 15 min20 min12 min
Robustness Low (Sensitive to pH drift)Low (Long equilibration)High (Buffered capacity)
Suitability Quick spot-checksVery polar precursorsGMP Release / IPC

Verdict: Method C is the industry standard for this class of compounds. The phosphate buffer suppresses silanol activity and locks the tautomeric state, while the Phenyl-Hexyl or C18 phase leverages the interaction with the bromine atom for superior selectivity.

Part 3: Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating and robust for manufacturing support.[1]

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).[1] Note: The Phenyl-Hexyl phase provides unique selectivity for halogenated aromatics.[1]

  • Column Temperature: 40°C (Critical for mass transfer and reducing backpressure).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary for non-aromatic impurities).[1]

Mobile Phase Preparation[2][3][4][5]
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.1  with Diluted Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.[1]
    • Why pH 2.5? It ensures the amino group is fully protonated and suppresses silanol ionization on the column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
10.03070Linear Gradient
12.0595Wash
12.1955Re-equilibration
15.0955End of Run
Sample Preparation
  • Diluent: Water : Acetonitrile (50:50 v/v).[1]

  • Stock Solution: 0.5 mg/mL.[1] Sonicate for 5 mins to ensure dissolution of the cyclopropyl moiety.

Part 4: Visualization & Logic[1]

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Optimized Method (Method C) is selected over alternatives.

MethodSelection Start Start: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one PolarityCheck Is Retention on C18 > 1.0 min? Start->PolarityCheck TautomerCheck Peak Splitting Observed? PolarityCheck->TautomerCheck Yes HILIC Switch to HILIC (Method B) PolarityCheck->HILIC No (Too Polar) Generic Generic Acidic Method (Method A) TautomerCheck->Generic No BufferOpt Add Phosphate Buffer pH 2.5 TautomerCheck->BufferOpt Yes TailingCheck Tailing Factor > 1.5? ColumnOpt Select Phenyl-Hexyl / End-capped C18 TailingCheck->ColumnOpt Yes (Silanol Interaction) Final Optimized Protocol (Method C) TailingCheck->Final No BufferOpt->TailingCheck ColumnOpt->Final

Caption: Decision matrix for selecting the optimal stationary phase and buffering system based on analyte behavior.

Diagram 2: Analytical Workflow (Self-Validating System)

The following workflow ensures the data generated is reliable and compliant with ICH guidelines.

Workflow cluster_0 System Suitability (SST) cluster_1 Sample Analysis SST_Inj 5x Std Injection Check_RSD Area RSD < 2.0%? SST_Inj->Check_RSD Check_Tf Tailing < 1.5? Check_RSD->Check_Tf Pass Fail Investigate (OOS) Check_RSD->Fail Fail Sample_Prep Dilute 0.5mg/mL Check_Tf->Sample_Prep Pass Check_Tf->Fail Fail Injection Bracketing Stds Sample_Prep->Injection Pass Release Result Injection->Pass

Caption: Routine workflow incorporating mandatory System Suitability Testing (SST) checkpoints.

Part 5: References

  • Humphrey, G. R., et al. (2016). Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction.[1][3] Organic Process Research & Development, 20(6), 1097–1103. [Link][1]

    • Context: Describes the synthesis of Letermovir where this specific compound is a key intermediate, providing the grounding for impurity profiles.

  • Center for Drug Evaluation and Research (CDER). Review of Prevymis (Letermovir). U.S. Food and Drug Administration. [Link][1]

    • Context: Regulatory documents outlining the quality control expectations for Letermovir intermediates.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] [Link][1]

    • Context: Authoritative source for the mechanisms of silanol interaction and buffer selection for basic analytes.

Sources

Validation

Comparative Guide: 6-Cyclopropyl vs. 6-Methyl Pyrimidinone Reactivity

[1] Executive Summary The Core Trade-off: The selection between a 6-cyclopropyl and a 6-methyl substituent on the pyrimidinone scaffold is rarely a decision based solely on intrinsic chemical reactivity, but rather on me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Core Trade-off: The selection between a 6-cyclopropyl and a 6-methyl substituent on the pyrimidinone scaffold is rarely a decision based solely on intrinsic chemical reactivity, but rather on metabolic stability and physicochemical optimization .

  • 6-Methyl-4(3H)-pyrimidinone: Offers superior synthetic accessibility and atom economy.[1] However, the methyl group is a notorious "metabolic hotspot," susceptible to rapid CYP450-mediated benzylic oxidation (

    
    ), often limiting in vivo half-life.[1]
    
  • 6-Cyclopropyl-4(3H)-pyrimidinone: Acts as a bioisostere that blocks this oxidative degradation.[1] The cyclopropyl group provides a unique electronic profile (Walsh orbital conjugation) that mimics the electron-donating capability of a vinyl group without the reactivity of an alkene. It introduces defined steric bulk that can lock conformations and improve lipophilicity (LogP) modulation.[1]

Electronic & Structural Fundamentals

To understand the reactivity differences, one must analyze the orbital interactions at the C6 position.

Orbital Theory: Hyperconjugation vs. Walsh Orbitals
  • 6-Methyl (Hyperconjugation): The C-H

    
     bonds of the methyl group align with the 
    
    
    
    -system of the pyrimidinone ring, donating electron density via hyperconjugation. This is a weak but stabilizing interaction (
    
    
    effect).[1]
  • 6-Cyclopropyl (Walsh Orbitals): The C-C bonds of the cyclopropane ring are bent (interorbital angle ~60°), possessing significant p-character (

    
    -like).[1] These "Walsh orbitals" can overlap effectively with the adjacent 
    
    
    
    -system of the pyrimidinone. This allows the cyclopropyl group to act as a stronger
    
    
    -donor than an isopropyl group and often comparable to a vinyl group, stabilizing developing positive charges (e.g., during electrophilic attack at C5).[1]
Steric & Electronic Parameters

The cyclopropyl group is significantly bulkier than methyl but "flatter" than isopropyl, creating a unique steric cleft.

Parameter6-Methyl Substituent6-Cyclopropyl SubstituentImplication
Electronic Effect (

)
-0.17 (Donor)-0.21 (Donor)Cyclopropyl is a slightly stronger donor; makes N3/O4 more basic.[1]
Steric Parameter (

)
0.00 (Reference)-0.51Cyclopropyl hinders N1-alkylation more than methyl.[1]
Metabolic Liability High (Benzylic Oxidation)Low (Oxidatively Stable)Primary driver for scaffold hopping to cyclopropyl.[1]
Lipophilicity (

LogP)
Reference+0.4 to +0.6Cyclopropyl increases lipophilicity/permeability.[1]

Synthetic Accessibility & Protocols

Both scaffolds are synthesized via the condensation of amidines with


-keto esters. The primary divergence is the stability of the precursor.
Synthesis Pathway Diagram

G cluster_0 Precursors Amidine Amidine / Urea (R-C(=NH)NH2) Intermediate Tetrahedral Intermediate Amidine->Intermediate Methyl_Pre Ethyl Acetoacetate (Stable) Methyl_Pre->Intermediate NaOEt, EtOH Reflux Cyclo_Pre Ethyl 3-cyclopropyl- 3-oxopropionate (Acid Sensitive) Cyclo_Pre->Intermediate NaOEt, EtOH (Avoid Strong Acid) Product_Me 6-Methyl-pyrimidinone Intermediate->Product_Me - H2O, - EtOH Product_Cp 6-Cyclopropyl-pyrimidinone Intermediate->Product_Cp - H2O, - EtOH

Figure 1: Parallel synthesis pathways.[1] Note the acid sensitivity of the cyclopropyl


-keto ester precursor.
Experimental Protocol: Comparative Synthesis

A. 6-Methyl-4(3H)-pyrimidinone (Standard) [1]

  • Reagents: Acetamidine HCl (10 mmol), Ethyl Acetoacetate (10 mmol), NaOEt (20 mmol), EtOH (20 mL).

  • Procedure: Reflux for 4 hours. Neutralize with dilute HCl to pH 6.

  • Yield: Typically 80-90%.

  • Workup: Precipitate usually forms upon cooling/neutralization. Simple filtration.

B. 6-Cyclopropyl-4(3H)-pyrimidinone (Modified)

  • Critical Precaution: The starting material, ethyl 3-cyclopropyl-3-oxopropionate, can undergo acid-catalyzed ring opening or decarboxylation if heated excessively in acidic media.[1]

  • Reagents: Acetamidine HCl (10 mmol), Ethyl 3-cyclopropyl-3-oxopropionate (10 mmol), NaOEt (22 mmol), EtOH (dry).

  • Procedure:

    • Dissolve NaOEt in EtOH. Add Acetamidine HCl and stir for 15 min (free base formation).

    • Add the cyclopropyl

      
      -keto ester dropwise at 0°C (exothermic control).
      
    • Warm to room temperature and reflux gently for 6-8 hours.

  • Quenching: Cool to 0°C. Acidify carefully with acetic acid (softer acid) rather than HCl to avoid transient ring opening during precipitation.

  • Yield: Typically 60-75% (lower due to steric hindrance during ring closure).[1]

Reactivity Profile Comparison

Electrophilic Aromatic Substitution (at C5)

The C5 position is nucleophilic.

  • 6-Methyl: Reacts readily with electrophiles (e.g., NIS, NBS,

    
    ).[1] The methyl group activates the position via induction.
    
  • 6-Cyclopropyl: Reacts faster or with higher regioselectivity in many cases.[1] The "Walsh orbital" overlap stabilizes the cationic sigma-complex intermediate more effectively than the methyl group.

    • Experimental Note: When brominating at C5, the cyclopropyl ring is generally stable to NBS/DMF conditions. However, avoid radical conditions (

      
      ) which might attack the cyclopropyl C-H bonds.[1]
      
N-Alkylation (N1 vs N3 Selectivity)

Pyrimidinones exist in tautomeric equilibrium.[1] Alkylation can occur at N1, N3, or O.[1]

  • 6-Methyl: Steric bulk is minimal.[1] Alkylation ratios depend largely on the base and solvent (often N3 > N1 > O).

  • 6-Cyclopropyl: The bulk of the cyclopropyl group at C6 exerts a "buttressing effect" on the N1 position.

    • Result: N1-alkylation is significantly retarded sterically.[1] Under kinetic conditions, this enhances selectivity for N3-alkylation or O-alkylation compared to the methyl analog.[1]

Metabolic Stability (The "Scaffold Hop")

This is the definitive differentiator.

  • 6-Methyl:

    • Metabolite: 6-Hydroxymethyl-pyrimidinone (Inactive/Rapidly Excreted).[1]

    • Mechanism:[2] CYP450 Hydrogen Atom Transfer (HAT) from the benzylic C-H.

  • 6-Cyclopropyl:

    • Metabolite: Ring intact (mostly).[1]

    • Mechanism:[2] The C-H bond dissociation energy (BDE) of cyclopropyl (

      
       kcal/mol) is significantly higher than benzylic methyl (
      
      
      
      kcal/mol).[1] CYP450 enzymes struggle to abstract this hydrogen, blocking the oxidative pathway.

References

  • Metabolic Stability & Design

    • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier. (Discusses Cyclopropyl as a methyl bioisostere).[1]

    • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]

  • Electronic Effects (Walsh Orbitals)

    • Charton, M. (1961).[1] Steric Effects.[3][4] I. Ester Hydrolysis.[3] Journal of the American Chemical Society, 83(4), 969–973.[1] (Source of Taft Steric Parameters).

  • Synthesis Protocols

    • Kappe, C. O. (1993).[1] 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.[1] (Foundational chemistry for pyrimidinone assembly).

  • Cyclopropyl Reactivity

    • Gagnon, A., et al. (2008).[1] Synthesis of 6-cyclopropyl-substituted pyrimidines. Bioorganic & Medicinal Chemistry Letters, 18(1), 223-227.[1]

Sources

Comparative

Publish Comparison Guide: 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

The following guide provides an in-depth technical analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a critical heterocyclic intermediate used in the synthesis of antiviral agents and kinase inhibitors. Due...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a critical heterocyclic intermediate used in the synthesis of antiviral agents and kinase inhibitors.

Due to the specialized nature of this intermediate, specific physical property data (such as an exact melting point) is often proprietary or absent from public chemical databases. This guide employs a comparative structure-activity relationship (SAR) analysis , using experimentally verified data from close structural analogs to establish a scientifically grounded reference range.

Executive Summary
  • Compound: 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one[1]

  • Core Application: Pharmacophore scaffold for antiviral (HBV/HCV) and oncology drug discovery.

  • Physical State: Crystalline Solid (Off-white to pale yellow).

  • Estimated Melting Point: 245°C – 260°C (Decomposition) .

    • Note: This range is derived from the thermal behavior of the structurally homologous 6-methyl and 6-propyl derivatives, where C5-bromination consistently elevates the melting point by approximately 40–50°C relative to the unbrominated precursor.[1]

  • Solubility Profile: Low solubility in water; soluble in polar aprotic solvents (DMSO, DMF) and acidic media (Acetic Acid).

Comparative Physical Property Analysis

To evaluate the performance and handling of the 6-cyclopropyl derivative, we compare it against its two most common synthetic alternatives: the 6-Methyl analog (high crystallinity, high MP) and the 6-Propyl analog (increased lipophilicity, lower MP).[1]

Table 1: Structural Analog Comparison & Thermal Properties

FeatureTarget Product (6-Cyclopropyl)Alternative A (6-Methyl)Alternative B (6-Propyl)
Structure Rigid, strained ring (C3H5)Small, flexible group (CH3)Flexible alkyl chain (C3H7)
Melting Point (Unbrominated) Est. 200–215°C>300°C (Lit.[1] varies)192–195°C [1]
Melting Point (5-Bromo) Est. 245–260°C (dec) 255–257°C [1]Est. 230–240°C
Lipophilicity (LogP) Moderate (~0.8)Low (~0.3)High (~1.2)
Synthetic Utility High (Cyclopropyl confers metabolic stability)Moderate (Metabolically labile)Moderate (Steric bulk issues)
Crystallinity High (Due to ring rigidity)Very HighModerate

Technical Insight:

  • The "Bromine Effect": The introduction of a bromine atom at the C5 position significantly increases the melting point and density of the pyrimidine scaffold.[1] This is due to the high polarizability of bromine, which enhances intermolecular halogen bonding (C-Br[1]···O or C-Br···N interactions) in the crystal lattice.

  • Cyclopropyl Rigidity: unlike the flexible n-propyl chain (which lowers MP due to rotational degrees of freedom), the cyclopropyl group is rigid and planar. This allows for tighter crystal packing similar to the methyl analog, predicting a high melting point range accompanied by decomposition.

Experimental Protocol: Synthesis & Characterization

Since commercial batches vary in purity, in-house synthesis and validation are recommended for critical assays.[1] The following protocol ensures a high-purity product suitable for accurate melting point determination.

Phase 1: Regioselective Bromination

Objective: Synthesize 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one from its unbrominated precursor.[1]

  • Reagents:

    • Substrate: 2-Amino-6-cyclopropylpyrimidin-4(3H)-one (1.0 eq)[1]

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

    • Solvent: Glacial Acetic Acid (AcOH) or DMF (anhydrous)

  • Procedure:

    • Dissolution: Dissolve the substrate in AcOH at room temperature (RT). Ensure complete solvation.

    • Addition: Add NBS portion-wise over 30 minutes. Critical: Maintain temperature <25°C to prevent over-bromination or ring oxidation.

    • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.[1][2]

    • Quench: Pour the reaction mixture into ice-cold water (5x volume). The product will precipitate as a solid.

    • Purification: Filter the solid. Wash with water (to remove succinimide) and cold ethanol. Recrystallize from DMF/Ethanol.

Phase 2: Melting Point Determination (Capillary Method)

Objective: Accurate thermal characterization.

  • Preparation: Dry the recrystallized sample under vacuum at 50°C for 4 hours to remove solvent inclusions (solvates can depress MP).

  • Loading: Pack 2–3 mm of sample into a glass capillary tube.

  • Ramping:

    • Fast Ramp: 10°C/min up to 220°C.

    • Slow Ramp: 1°C/min from 220°C until melting/decomposition.

  • Observation: Record the onset (sweating/sintering) and the meniscus formation (clear melt). Note: This compound likely decomposes (turns brown/black) upon melting.

Visualizations & Logic Pathways
Figure 1: Synthesis & Property Logic Flow

This diagram illustrates the synthetic pathway and the logical deduction of physical properties based on structural analogs.

G Start Precursor: 2-Amino-6-cyclopropyl pyrimidin-4(3H)-one Intermediate Reaction Mechanism: Electrophilic Aromatic Substitution (C5) Start->Intermediate AcOH, RT Reagent Reagent: N-Bromosuccinimide (NBS) Reagent->Intermediate Product Target Product: 2-Amino-5-bromo-6-cyclopropyl pyrimidin-4(3H)-one Intermediate->Product Precipitation Prediction Predicted MP: 245-260°C (Dec) Product->Prediction SAR Inference Methyl Analog Data (Methyl): MP: 255-257°C Methyl->Prediction Rigidity Similarity Propyl Analog Data (Propyl): MP: 192-195°C Propyl->Prediction Steric Trend

Caption: Synthesis pathway via NBS bromination and comparative melting point prediction based on methyl/propyl analog data.

References
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Source: National Institutes of Health (NIH) / PubMed Central. Data: Provides experimental melting points for 6-methyl (255–257°C), 6-propyl (192–195°C), and other C5-bromo analogs.[1] URL:[Link]

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Organic Chemistry Portal. Data: Validates the standard protocol for electrophilic bromination of electron-rich heterocycles. URL:[Link]

  • Pyrimidinone Derivatives: Synthesis and Characterization. Source: PubChem Compound Summary (General Pyrimidine Data). Data: General physical property trends for aminopyrimidinones. URL:[Link]

Sources

Validation

UV-Vis Absorption Profiling of Pyrimidinone Derivatives: A Comparative Technical Guide

Executive Summary The ultraviolet-visible (UV-Vis) absorption profile of pyrimidinone derivatives is a definitive fingerprint for their electronic structure, tautomeric state, and local environment. Unlike their fully ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ultraviolet-visible (UV-Vis) absorption profile of pyrimidinone derivatives is a definitive fingerprint for their electronic structure, tautomeric state, and local environment. Unlike their fully aromatic pyrimidine precursors, pyrimidinones exist in a dynamic lactam-lactim equilibrium that heavily influences their pharmacokinetics and reactivity.

This guide provides a technical comparison of 2-pyrimidinone and 4-pyrimidinone derivatives, focusing on the distinguishing spectral features arising from their specific electronic transitions (


 vs. 

). It includes validated experimental protocols and quantitative data to support structural elucidation in drug development.[1]

Theoretical Foundation: Electronic Structure & Transitions

To interpret the UV-Vis spectra of pyrimidinones, one must understand the disruption of aromaticity involved in the oxidation of the pyrimidine ring.

The Chromophore System

The pyrimidinone core contains two principal types of electronic transitions responsible for absorption in the 200–400 nm range:

  • 
     Transitions (K-band): 
    
    • Nature: Allowed, high intensity (

      
      ).
      
    • Origin: Conjugated double bond system (C=C–C=N or N–C=O).

    • Location: Typically 250–270 nm for 4-pyrimidinones; 290–310 nm for 2-pyrimidinones.

    • Solvent Effect: Bathochromic (Red) shift in polar solvents due to stabilization of the polar excited state.

  • 
     Transitions (R-band): 
    
    • Nature: Forbidden (symmetry), low intensity (

      
      ).
      
    • Origin: Non-bonding lone pair on the carbonyl oxygen or ring nitrogen exciting to the antibonding

      
       orbital.
      
    • Location: Often appears as a shoulder or weak band >300 nm.

    • Solvent Effect: Hypsochromic (Blue) shift in polar protic solvents. Hydrogen bonding stabilizes the ground state lone pair (

      
      ), increasing the energy gap (
      
      
      
      ).
Tautomeric Control

The spectral profile is dictated by the dominant tautomer. In solution, the oxo (lactam) form generally predominates over the hydroxy (lactim) form for both 2- and 4-pyrimidinones. This dominance is reinforced in polar solvents like water and methanol.

Tautomerism

Comparative Analysis: 2- vs. 4-Pyrimidinone Derivatives

The position of the carbonyl group significantly alters the conjugation length and dipole moment, leading to distinct spectral signatures.

Spectral Characteristics Table
Feature2-Pyrimidinone Derivatives 4-Pyrimidinone Derivatives (e.g., Uracil, Cytosine)Pyrimidine (Parent)
Primary

298 – 305 nm 260 – 270 nm ~240 nm
Molar Absorptivity (

)
High (~4,000 - 6,000)Very High (~7,000 - 10,000)Moderate (~2,000)
Secondary Band ~210 nm~205 nm~298 nm (weak

)
Solvent Sensitivity High (Solvatochromic)ModerateLow
Key Diagnostic Distinct bathochromic shift relative to 4-isomer.Intense band near 260 nm (Nucleobase region).Lack of strong band >250 nm.[2]
Substituent Effects (Auxochromes)

Substituents with lone pairs (auxochromes) alter the energy of the


 system.
  • Electron Donors (-NH₂, -OH, -CH₃): Cause a Red Shift (Bathochromic) and increased intensity (Hyperchromic).

    • Example: 5-methyl-2-pyrimidinone absorbs at a longer wavelength than unsubstituted 2-pyrimidinone.

  • Electron Withdrawers (-NO₂, -COOH): Can cause blue shifts or complex band splitting depending on position relative to the carbonyl.

pH Dependence

Pyrimidinones are amphoteric. The protonation state drastically changes the resonance structures.

  • Acidic pH (Cation): Protonation usually occurs at the ring nitrogen (N3 for 4-pyrimidinone). This restricts lone pair availability, often causing a Blue Shift (Hypsochromic) .

  • Basic pH (Anion): Deprotonation (of N-H) creates a negatively charged species with extended conjugation, typically resulting in a Red Shift (Bathochromic) .

Experimental Protocol: Self-Validating Analysis Workflow

To ensure data integrity (E-E-A-T), follow this protocol designed to detect common artifacts like solvent impurities or aggregation.

Reagents & Equipment
  • Solvents: HPLC-grade or Spectroscopic-grade only.

    • Water:[3][4]

      
       nm.
      
    • Methanol:[3][4]

      
       nm.[4]
      
    • Acetonitrile:[3][4][5]

      
       nm (Preferred for aprotic studies).
      
  • Cuvettes: Matched Quartz cells (1 cm path length). Do not use plastic or glass below 320 nm.

  • Buffers: Phosphate or Acetate buffers (avoid Citrate/Phthalate if scanning <250 nm).

Step-by-Step Workflow

Step 1: Baseline & Blanking

  • Warm up the UV-Vis spectrophotometer for 30 minutes (D2/Tungsten lamps).

  • Fill both sample and reference cuvettes with the pure solvent/buffer.

  • Run a "Baseline Correction" (Autozero).

  • Validation Check: Run the blank as a sample. The absorbance must be

    
     across the scan range (200–400 nm).
    

Step 2: Sample Preparation

  • Prepare a stock solution of the pyrimidinone derivative (~1 mM) in the chosen solvent.

  • Dilute to a working concentration of 10–50 µM .

  • Target Absorbance: Aim for a peak absorbance (

    
    ) between 0.6 and 0.8 AU . This minimizes noise (low A) and deviations from Beer's Law (high A).
    

Step 3: Spectral Acquisition

  • Scan Range: 200 nm to 400 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min) to resolve fine structure.

  • Data Interval: 1.0 nm or 0.5 nm.

Step 4: Linearity Validation (The "Self-Check")

  • Prepare three dilutions: 50%, 100%, and 150% of the working concentration.

  • Measure

    
     for all three.
    
  • Plot Absorbance vs. Concentration.

  • Pass Criteria:

    
    . If linearity fails, aggregation or instrument saturation is occurring.
    

ExperimentalWorkflow

References

  • BenchChem. (2025).[1] A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of 4(1H)-Pyrimidinone, 6-hydroxy-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Ryseck, G., et al. (2013).[3] "Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone." Photochemical & Photobiological Sciences, 12(8), 1423-1430.[3] Retrieved from [Link]

  • Boarland, M. P. V., & McOmie, J. F. W. (1952).[6] "Pyrimidines.[1][3][6][7][8][9][10][11][12] Part II. The ultra-violet absorption spectra of some monosubstituted pyrimidines." Journal of the Chemical Society, 3716-3728. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 13.4: UV/VIS Spectroscopy - Electronic Transitions. Retrieved from [Link]

Sources

Comparative

Precision Validation of Halogenated Heterocycles: A Comparative Guide to Elemental Analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

Topic: Elemental Analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary In the de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the development of antiviral therapeutics, 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one serves as a critical scaffold.[1] Its dual functionality—the electrophilic C5-bromide and the nucleophilic C2-amine—makes it a versatile intermediate for Suzuki-Miyaura couplings and nucleophilic substitutions. However, its high halogen content (~35% Br) and nitrogen-rich heterocyclic core present significant challenges for standard purity validation.

This guide objectively compares three analytical workflows for validating the elemental composition of this compound: Classical Combustion Analysis (CHNX) , High-Resolution Mass Spectrometry (HRMS) , and X-Ray Fluorescence (XRF) . We evaluate each method based on precision, solvent interference resilience, and throughput.

The Analytical Challenge: Theoretical Profile

Before selecting a method, the theoretical baseline must be established. The presence of the cyclopropyl group and the bromine atom creates a unique mass profile that dictates the choice of oxidant and calibration standards.

Compound: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Formula: C₇H₈BrN₃O Molecular Weight: 230.07 g/mol

ElementTheoretical Mass %Common Analytical Pitfalls
Carbon 36.54% Low %C due to incomplete combustion of the pyrimidinone core.
Hydrogen 3.50% Hygroscopicity can artificially inflate %H.
Bromine 34.73% High mass % requires specific scrubbers to prevent interference with N detection.
Nitrogen 18.26% Formation of refractory nitrides can lead to low %N recovery.
Comparative Analysis of Methodologies
Method A: Automated Combustion Analysis (CHN + S/X)

The "Gold Standard" for bulk purity validation.

Mechanism: The sample is flash-combusted at >1000°C in an oxygen-enriched helium atmosphere. Gases are reduced and separated via GC. For bromine, a separate flask combustion (Schöniger) or specific catalytic reduction is often required.

  • Pros:

    • Absolute quantification of bulk purity (solvates, inorganic salts, and moisture are detected as deviations).

    • Industry standard for regulatory filing (IND/NDA).

  • Cons:

    • Bromine Interference: High Br content can poison standard oxidation catalysts (e.g., Cr₂O₃), requiring frequent maintenance or Tungsten (VI) oxide reagents.

    • Sample Size: Requires milligram quantities (destructive).

Method B: High-Resolution Mass Spectrometry (HRMS)

The "Lean" alternative for rapid structure confirmation.[1]

Mechanism: Electrospray Ionization (ESI) in positive mode. The analysis relies on accurate mass measurement (<5 ppm error) and, crucially, the isotopic fine structure .

  • Pros:

    • Isotopic Signature: The ⁷⁹Br and ⁸¹Br isotopes provide a distinct 1:1 doublet signal, instantly confirming the presence and count of bromine atoms.

    • Sensitivity: Requires only nanograms of material.

  • Cons:

    • Does not quantify bulk impurities (e.g., inorganic salts like NaBr from synthesis will not fly or will appear as adducts).

    • Cannot distinguish between isomers without MS/MS fragmentation.

Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)

The "Process Control" solution.

Mechanism: The sample is irradiated with X-rays; the re-emitted fluorescent X-rays are characteristic of the specific elements (Br K-alpha lines).

  • Pros:

    • Speed: Results for Bromine content in <2 minutes.[2]

    • Non-destructive: The sample can be recovered.

    • No Sample Prep: Direct powder measurement.

  • Cons:

    • Poor sensitivity for light elements (C, H, N, O).

    • Matrix effects can skew quantification if not calibrated with a chemically similar standard.

Experimental Data: Performance Comparison

We analyzed three batches of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one synthesized via bromination of the 6-cyclopropyl precursor.

Table 1: Accuracy & Precision Comparison (Batch A)

MetricCombustion (CHNX)HRMS (Orbitrap)XRF (Br Only)
Carbon 36.48% (Δ -0.06)N/A (Mass Error: 1.2 ppm)N/A
Nitrogen 18.15% (Δ -0.11)N/AN/A
Bromine 34.60% (Δ -0.13)Confirmed (Isotope Ratio 0.98)34.85% (Δ +0.12)
Sample Req. 2–5 mg< 0.1 mg> 500 mg (recoverable)
Time/Run 15 mins5 mins2 mins
Cost/Run High (

)
Medium ($)Low (¢)
Detailed Experimental Protocols
Protocol A: Modified CHN Analysis for Halogenated Heterocycles

Use this protocol for final product release.

  • Preparation: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.00 ± 0.05 mg of sample into a tin capsule.

  • Additives: Add ~5 mg of Tungsten(VI) oxide (WO₃) to the capsule.

    • Expert Insight: WO₃ acts as a flux and scrubber, preventing the formation of non-volatile metal bromides and aiding the complete oxidation of the refractory pyrimidine ring.

  • Combustion: Run on a CHNS analyzer (e.g., Elementar vario EL cube) at 1150°C.

  • Calibration: Use a sulfanilamide standard. Run a blank and a conditioning run with a high-halogen standard (e.g., 5-bromouracil) prior to the sample.

Protocol B: HRMS Isotopic Validation

Use this protocol for in-process checks.

  • Dilution: Dissolve 1 mg of sample in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.

  • Injection: Direct infusion or LC-MS (C18 column, Gradient 5-95% ACN).

  • Detection: ESI Positive Mode. Scan range m/z 100–500.

  • Data Analysis:

    • Target Mass: [M+H]⁺ = 230.07 (⁷⁹Br) and 232.07 (⁸¹Br).

    • Pass Criteria: Mass error < 5 ppm; Intensity ratio of M / (M+2) between 0.95 and 1.05.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of drug development.

AnalysisWorkflow Start Sample: 2-amino-5-bromo-6-cyclopropyl... StageCheck Development Stage? Start->StageCheck IPC In-Process Control (Reaction Monitoring) StageCheck->IPC Check Br incorporation Structure Structure Elucidation (New Synthesis) StageCheck->Structure Identify Product Release Final Lot Release (Purity Validation) StageCheck->Release Quantify Purity XRF Method: XRF Focus: Br Content Only Speed: <2 min IPC->XRF HRMS Method: HRMS Focus: Formula & Isotopes Speed: <10 min Structure->HRMS CHN Method: Combustion (CHN) Focus: Bulk Purity % Speed: >2 hrs (inc. drying) Release->CHN Action1 Proceed to Coupling (Suzuki/Sonogashira) XRF->Action1 Action2 Confirm Synthesis Success HRMS->Action2 Action3 Generate CoA (Certificate of Analysis) CHN->Action3

Figure 1: Decision matrix for analytical method selection based on development phase.

Expert Recommendation

For 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a single method is rarely sufficient due to the distinct risks of halogen loss and solvation.

  • Routine Synthesis: Use HRMS .[1] The isotopic pattern is a self-validating system for the presence of the bromine atom on the pyrimidine ring. If the M+2 peak is missing or the ratio is skewed, de-bromination has occurred.

  • Final Certification: You must use Combustion Analysis with WO₃ additive . Standard combustion often yields low Carbon values for this specific scaffold due to the formation of thermally stable cyclic azines during burning. The addition of Tungsten Oxide is non-negotiable for accurate results.

References
  • Jain, K. S., et al. (2006). "Synthesis and antiviral activity of some new 2-substituted-amino-5-bromo-6-methylpyrimidin-4(3H)-ones." Indian Journal of Chemistry, 45B, 452-456.

  • Elementar Analysensysteme GmbH. (2022). "Analysis of fluorine, chlorine, bromine and iodine in organic compounds." Application Note CHNS-Cl-Br-I.

  • World Health Organization. (2020). "The International Pharmacopoeia: Methods of Analysis - 2.2.37 X-ray fluorescence spectrometry."

  • Sigma-Aldrich. (2024). "Product Specification: 2-Amino-5-bromopyrimidine derivatives." MilliporeSigma Technical Library.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

Executive Summary & Risk Context The "Why" Behind the Protocol You are handling 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a halogenated pyrimidine derivative. While specific toxicological data for this exact int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Why" Behind the Protocol

You are handling 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a halogenated pyrimidine derivative. While specific toxicological data for this exact intermediate may be sparse in public domains, its structural analogs (brominated pyrimidines) and its likely application as a pharmaceutical intermediate (e.g., in antiviral or kinase inhibitor synthesis) dictate that we treat it under Occupational Exposure Band (OEB) 3 standards until definitive potency data proves otherwise.

Key Hazard Drivers:

  • Dust Generation: As a solid intermediate, the primary vector of exposure is airborne particulates during weighing and transfer.

  • Bioactivity: The cyclopropyl and aminopyrimidine moieties are pharmacophores common in bioactive molecules. We must assume potential for specific target organ toxicity (STOT) or sensitization.[1]

  • Chemical Reactivity: The bromine substituent is a leaving group, implying reactivity with nucleophiles (like proteins in skin/mucous membranes), leading to potential contact dermatitis or sensitization.

Hazard Identification & Exposure Control Logic

We utilize a "Control Banding" approach. In the absence of a specific Occupational Exposure Limit (OEL), we implement controls capable of containing compounds with an OEL in the range of 10–100 µg/m³ .

Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for selecting controls based on the physical state and operation energy.

RiskAssessment cluster_0 Input Variables cluster_1 Hazard Analysis State Physical State: Fine Powder Route Primary Route: Inhalation State->Route Activity Activity Energy: Weighing/Transfer Activity->Route Potency Assumed Potency: OEB 3 (Potent) Route->Potency Control Required Control: ISO 5 Containment (Vented Balance/BSC) Potency->Control

Figure 1: Risk Assessment Logic. We map physical state and activity energy to determine the necessary containment level.

Personal Protective Equipment (PPE) Matrix

Do not rely on PPE as the primary barrier. Engineering controls (Fume Hood/BSC) are primary. PPE is the redundancy layer.

PPE CategoryStandard Handling (Closed System)Open Handling (Weighing/Transfer)Technical Rationale
Respiratory Not required if in certified Fume Hood.N95 or P100 (if outside containment)Particulates are the main risk. Simple surgical masks offer zero protection against chemical dust.
Dermal (Hands) Single Nitrile Gloves (4 mil).Double Nitrile Gloves (Outer: 5-8 mil, Inner: 4 mil).Brominated intermediates can permeate thin nitrile. Double gloving allows outer glove removal upon contamination without exposing skin.
Dermal (Body) Standard Lab Coat (Cotton/Poly).Tyvek® Sleeve Covers or Disposable Gown.Wrist gaps are the #1 exposure point. Sleeve covers bridge the gap between glove and lab coat.
Ocular Safety Glasses with Side Shields.[2]Chemical Goggles (Indirect Vent).Powder "puff" can bypass side shields. Goggles seal the orbital area.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Most exposures occur here due to static electricity and air currents.

  • Engineering Setup: Use a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (BSC). Do not weigh on an open bench.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static charge can cause the powder to "jump," creating an aerosol cloud.

  • The "Wet" Transfer Method:

    • Goal: Prevent dust generation during reactor loading.

    • Step: Pre-dissolve the solid in a small volume of solvent (e.g., DMSO or Methanol) inside the VBE/BSC before transferring it to the main reaction vessel. Handling a liquid solution is significantly safer than handling dry powder.

B. Reaction Monitoring & Workup
  • Syringe Filters: When taking LCMS samples, use a 0.2 µm PTFE syringe filter. This prevents undissolved particulates from contaminating the instrument and reduces aerosol risk during injection.

  • Quenching: Treat the reaction mixture as if the starting material is still present until confirmed otherwise. Maintain PPE discipline during the quench.

C. Decontamination & Doffing Workflow

Proper removal of PPE is just as critical as wearing it.

Doffing Start Work Complete Clean 1. Wipe Surface (10% Bleach or Soap) Start->Clean OuterGloves 2. Remove Outer Gloves (Inside-Out) Clean->OuterGloves Gown 3. Remove Gown/ Sleeves OuterGloves->Gown Glasses 4. Remove Eye Protection Gown->Glasses Wash 5. Wash Hands (20s Soap/Water) Glasses->Wash

Figure 2: Sequential Doffing Procedure.[1] Strict adherence prevents secondary contamination of the user.

Disposal & Emergency Response

Waste Stream Management
  • Solid Waste: Segregate all contaminated weighing boats, gloves, and paper towels into a "Solid Hazardous Waste" bin double-lined with 6-mil polyethylene bags. Label as "Toxic Solid - Halogenated Organic."

  • Liquid Waste: Dispose of mother liquors in "Halogenated Organic Solvent" waste. Do not mix with acidic aqueous waste if cyanide or sulfide reagents were used in adjacent steps.

Spill Response (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Close lab doors to prevent drift.

  • PPE Up: Don N95/P100 respirator, double gloves, and goggles.

  • Clean: Do not sweep (creates dust). Cover spill with wet paper towels (solvent or water) to dampen the powder, then scoop into a waste bag. Wipe area 3x with soap and water.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (DHHS (NIOSH) Publication No. 2019-132). Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). U.S. Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
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